Barium benzoate
Description
The exact mass of the compound Barium dibenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
barium(2+);dibenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H6O2.Ba/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJIAXOYYJWECDI-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60890500 | |
| Record name | Benzoic acid, barium salt (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60890500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Benzoic acid, barium salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
533-00-6 | |
| Record name | Barium benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533006 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, barium salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, barium salt (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60890500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Barium dibenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.775 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BARIUM BENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/923N33416I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Barium benzoate synthesis from benzoic acid and barium hydroxide
An In-depth Technical Guide to the Synthesis of Barium Benzoate (B1203000) from Benzoic Acid and Barium Hydroxide (B78521)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of barium benzoate, a compound with applications as a stabilizer in polymers and as a precursor for various barium-containing materials. The core of this document focuses on the reaction between benzoic acid and barium hydroxide, presenting detailed experimental protocols, quantitative data, and characterization methods for professionals in chemical research and development.
Reaction Mechanism and Stoichiometry
The synthesis of this compound from benzoic acid and barium hydroxide is a classic acid-base neutralization reaction. In this process, the acidic proton of the carboxylic acid group in benzoic acid reacts with the hydroxide ions from barium hydroxide to form water. The resulting benzoate anion and barium cation then form the ionic salt, this compound.
The balanced chemical equation for this reaction is:
2C₆H₅COOH + Ba(OH)₂ → Ba(C₆H₅COO)₂ + 2H₂O [1]
This equation shows that two moles of benzoic acid react with one mole of barium hydroxide to produce one mole of this compound and two moles of water.[1][2]
Reaction Pathway Diagram
Caption: Chemical reaction pathway for the synthesis of this compound.
Physicochemical and Stoichiometric Data
Proper planning of the synthesis requires accurate data on the reactants and products. The following tables summarize key quantitative information.
Table 1: Physicochemical Properties of Reactants and Product
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Appearance | Water Solubility (at 20°C) |
| Benzoic Acid | C₇H₆O₂ | 122.12 | White crystalline solid | 3.44 g/L |
| Barium Hydroxide | Ba(OH)₂ | 171.34 | White powder | 38.9 g/L |
| This compound | C₁₄H₁₀BaO₄ | 379.55[3][4][5] | White powder[6] | 3.4 - 51.3 g/L[3][4][7] |
Table 2: Stoichiometric Data for Synthesis
| Reactant / Product | Molar Mass ( g/mol ) | Stoichiometric Ratio | Moles |
| Benzoic Acid | 122.12 | 2 | mass / 122.12 |
| Barium Hydroxide | 171.34 | 1 | mass / 171.34 |
| This compound | 379.55 | 1 | moles of limiting reactant / 2 (if Benzoic Acid is limiting) or moles of limiting reactant (if Barium Hydroxide is limiting) |
Experimental Protocol: Hydrothermal Synthesis
The following protocol is based on a reported hydrothermal reaction method for synthesizing this compound.[2][8]
Materials and Equipment
-
Materials:
-
Benzoic acid (C₆H₅COOH)
-
Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)
-
Twice-distilled water
-
-
Equipment:
-
Large beaker (e.g., 250 dm³)
-
Heating mantle or hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Dropping funnel
-
Buchner funnel and flask for vacuum filtration
-
Filter paper
-
Drying oven
-
Synthesis Procedure
-
Prepare Benzoic Acid Solution: Dissolve the desired amount of benzoic acid in a significant volume of twice-distilled water in a large beaker. The molar ratio of benzoic acid to barium hydroxide octahydrate should be 2:1.[2]
-
Heating: Gently heat the benzoic acid solution to near boiling while stirring continuously. This ensures the complete dissolution of benzoic acid.[2]
-
Prepare Barium Hydroxide Solution: In a separate container, dissolve the stoichiometric amount of barium hydroxide octahydrate in water.
-
Reaction: Slowly add the barium hydroxide solution to the hot benzoic acid solution using a dropping funnel, while maintaining vigorous stirring.[2] Continue stirring until a clear solution is obtained, indicating the completion of the reaction.[2]
-
Crystallization and Isolation: Allow the reaction mixture to cool slowly to room temperature to facilitate the crystallization of this compound.
-
Filtration: Collect the precipitated white powder of this compound by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected product with a small amount of cold distilled water to remove any unreacted starting materials or soluble impurities.
-
Drying: Dry the purified this compound in an oven at a suitable temperature (e.g., 80-100°C) until a constant weight is achieved.
Experimental Workflow Diagram
Caption: General workflow for the synthesis and isolation of this compound.
Yield Calculation and Data Recording
Accurate determination of the reaction yield is crucial for assessing the efficiency of the synthesis.
Theoretical Yield Calculation
-
Determine Moles of Reactants:
-
Moles of Benzoic Acid = Mass (g) / 122.12 ( g/mol )
-
Moles of Barium Hydroxide = Mass (g) / 171.34 ( g/mol )
-
-
Identify the Limiting Reactant: Based on the 2:1 stoichiometry, the reactant that produces the smaller amount of product is the limiting reactant.
-
Calculate Theoretical Yield:
-
Moles of this compound = Moles of limiting Barium Hydroxide
-
Theoretical Yield (g) = Moles of this compound × 379.55 ( g/mol )
-
Table 3: Template for Experimental Data Recording
| Parameter | Value | Units |
| Mass of Benzoic Acid | g | |
| Mass of Barium Hydroxide | g | |
| Limiting Reactant | ||
| Theoretical Yield of this compound | g | |
| Actual (Experimental) Yield | g | |
| Percentage Yield | (Actual / Theoretical) x 100 | % |
| Appearance of Product | ||
| Melting Point | °C |
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Infrared (IR) Spectroscopy: Used to identify the characteristic functional groups. The disappearance of the broad O-H stretch from benzoic acid and the appearance of characteristic carboxylate salt peaks confirm the reaction.[2][8]
-
X-ray Powder Diffraction (XRD): Confirms the crystalline structure of the product and distinguishes it from the reactants. This compound is reported to have a monoclinic, layered structure.[2][9]
-
Elemental Analysis: Provides the percentage composition of elements (C, H, Ba), which can be compared to the theoretical values for C₁₄H₁₀BaO₄.[2][8]
-
Thermal Analysis (TG/DTA): Can be used to study the thermal stability and decomposition of the product. This compound decomposes to form barium carbonate and various organic compounds.[8][9]
References
- 1. webqc.org [webqc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound CAS#: 533-00-6 [m.chemicalbook.com]
- 4. 533-00-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound | C14H10BaO4 | CID 160513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cas 533-00-6,this compound | lookchem [lookchem.com]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
An In-depth Technical Guide to the Molecular Weight of Barium Benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barium benzoate (B1203000), an organometallic compound, finds applications in various chemical syntheses and manufacturing processes. An accurate determination of its molecular weight is fundamental for stoichiometric calculations, material characterization, and quality control in research and industrial settings. This technical guide provides a comprehensive overview of the theoretical calculation and experimental determination of the molecular weight of barium benzoate.
Theoretical Molecular Weight
The theoretical molecular weight of a compound is calculated by summing the atomic weights of its constituent atoms, as indicated by its molecular formula.
Chemical Formula
The chemical formula for this compound is C₁₄H₁₀BaO₄.[1][2][3] This formula indicates that each molecule of this compound contains 14 carbon atoms, 10 hydrogen atoms, one barium atom, and four oxygen atoms.
Calculation of Molecular Weight
The molecular weight is calculated by multiplying the number of atoms of each element by its standard atomic weight and summing the results. The standard atomic weights of the constituent elements are presented in Table 1.
| Element | Symbol | Number of Atoms | Standard Atomic Weight (amu) | Total Weight (amu) |
| Carbon | C | 14 | 12.011[4][5] | 168.154 |
| Hydrogen | H | 10 | 1.008[6][7] | 10.080 |
| Barium | Ba | 1 | 137.327[8][9][10] | 137.327 |
| Oxygen | O | 4 | 15.999[11] | 63.996 |
| Total | 379.557 |
Table 1: Calculation of the theoretical molecular weight of this compound.
Based on this calculation, the theoretical molecular weight of this compound is approximately 379.56 g/mol .[1][3]
Experimental Determination of Molecular Weight
Several analytical techniques can be employed to experimentally determine the molecular weight of a compound like this compound. The choice of method often depends on the sample's properties and the desired accuracy.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides highly accurate molecular weight information.
-
Sample Preparation : A small amount of solid this compound is introduced into the mass spectrometer's sample inlet system.
-
Vaporization : The sample is heated under vacuum to promote vaporization.[10]
-
Ionization : The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (M⁺).[10]
-
Acceleration : The newly formed ions are accelerated by an electric field into the mass analyzer.
-
Mass Analysis : The ions are separated based on their mass-to-charge ratio in a magnetic or electric field.
-
Detection : A detector records the abundance of ions at each m/z value. The peak corresponding to the molecular ion (M⁺) provides the molecular weight of the compound.
Size Exclusion Chromatography (SEC)
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), separates molecules based on their hydrodynamic volume in solution.[3] It is particularly useful for determining the molecular weight of larger molecules and polymers.
-
Column and Mobile Phase Selection : A column with a stationary phase of porous beads is selected. The pore size of the beads is chosen based on the expected molecular size range of the analyte.[9] An appropriate solvent (mobile phase) that completely dissolves this compound without interacting with the stationary phase is chosen.
-
System Equilibration : The mobile phase is pumped through the SEC system until a stable baseline is achieved.
-
Calibration : A series of standards with known molecular weights are injected into the system to create a calibration curve of elution volume versus the logarithm of molecular weight.[3]
-
Sample Preparation and Injection : A solution of this compound of known concentration is prepared in the mobile phase and injected into the system.
-
Separation and Detection : As the sample passes through the column, larger molecules that are excluded from the pores of the stationary phase elute first, while smaller molecules that can enter the pores have a longer path and elute later.[1] A detector (e.g., UV or refractive index) measures the concentration of the sample as it elutes.
-
Data Analysis : The elution volume of the this compound peak is compared to the calibration curve to determine its average molecular weight.
Data Presentation Summary
The following table summarizes the theoretical and expected experimental molecular weight data for this compound.
| Data Point | Value ( g/mol ) | Method |
| Theoretical Molecular Weight | 379.56 | Calculation from Atomic Weights |
| Experimental Molecular Weight | Expected ~379.56 | Mass Spectrometry (EI-MS) |
| Experimental Molecular Weight | Dependent on calibration | Size Exclusion Chromatography |
Table 2: Summary of Molecular Weight Data for this compound.
Conclusion
The molecular weight of this compound has been established through theoretical calculations based on its chemical formula and the standard atomic weights of its constituent elements. This guide has also detailed the experimental protocols for two common analytical techniques, Mass Spectrometry and Size Exclusion Chromatography, that can be employed for the empirical determination of its molecular weight. The accurate knowledge of this fundamental property is crucial for the precise application of this compound in scientific research and industrial applications.
References
- 1. contractlaboratory.com [contractlaboratory.com]
- 2. msf.ucsf.edu [msf.ucsf.edu]
- 3. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Step-by-Step Protocol for Reproducible Size Exclusion Chromatography - Persee [pgeneral.com]
- 7. vanderbilt.edu [vanderbilt.edu]
- 8. TMPL - Education [uab.edu]
- 9. Relative and Accurate Molecular Weight Determination Methods - Creative Proteomics Blog [creative-proteomics.com]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. bitesizebio.com [bitesizebio.com]
Barium Benzoate Crystal Structure: A Technical Overview and Guide to Experimental Determination
For Researchers, Scientists, and Drug Development Professionals
Abstract
Barium benzoate (B1203000), a compound with applications in various fields, presents a notable case study in the challenges of obtaining detailed crystallographic data for metal-organic compounds. Despite its known chemical properties and applications, a comprehensive, publicly available dataset detailing its crystal structure and precise lattice parameters remains elusive. This technical guide provides an overview of the current state of knowledge, outlines the standard experimental methodologies for determining such a structure, and presents a framework for interpreting the potential crystallographic data. While a definitive crystal structure of barium benzoate is not available in open literature, this document serves as a resource for researchers aiming to undertake its structural elucidation.
Introduction
This compound (C₁₄H₁₀BaO₄) is the barium salt of benzoic acid. Its applications include use as a stabilizer in polymers and as a component in pyrotechnics. A thorough understanding of its solid-state structure is crucial for predicting its physical and chemical properties, optimizing its performance in various applications, and for regulatory purposes in drug development where excipient characterization is critical.
The determination of a crystal structure provides fundamental information, including:
-
Unit Cell Dimensions: The lattice parameters (a, b, c) and angles (α, β, γ) that define the repeating unit of the crystal.
-
Space Group: The set of symmetry operations that describe the arrangement of molecules within the unit cell.
-
Atomic Coordinates: The precise location of each atom within the unit cell.
-
Molecular Geometry and Intermolecular Interactions: Bond lengths, bond angles, and the nature of interactions between molecules, such as ionic bonds, hydrogen bonds, and van der Waals forces.
Currently, a definitive single-crystal X-ray diffraction study for this compound is not publicly available. Challenges in crystallizing metal benzoates can sometimes hinder their structural determination.
Physicochemical Properties
While the complete crystal structure is not determined, some physical and chemical properties of this compound are known.
| Property | Value |
| Molecular Formula | C₁₄H₁₀BaO₄ |
| Molecular Weight | 379.55 g/mol |
| Appearance | White powder |
| CAS Number | 533-00-6 |
Hypothetical Crystallographic Data of this compound
In the absence of experimental data, we present a hypothetical table of crystallographic parameters for illustrative purposes. These values are not experimental and should be treated as a template for what a crystallographic study would report.
| Parameter | Hypothetical Value | Description |
| Crystal System | Monoclinic | A common crystal system for organic salts. |
| Space Group | P2₁/c | A frequently observed space group. |
| a (Å) | 10.5 | Unit cell dimension along the a-axis. |
| b (Å) | 8.2 | Unit cell dimension along the b-axis. |
| c (Å) | 12.1 | Unit cell dimension along the c-axis. |
| α (°) | 90 | Angle between b and c axes. |
| β (°) | 98.5 | Angle between a and c axes. |
| γ (°) | 90 | Angle between a and b axes. |
| Volume (ų) | 1029 | Volume of the unit cell. |
| Z | 4 | Number of formula units per unit cell. |
| Density (calc) | 2.45 g/cm³ | Calculated density from crystallographic data. |
Experimental Protocols for Crystal Structure Determination
The definitive method for determining the crystal structure of a compound like this compound is single-crystal X-ray diffraction. The general workflow for this process is outlined below.
Synthesis and Crystallization of this compound
The first and often most challenging step is the growth of high-quality single crystals.
Reaction:
Barium hydroxide (B78521) or barium carbonate can be reacted with benzoic acid in an aqueous solution to synthesize this compound.
Ba(OH)₂ + 2 C₆H₅COOH → Ba(C₆H₅COO)₂ + 2 H₂O
Crystallization Methods:
-
Slow Evaporation: A saturated solution of this compound in a suitable solvent (e.g., water or a water/ethanol mixture) is allowed to evaporate slowly at a constant temperature.
-
Solvent Diffusion: A solution of this compound is placed in a vial, and a less soluble solvent is carefully layered on top. Diffusion of the anti-solvent into the solution reduces the solubility and promotes crystal growth at the interface.
-
Hydrothermal Synthesis: The reactants are sealed in a Teflon-lined autoclave with a solvent and heated. This method can yield high-quality crystals of compounds that are sparingly soluble at ambient temperatures.
Single-Crystal X-ray Diffraction (SC-XRD)
Once suitable single crystals are obtained, the following steps are performed:
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations. The diffracted X-rays are detected, and their intensities and positions are recorded.
-
Structure Solution and Refinement:
-
Unit Cell Determination: The positions of the diffraction spots are used to determine the unit cell parameters and the crystal system.
-
Space Group Determination: Systematic absences in the diffraction data are used to determine the space group.
-
Structure Solution: The intensities of the diffraction spots are used to determine the positions of the atoms within the unit cell. This is often done using direct methods or Patterson methods.
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit between the calculated and observed diffraction patterns. This process yields the final, precise atomic coordinates, bond lengths, and angles.
-
Logical Workflow for Crystal Structure Determination
The logical flow of determining the crystal structure of this compound is illustrated in the following diagram.
An In-depth Technical Guide to the Physical and Chemical Properties of Barium Benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of barium benzoate (B1203000). Intended for a scientific audience, this document consolidates essential data, outlines detailed experimental protocols for property determination, and presents logical workflows for its synthesis and analysis. All quantitative data is summarized in structured tables for ease of comparison. Methodologies for key experiments are described to facilitate replication and further research.
Introduction
Barium benzoate, with the chemical formula C₁₄H₁₀BaO₄, is an organometallic compound consisting of a barium cation (Ba²⁺) and two benzoate anions (C₇H₅O₂⁻).[1][2] It finds applications as a stabilizer in the manufacture of polyvinyl chloride (PVC) resins and as a nucleating agent in the production of various crystalline polymers.[3] A thorough understanding of its physical and chemical characteristics is crucial for its application in materials science and for exploring its potential in other fields, including pharmaceuticals.
Physical Properties
The physical properties of this compound are summarized in the table below. These characteristics are fundamental for its handling, processing, and application.
| Property | Value | References |
| Molecular Formula | C₁₄H₁₀BaO₄ | [1][2] |
| Molecular Weight | 379.55 g/mol | [1][2] |
| Appearance | Fine, white powder | [4] |
| Melting Point | 249.3 °C | [5][6] |
| Boiling Point | 249.3 °C at 760 mmHg | [1][7] |
| Density | 2 g/cm³ at 20°C | [1][2][8] |
| Water Solubility | 3.4 - 51.3 g/L at 20°C | [1][2][8] |
| Vapor Pressure | 0.0122 mmHg at 25°C | [1] |
Chemical Properties
This compound exhibits chemical properties characteristic of a salt of a weak acid and a strong base.
| Property | Description | References |
| Chemical Structure | An ionic compound formed from one barium ion (Ba²⁺) and two benzoate ions (C₆H₅COO⁻). | [9] |
| Reactivity | Reacts with strong acids to form benzoic acid. | [10] |
| Decomposition | Thermally decomposes to form barium carbonate (BaCO₃) and organic compounds, primarily benzophenone (B1666685) and triphenylmethane, in a nitrogen atmosphere. | [11] |
| Crystal Structure | Monoclinic and has a layered structure. | [11] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are designed to be a practical guide for laboratory work.
Synthesis of this compound via Hydrothermal Reaction
This protocol describes the synthesis of this compound from benzoic acid and barium hydroxide (B78521) octahydrate.[12]
Materials:
-
Benzoic acid (C₇H₆O₂)
-
Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)
-
Deionized water
-
250 mL Beaker
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filter paper
-
Drying oven
Procedure:
-
Dissolve a stoichiometric amount of benzoic acid in deionized water in a 250 mL beaker with heating and stirring. The molar ratio of benzoic acid to barium hydroxide octahydrate should be 2:1.
-
In a separate beaker, dissolve the corresponding amount of barium hydroxide octahydrate in deionized water, also with gentle heating.
-
Slowly add the barium hydroxide solution to the benzoic acid solution while continuously stirring.
-
Continue to heat and stir the mixture for a designated reaction time (e.g., 2 hours) to ensure the reaction goes to completion.
-
Allow the solution to cool to room temperature, which will cause the this compound to precipitate out of the solution.
-
Collect the white precipitate by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold deionized water to remove any unreacted starting materials.
-
Dry the purified this compound in an oven at a suitable temperature (e.g., 80-100 °C) until a constant weight is achieved.
Caption: Workflow for the synthesis of this compound.
Determination of Thermal Decomposition using Thermogravimetric Analysis (TGA)
This protocol outlines the procedure for analyzing the thermal stability and decomposition of this compound using TGA.
Equipment:
-
Thermogravimetric Analyzer (TGA)
-
High-purity nitrogen gas
-
Alumina or platinum crucible
-
Analytical balance
Procedure:
-
Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.
-
Accurately weigh approximately 5-10 mg of finely ground this compound into a tared TGA crucible.
-
Place the crucible in the TGA furnace.
-
Purge the furnace with high-purity nitrogen gas at a constant flow rate (e.g., 50 mL/min) to maintain an inert atmosphere.
-
Heat the sample from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass loss and temperature continuously throughout the experiment.
-
Analyze the resulting TGA curve to determine the onset and completion temperatures of decomposition, as well as the percentage of mass loss at each stage.
Caption: Workflow for Thermal Gravimetric Analysis (TGA).
Quantitative Analysis by Titration
This protocol details a method for determining the purity of a this compound sample by titration. The method involves converting the benzoate to benzoic acid and then titrating with a standardized base.
Materials:
-
This compound sample
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 0.1 M standardized solution
-
Phenolphthalein (B1677637) indicator
-
Diethyl ether
-
Separatory funnel
-
Erlenmeyer flask
-
Burette
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in deionized water.
-
Transfer the solution to a separatory funnel and acidify with 1 M HCl to a pH below 2 to convert the benzoate to benzoic acid.
-
Extract the benzoic acid from the aqueous solution using three successive portions of diethyl ether.
-
Combine the ether extracts and wash with a small amount of deionized water.
-
Evaporate the diethyl ether to obtain the solid benzoic acid.
-
Dissolve the benzoic acid in a suitable solvent (e.g., ethanol) and add a few drops of phenolphthalein indicator.
-
Titrate the benzoic acid solution with the standardized 0.1 M NaOH solution until a persistent faint pink color is observed.
-
Record the volume of NaOH used and calculate the purity of the this compound sample.
Caption: Workflow for Quantitative Analysis by Titration.
Safety Information
This compound should be handled with care, following standard laboratory safety procedures. It is classified as harmful if swallowed or inhaled and causes serious eye damage.[9]
-
Hazard Statements: H301 (Toxic if swallowed), H318 (Causes serious eye damage), H332 (Harmful if inhaled).[9]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]
Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.
Conclusion
This technical guide has provided a detailed summary of the physical and chemical properties of this compound, along with practical experimental protocols for its synthesis and analysis. The information presented is intended to be a valuable resource for researchers, scientists, and professionals in drug development, facilitating further investigation and application of this compound. The structured presentation of data and methodologies aims to support reproducible and accurate scientific work.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. biomatj.com [biomatj.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. resources.rigaku.com [resources.rigaku.com]
- 8. researchgate.net [researchgate.net]
- 9. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. This compound CAS#: 533-00-6 [m.chemicalbook.com]
An In-depth Technical Guide to the Solubility of Barium Benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of barium benzoate (B1203000) in water and various organic solvents. Due to the limited availability of precise quantitative data, this document synthesizes existing information, offers qualitative assessments based on chemical principles, and provides a detailed experimental protocol for the accurate determination of its solubility.
Introduction to Barium Benzoate
This compound, with the chemical formula Ba(C₇H₅O₂)₂, is the barium salt of benzoic acid. It is an organometallic compound that presents as a white powder. Understanding its solubility is crucial for various applications, including its use as a stabilizer in polymers, a catalyst in transesterification reactions, and in pyrotechnic formulations. In the pharmaceutical context, the solubility of active pharmaceutical ingredients (APIs) and excipients is a critical factor influencing bioavailability and formulation development.
Solubility of this compound
The solubility of a compound is dependent on the physical and chemical properties of both the solute (this compound) and the solvent, as well as on temperature and pH.
Quantitative solubility data for this compound in specific organic solvents are scarce in publicly available literature. However, a qualitative assessment can be made based on the principle of "like dissolves like" and by examining the solubility of analogous compounds such as benzoic acid, sodium benzoate, and other barium salts.
This compound is an ionic compound. Ionic compounds tend to be more soluble in polar solvents and less soluble in non-polar organic solvents[5][6][7]. The benzoate portion of the molecule contains a non-polar benzene (B151609) ring, which may impart some solubility in less polar organic solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents have a hydrogen atom attached to an electronegative atom, making them capable of hydrogen bonding. While this compound is ionic, the presence of the organic benzoate ion might allow for some interaction and solubility. For comparison, sodium benzoate is slightly soluble in ethanol[8]. It is expected that this compound would have limited to slight solubility in these solvents.
-
Polar Aprotic Solvents (e.g., Acetone (B3395972), Ethyl Acetate): These solvents have a dipole moment but do not have a hydrogen atom directly bonded to an electronegative atom. Benzoic acid is soluble in acetone and ethyl acetate[9]. However, the ionic nature of this compound would likely reduce its solubility in these solvents compared to its parent acid.
-
Non-Polar Solvents (e.g., Diethyl Ether): this compound is expected to be sparingly soluble to insoluble in non-polar solvents like diethyl ether due to the large difference in polarity[7]. While benzoic acid is soluble in diethyl ether, its salt, sodium benzoate, is practically insoluble[8].
The following table summarizes the available quantitative and qualitative solubility information for this compound.
| Solvent | Chemical Formula | Type | Solubility of this compound |
| Water | H₂O | Polar Protic | 3.4 - 51.3 g/L at 20°C (Note: Wide reported range)[1][2][3] |
| Methanol | CH₃OH | Polar Protic | Qualitative: Expected to be slightly soluble to sparingly soluble. |
| Ethanol | C₂H₅OH | Polar Protic | Qualitative: Expected to be slightly soluble to sparingly soluble. |
| Acetone | C₃H₆O | Polar Aprotic | Qualitative: Expected to be sparingly soluble. |
| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Qualitative: Expected to be sparingly soluble. |
| Diethyl Ether | C₄H₁₀O | Non-Polar | Qualitative: Expected to be insoluble to very sparingly soluble. |
Experimental Protocol for Solubility Determination (Gravimetric Method)
The gravimetric method is a straightforward and reliable technique for determining the solubility of a sparingly soluble salt like this compound[10][11].
This method involves preparing a saturated solution of the solute in the solvent of interest at a specific temperature. A known volume of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined.
-
This compound (high purity)
-
Solvent of interest (e.g., deionized water, ethanol)
-
Analytical balance (± 0.0001 g)
-
Constant temperature water bath or incubator
-
Conical flasks with stoppers
-
Volumetric flasks and pipettes
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Evaporating dishes or beakers
-
Drying oven
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a conical flask containing the chosen solvent.
-
Stopper the flask and place it in a constant temperature bath set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is essential to confirm saturation.
-
-
Sample Collection and Filtration:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a precise volume (e.g., 10.00 mL) of the supernatant using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or further dissolution.
-
Filter the collected sample immediately using a syringe filter into a pre-weighed, clean, and dry evaporating dish. This step is critical to remove any undissolved microcrystals.
-
-
Evaporation and Drying:
-
Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 105°C).
-
Once the solvent has completely evaporated, continue to dry the dish for at least one hour.
-
Transfer the dish to a desiccator to cool to room temperature.
-
-
Weighing and Calculation:
-
Weigh the evaporating dish containing the dried this compound residue.
-
Repeat the drying and weighing process until a constant mass is obtained.
-
The solubility (S) in g/L can be calculated using the following formula:
S (g/L) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of filtrate in L)
-
Caption: Experimental workflow for the gravimetric determination of solubility.
Relationship between Solvent Polarity and Solubility
The solubility of an ionic compound like this compound is fundamentally governed by the principle that "like dissolves like." Polar solvents are generally better at dissolving ionic solutes because they can solvate the ions, overcoming the lattice energy of the solid. The following diagram illustrates the expected trend of this compound solubility across solvents of varying polarity.
Caption: Expected solubility trend of this compound with increasing solvent polarity.
Conclusion
This technical guide has summarized the currently available information on the solubility of this compound in water and organic solvents. While precise quantitative data, particularly for organic solvents and temperature dependence, remains limited, a qualitative understanding can be derived from established chemical principles. For researchers requiring precise solubility data, the provided gravimetric experimental protocol offers a reliable method for its determination. Further research to establish a comprehensive solubility profile of this compound would be highly beneficial for its various applications in science and industry.
References
- 1. This compound CAS#: 533-00-6 [m.chemicalbook.com]
- 2. Cas 533-00-6,this compound | lookchem [lookchem.com]
- 3. 533-00-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mastering Solubility Rules: Your Guide to Dissolving Ionic Compounds - Resources | PASCO [pasco.com]
- 6. tutorchase.com [tutorchase.com]
- 7. youtube.com [youtube.com]
- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 9. echemi.com [echemi.com]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. pharmajournal.net [pharmajournal.net]
IUPAC name for Barium benzoate: barium(2+) dibenzoate
An In-depth Technical Guide to Barium Benzoate (B1203000)
IUPAC Name: Barium(2+) dibenzoate
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Barium benzoate, systematically named barium(2+) dibenzoate, is an organometallic salt with the chemical formula C₁₄H₁₀BaO₄.[1] While not as extensively studied as other barium compounds, it holds specific utility in industrial and research settings. This document provides a comprehensive overview of this compound, including its chemical and physical properties, established synthesis protocols, and current applications. Particular emphasis is placed on presenting quantitative data in a structured format and outlining detailed experimental methodologies to support further research and development.
Chemical and Physical Properties
This compound is a white, fine powder.[2][3] It is the barium salt of benzoic acid, formed from one barium cation (Ba²⁺) and two benzoate anions (C₆H₅COO⁻).[1] A summary of its key physicochemical properties is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | barium(2+) dibenzoate | [1][4] |
| CAS Number | 533-00-6 | [1][5] |
| EC Number | 208-551-0 | [2][4] |
| Molecular Formula | C₁₄H₁₀BaO₄ | [1][6] |
| Molecular Weight | 379.55 g/mol | [1][5] |
| Appearance | Fine, white powder | [2][3] |
| Boiling Point | 249.3 °C at 760 mmHg | [5][6] |
| Flash Point | 111.4 °C | [5][6] |
| Density | ~2 g/cm³ at 20°C | [5][7] |
| Water Solubility | 3.4 - 51.3 g/L at 20°C | [5][7] |
| Vapor Pressure | 0.0122 mmHg at 25°C | [5] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several methods. A common and well-documented laboratory-scale synthesis involves the reaction of benzoic acid with a barium salt, typically barium hydroxide (B78521).
Synthesis via Hydrothermal Reaction
A documented method for producing this compound involves a hydrothermal reaction between benzoic acid and barium hydroxide octahydrate.[8][9] This liquid-phase reaction yields the desired compound, which can then be characterized using various analytical techniques.[9]
Experimental Protocol:
-
Reactant Preparation: Use benzoic acid and barium hydroxide octahydrate as the primary reactants.[8][9]
-
Reaction Execution: The synthesis is carried out via a liquid-phase hydrothermal reaction. While the specific temperature and pressure conditions are not detailed in the abstract, this method implies heating the aqueous mixture in a sealed vessel.
-
Product Isolation: After the reaction is complete, the solid product, this compound, is isolated from the reaction mixture.
-
Characterization: The resulting compound is characterized to confirm its identity and purity. Recommended techniques include:
-
Elemental Analysis: To confirm the empirical formula.[8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic absorption peaks of the benzoate functional groups and confirm the formation of the new compound.[8][9]
-
X-ray Powder Diffraction (XRD): To determine the crystal structure. Studies show this compound has a layered, monoclinic crystal system.[8][9]
-
The overall reaction can be represented by the following equation:
2 C₇H₆O₂ (benzoic acid) + Ba(OH)₂·8H₂O (barium hydroxide octahydrate) → Ba(C₇H₅O₂)₂ (this compound) + 10 H₂O
Below is a conceptual workflow for the synthesis and characterization of this compound.
Applications in Research and Industry
This compound serves several specialized roles across different industries, primarily leveraging its properties as a stabilizer and catalyst.
Table 2: Key Applications of this compound
| Application Area | Description | References |
| Polymer Stabilization | Used as a heat stabilizer in polymers like PVC and in PE/PVC blends to prevent thermal degradation. | [2][3][10] |
| Catalysis | Acts as a transesterification catalyst. It may also serve as a catalyst in the production of polycarbonates. | [2][3][10] |
| Pyrotechnics | Included as an ingredient in some pyrotechnic compositions. | [2][3] |
| Polymer Nucleating Agent | Functions as an organic crystal nucleating agent in polyamide resins. | [10] |
While direct applications in drug development are not prominent, its role in polymer science is relevant for creating stabilized polymer matrices that could be investigated for controlled-release drug delivery systems. The catalytic properties also suggest its potential use in the synthesis of complex organic molecules. For instance, related barium carboxylates are being explored for their catalytic activity in reactions like aldol (B89426) condensations.[11]
Thermal Decomposition Analysis
Understanding the thermal stability and decomposition pathway of this compound is crucial for its application as a heat stabilizer.
Experimental Protocol: Thermogravimetric Analysis (TGA/DTA)
-
Instrumentation: Utilize a simultaneous thermal analyzer capable of performing Thermogravimetric Analysis (TG) and Differential Thermal Analysis (DTA).
-
Sample Preparation: Place a precisely weighed sample of pure this compound into an alumina (B75360) crucible.
-
Atmosphere: Conduct the analysis under a controlled, inert nitrogen atmosphere.
-
Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10°C/min).
-
Data Analysis:
-
The TG curve will show mass loss as a function of temperature.
-
The DTA curve will indicate exothermic or endothermic transitions.
-
Analyze the gaseous decomposition products using coupled techniques like Mass Spectrometry (GC-MS) or FTIR spectroscopy.
-
Studies on the thermal decomposition of this compound in a nitrogen atmosphere show that it proceeds in a single stage, primarily yielding barium carbonate (BaCO₃) as the solid residue and organic compounds like benzophenone (B1666685) and triphenylmethane (B1682552) as volatile products.[8]
The logical flow of a thermal decomposition study is outlined in the diagram below.
Safety and Handling
This compound is classified as a hazardous substance.
All soluble barium compounds are toxic upon ingestion. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the compound. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Disclaimer: This document is intended for informational purposes for a technical audience and is based on publicly available scientific literature. It is not a substitute for rigorous, peer-reviewed research or a certified safety data sheet. All experimental work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.
References
- 1. This compound | C14H10BaO4 | CID 160513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound ** - TRIGON Chemie [trigon-chemie.com]
- 3. This compound Manufacturer, Supplier from Mumbai [ujwalpharma.co.in]
- 4. Barium BenzoateCAS #: 533-00-6 [eforu-chemical.com]
- 5. Cas 533-00-6,this compound | lookchem [lookchem.com]
- 6. This compound | CAS#:533-00-6 | Chemsrc [chemsrc.com]
- 7. This compound CAS#: 533-00-6 [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jpharmachem.com [jpharmachem.com]
- 11. benchchem.com [benchchem.com]
A Technical Guide to the Hydrothermal Synthesis of Barium Benzoate Crystals
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the hydrothermal synthesis of barium benzoate (B1203000) crystals. The document details the necessary experimental protocols, summarizes key quantitative data, and presents visual workflows to facilitate understanding and replication of the synthesis process. This guide is intended for professionals in research, and scientific fields, offering valuable insights for applications in materials science and drug development.
Introduction
Barium benzoate, the barium salt of benzoic acid, is a compound with applications in various fields, including as a stabilizer in polymers.[1] The synthesis of crystalline materials with well-defined structures is crucial for ensuring consistent properties and performance. Hydrothermal synthesis offers a robust method for producing high-quality this compound crystals by employing elevated temperature and pressure to facilitate the dissolution and crystallization of reactants in an aqueous medium.[2][3] This technique allows for precise control over crystal size, morphology, and purity.
This guide will focus on the synthesis of this compound from the reaction of benzoic acid and barium hydroxide (B78521) in a hydrothermal environment.
Experimental Protocols
This section outlines the detailed methodology for the hydrothermal synthesis of this compound crystals, based on established procedures for alkaline earth metal benzoates.[2][4]
Materials and Equipment
Materials:
-
Benzoic Acid (C₇H₆O₂)
-
Barium Hydroxide Octahydrate (Ba(OH)₂·8H₂O)
-
Deionized Water
Equipment:
-
Teflon-lined stainless steel autoclave
-
Oven or furnace with temperature control
-
Analytical balance
-
Beakers and graduated cylinders
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel and vacuum flask)
-
Drying oven
Synthesis Procedure
The synthesis of this compound is achieved through the reaction of benzoic acid and barium hydroxide in a 2:1 molar ratio.[4]
-
Preparation of Reactant Solutions:
-
Accurately weigh the required amounts of benzoic acid and barium hydroxide octahydrate.
-
Dissolve the benzoic acid in a volume of deionized water in a beaker with the aid of stirring and gentle heating.
-
In a separate beaker, dissolve the barium hydroxide octahydrate in deionized water.
-
-
Hydrothermal Reaction:
-
Transfer the benzoic acid solution to the Teflon liner of the autoclave.
-
Slowly add the barium hydroxide solution to the Teflon liner while stirring.
-
-
Reaction Conditions:
-
Temperature: 120-180 °C
-
Pressure: Autogenous (generated by the vapor pressure of water at the reaction temperature)
-
Duration: 12-24 hours
-
Crystallization and Product Recovery:
-
After the reaction period, allow the autoclave to cool down to room temperature naturally.
-
Open the autoclave and carefully remove the Teflon liner.
-
Collect the resulting white crystalline precipitate by vacuum filtration.
-
Wash the crystals several times with deionized water to remove any unreacted starting materials or soluble byproducts.
-
Dry the purified this compound crystals in an oven at a temperature of 80-100 °C for several hours.
-
Data Presentation
This section summarizes the key quantitative data associated with the reactants and the characterization of the synthesized this compound crystals.
Reactant Properties
| Property | Benzoic Acid (C₇H₆O₂) | Barium Hydroxide Octahydrate (Ba(OH)₂·8H₂O) | This compound (C₁₄H₁₀BaO₄) |
| Molar Mass ( g/mol ) | 122.12 | 315.46 | 379.55 |
| Appearance | White crystalline solid | White granular solid | Fine, white powder |
| Solubility in Water | Slightly soluble | Soluble | 3.4-51.3 g/L at 20°C |
Characterization Data of this compound
The synthesized this compound crystals are typically characterized using various analytical techniques to confirm their identity, structure, and purity.[4][5]
Table 2: Spectroscopic and Thermal Analysis Data
| Analysis Technique | Key Parameters and Observations |
| FTIR Spectroscopy (cm⁻¹) | Characteristic peaks corresponding to the carboxylate group (COO⁻) asymmetric and symmetric stretching, as well as aromatic C-H and C=C vibrations. |
| X-Ray Diffraction (XRD) | The diffraction pattern confirms the crystalline and monoclinic structure of this compound.[2][4] |
| Thermogravimetric Analysis (TGA) | This compound is thermally stable, with decomposition occurring at elevated temperatures to form barium carbonate (BaCO₃) and organic byproducts.[4][5] |
Visualization of the Synthesis Workflow
The following diagram illustrates the key stages of the hydrothermal synthesis of this compound crystals.
Caption: Workflow for the hydrothermal synthesis of this compound.
Conclusion
This technical guide provides a detailed framework for the successful synthesis of this compound crystals using a hydrothermal method. By following the outlined experimental protocols and understanding the key reaction parameters, researchers can reliably produce high-quality crystalline material. The provided characterization data serves as a benchmark for verifying the identity and purity of the synthesized product. The visualized workflow offers a clear and concise overview of the entire process, from reactant preparation to final product recovery. This information is valuable for professionals engaged in materials science, chemical synthesis, and the development of new pharmaceutical formulations.
References
The Thermal Decomposition of Barium Benzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the thermal decomposition mechanism of barium benzoate (B1203000). Understanding the thermal stability and decomposition pathways of this compound is critical for its application in various fields, including as a precursor in materials science and for assessing the stability of barium-containing pharmaceuticals. This document summarizes key findings from thermal analysis studies, details experimental methodologies, and presents visual representations of the decomposition processes.
Core Decomposition Mechanisms
The thermal decomposition of barium benzoate follows distinct pathways depending on the atmospheric conditions. Studies utilizing thermogravimetry (TG), differential thermal analysis (DTA), infrared spectroscopy (IR), and gas chromatography-mass spectrometry (GC-MS) have elucidated the primary reactions in both inert and oxidizing atmospheres.[1][2]
Decomposition in an Inert Atmosphere (Nitrogen)
In a nitrogen atmosphere, this compound undergoes a single-stage decomposition to form barium carbonate (BaCO₃) as the primary solid residue.[1][3] The organic components of the molecule break down to yield a mixture of complex organic compounds. The main organic products identified are benzophenone (B1666685) and triphenylmethane.[1][2][3] Other organic compounds, such as biphenyl, diphenylmethane, fluorene, and 9-fluorenone, have also been detected in the gaseous phase.[1]
The overall reaction in a nitrogen atmosphere can be summarized as the decomposition of this compound into barium carbonate and a variety of organic molecules.[1]
Decomposition in an Oxidizing Atmosphere (Air)
The thermal decomposition of this compound in an air atmosphere is a two-stage process.[1]
Stage 1: In the initial stage, this compound decomposes to form a mixture of barium carbonate (BaCO₃) and elemental carbon (C), resulting in a black residue. Carbon monoxide (CO) is also formed during this stage.
Stage 2: As the temperature increases, the elemental carbon formed in the first stage undergoes oxidation. This results in the loss of carbon and the formation of a white residue of pure barium carbonate (BaCO₃). This second stage is complete at approximately 756°C.[1]
Quantitative Thermal Analysis Data
Thermogravimetric analysis provides quantitative data on the mass loss of this compound upon heating. The following table summarizes the key quantitative findings from the literature.
| Atmosphere | Number of Decomposition Stages | Final Solid Product | Experimental Mass Loss (%) | Theoretical Mass Loss (%) | Reference |
| Nitrogen | 1 | BaCO₃ | 47.96 | 48.01 | [1] |
| Air | 2 | BaCO₃ | 47.42 | 48.01 | [1] |
Experimental Protocols
The characterization of the thermal decomposition of this compound involves several key analytical techniques.
Synthesis of this compound
This compound can be synthesized via a hydrothermal reaction between barium carbonate and benzoic acid at a molar ratio of 1:2 in the presence of a small amount of water.[1] An alternative synthesis involves the reaction of benzoic acid and barium hydroxide (B78521) octahydrate.[3] The resulting product is a monoclinic, layered crystalline solid.[1][2]
Thermal Analysis
-
Thermogravimetry (TG) and Differential Thermal Analysis (DTA): TG and DTA are performed to study the mass loss and thermal events (endothermic or exothermic changes) as a function of temperature.[1][4] These analyses are conducted under controlled atmospheres, typically nitrogen and air, to observe the different decomposition pathways.[1] The final solid products of the decomposition are identified and compared with theoretical mass loss calculations.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to characterize the solid residues obtained after thermal decomposition.[1] For instance, the IR spectrum of the solid product obtained in a nitrogen atmosphere at 550°C shows characteristic absorption bands for BaCO₃ at 1418, 859, and 692 cm⁻¹.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): The gaseous organic products evolved during the thermal decomposition are identified using GC-MS.[1][3] This technique allows for the separation and identification of the complex mixture of organic compounds formed, such as benzophenone and triphenylmethane.[1]
Visualizing the Decomposition Pathways
The following diagrams illustrate the thermal decomposition pathways of this compound in nitrogen and air atmospheres.
Caption: Decomposition of this compound in Nitrogen.
Caption: Decomposition of this compound in Air.
References
Barium Benzoate: A Technical Guide to Hazards and Safety
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hazards and safety precautions associated with barium benzoate (B1203000). The information is intended to support risk assessment and ensure safe handling in a laboratory environment. Data has been compiled from various safety data sheets and toxicological resources.
Chemical and Physical Properties
Barium benzoate is the barium salt of benzoic acid. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| Chemical Name | This compound | [1][2] |
| Synonyms | Barium dibenzoate, Benzoic acid, barium salt | [1][2][3][4] |
| CAS Number | 533-00-6 | [1][2][3][4] |
| Molecular Formula | C₁₄H₁₀BaO₄ | [2][3] |
| Molecular Weight | 379.55 g/mol | [2][3][5] |
| Appearance | White powder/Dry powder | [3] |
| Boiling Point | 249.3 °C at 760 mmHg | [1] |
| Flash Point | 111.4 °C | [1] |
| Density | 2 g/cm³ at 20°C | [1] |
| Water Solubility | 3.4 - 51.3 g/L at 20°C | [1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are acute toxicity if swallowed or inhaled, and it can cause serious eye damage.[6] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classification for this compound, as summarized in Table 2.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |
Source: Aggregated GHS information from multiple sources.[3][6]
GHS Pictograms:
-
GHS06: Skull and Crossbones (for Acute Toxicity, Oral)
-
GHS05: Corrosion (for Serious Eye Damage)
-
GHS07: Exclamation Mark (for Acute Toxicity, Inhalation)
Signal Word: Danger[6]
Toxicological Information
The primary toxic entity is the barium ion (Ba²⁺), which is known to be a competitive blocker of potassium inward rectifier channels.[5][6] This blockage inhibits the efflux of potassium ions (K⁺), leading to profound hypokalemia (low potassium levels in the blood).[5][6] Clinical features of acute soluble barium poisoning include gastrointestinal distress (vomiting, diarrhea), cardiac arrhythmias, muscle weakness, and potentially respiratory failure due to muscle paralysis.[5][6]
Table 3 provides a summary of acute oral toxicity data for various soluble barium compounds to offer a comparative perspective.
| Substance | Species | LD₅₀ (mg/kg body weight) | LD₅₀ (mg barium/kg body weight) |
| Barium Chloride | Rat | 118–277 | 78–183 |
| Barium Chloride | Rat | 409–419 | 270–276 |
| Barium Chloride | Mouse | 430 | 284 |
| Barium Fluoride | Rat | 250 | 165 |
Source: The MAK Collection for Occupational Health and Safety, 2021.[9]
The toxicity of the benzoate component is considered low. For sodium benzoate, the oral LD₅₀ in rats is greater than 2000 mg/kg body weight.[10]
Signaling Pathway: Barium Ion Blockade of Potassium Channels
The primary mechanism of barium toxicity involves the blockade of potassium channels. Barium ions are similar in size to potassium ions but have a higher charge, allowing them to enter and block the pore of potassium channels, particularly the inward rectifier channels. This disrupts the normal flow of potassium ions, which is crucial for maintaining the resting membrane potential of cells, especially in muscle and nerve tissues. The disruption of potassium homeostasis leads to the observed clinical effects.
Safety Precautions and Handling
Proper handling and storage procedures are critical to minimize the risk of exposure to this compound.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[6]
-
Skin Protection: Handle with impervious gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing.[6]
-
Respiratory Protection: Use a NIOSH-approved respirator with a particulate filter if dust is generated and ventilation is inadequate.[6]
Handling and Storage
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid dust formation and inhalation.[6] Avoid contact with skin and eyes.[6] Do not eat, drink, or smoke when using this product.[6] Wash hands thoroughly after handling.[6]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] Keep away from incompatible materials. Store locked up.[6]
Emergency Procedures
First-Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
-
In Case of Skin Contact: Immediately remove contaminated clothing. Wash off with soap and plenty of water. Consult a physician.[6]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes.[6] Remove contact lenses, if present and easy to do.[6] Continue rinsing for at least 15 minutes and seek immediate medical attention.[6]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Get emergency medical help immediately.[6]
Spill Response:
-
Evacuate personnel to a safe area.
-
Wear appropriate PPE, including respiratory protection.
-
Avoid dust generation.
-
Sweep up the spilled material and place it in a suitable, closed container for disposal.[5]
-
Do not let the product enter drains.[5]
Experimental Protocols for Toxicological Assessment
OECD Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method
This method is used to determine the acute oral toxicity of a substance and allows for its classification into one of a series of toxicity classes.[5]
-
Principle: A stepwise procedure is used where a group of animals (typically three female rats) is dosed at a defined starting dose level.[11] The outcome (mortality or survival) determines the next step: dosing at a higher or lower dose level, or stopping the test.[11]
-
Animal Species: Healthy, young adult rats are typically used.[5]
-
Dosing: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.[4]
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[11]
-
Endpoint: The test allows for the classification of the substance into a GHS category based on the observed mortality at different dose levels.[5]
OECD Guideline 402: Acute Dermal Toxicity
This guideline outlines a procedure for assessing the potential adverse effects of a single dermal exposure to a substance.[1][7]
-
Principle: The test substance is applied to a shaved area of the skin (approximately 10% of the body surface area) of a group of animals (typically rats) and held in contact with the skin for 24 hours.[12] A stepwise procedure with a limited number of animals per step is used.[13]
-
Animal Species: Young adult rats are the preferred species.[14]
-
Dosing: A limit test at 2000 mg/kg is often performed first. If toxicity is observed, a full study with multiple dose groups is conducted.[12]
-
Observation Period: Animals are observed for signs of toxicity and mortality for at least 14 days. Body weight is recorded weekly.[12]
-
Endpoint: The study provides information on dermal toxicity and can be used to calculate an approximate LD₅₀. A gross necropsy is performed on all animals at the end of the study.[12]
OECD Guideline 403: Acute Inhalation Toxicity
This guideline is used to assess the health hazards likely to arise from short-term exposure to a substance via inhalation.[3][6]
-
Principle: The guideline describes two protocols: a traditional LC₅₀ protocol and a Concentration x Time (C x T) protocol.[6][15] Animals are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only exposure chamber for a defined period (typically 4 hours).[6][15]
-
Animal Species: Rats are the preferred species.[2]
-
Concentrations: A limit test or a study with at least three concentrations is performed.[15]
-
Observation Period: Animals are observed for at least 14 days post-exposure for signs of toxicity and mortality.[6]
-
Endpoint: The study provides the LC₅₀ value and other information on inhalation hazards for GHS classification.[6]
OECD Guideline 407: Repeated Dose 28-day Oral Toxicity Study in Rodents
This study provides information on the potential health hazards arising from repeated oral exposure to a substance over a 28-day period.[8][16][17]
-
Principle: The test substance is administered orally on a daily basis to several groups of animals at different dose levels for 28 days.[18]
-
Animal Species: Rats are the preferred species. Each dose group typically consists of 5 males and 5 females.[18]
-
Dosing: Administration is usually by gavage or via the diet or drinking water.[17]
-
Observations: Includes daily clinical observations, weekly body weight and food/water consumption measurements, and detailed hematology and clinical biochemistry at the end of the study.[17]
-
Endpoint: The study identifies target organs of toxicity and determines a No-Observed-Adverse-Effect Level (NOAEL). Gross necropsy and histopathology of major organs are performed.[18]
References
- 1. oecd.org [oecd.org]
- 2. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]
- 3. oecd.org [oecd.org]
- 4. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
- 7. catalog.labcorp.com [catalog.labcorp.com]
- 8. oecd.org [oecd.org]
- 9. series.publisso.de [series.publisso.de]
- 10. szabo-scandic.com [szabo-scandic.com]
- 11. scribd.com [scribd.com]
- 12. nucro-technics.com [nucro-technics.com]
- 13. Acute dermal toxicity-402 | PPTX [slideshare.net]
- 14. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 15. Test No. 403: Acute Inhalation Toxicity - Overton [app.overton.io]
- 16. catalog.labcorp.com [catalog.labcorp.com]
- 17. oecd.org [oecd.org]
- 18. Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). - IVAMI [ivami.com]
An In-depth Technical Guide to Barium Benzoate and its Synonyms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barium benzoate (B1203000), also known by its systematic name barium dibenzoate, is an organometallic compound with a range of industrial applications. This technical guide provides a comprehensive overview of barium benzoate, its synonyms, chemical and physical properties, synthesis and analysis protocols, and its current applications. Furthermore, this document explores the potential biological effects and toxicological profile of this compound, drawing from data on its constituent ions, to inform researchers and professionals in the field of drug development.
Chemical Identity and Synonyms
This compound is the barium salt of benzoic acid. The correct identification of this compound is crucial for scientific and regulatory purposes.
Table 1: Synonyms and Chemical Identifiers for this compound
| Identifier | Value |
| Systematic Name | Barium dibenzoate |
| Common Synonyms | Benzoic acid, barium salt; Bariumdibenzoat |
| CAS Number | 533-00-6 |
| EC Number | 208-551-0 |
| Molecular Formula | C₁₄H₁₀BaO₄ |
| InChI | InChI=1S/2C7H6O2.Ba/c28-7(9)6-4-2-1-3-5-6;/h21-5H,(H,8,9);/q;;+2/p-2 |
| SMILES | C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Ba+2] |
A hydrated form, this compound dihydrate, is also known and has the CAS number 5908-68-9 and molecular formula C₁₄H₁₄BaO₆.
Physicochemical Properties
Understanding the physicochemical properties of this compound is essential for its handling, application, and for designing experimental protocols.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 379.55 g/mol | |
| Appearance | Fine, white powder | |
| Boiling Point | 249.3 °C at 760 mmHg | |
| Flash Point | 111.4 °C | |
| Density | 2 g/cm³ at 20°C | |
| Water Solubility | 3.4-51.3 g/L at 20°C | |
| Vapor Pressure | 0.0122 mmHg at 25°C |
Synthesis and Characterization
Synthesis Protocol
While detailed, step-by-step synthesis protocols for this compound are not extensively documented in publicly available literature, a common method involves the reaction of benzoic acid with a barium salt, such as barium hydroxide (B78521) octahydrate, in an aqueous or semi-solid phase reaction. The following is a generalized experimental protocol based on this reaction:
Objective: To synthesize this compound.
Materials:
-
Benzoic acid (C₇H₆O₂)
-
Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)
-
Deionized water
-
Ethanol (B145695) (for washing)
-
Reaction vessel with stirring and temperature control
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
Reactant Preparation: Calculate the stoichiometric amounts of benzoic acid and barium hydroxide octahydrate required. A slight excess of benzoic acid may be used to ensure complete reaction of the barium hydroxide.
-
Reaction:
-
Dissolve the barium hydroxide octahydrate in a minimal amount of warm deionized water in the reaction vessel with stirring.
-
Slowly add the benzoic acid to the barium hydroxide solution. The reaction is typically carried out at an elevated temperature (e.g., 90-110°C) to facilitate the reaction.
-
Continue stirring the mixture for a sufficient period (e.g., 15-20 minutes) to ensure the reaction goes to completion. The formation of a white precipitate of this compound should be observed.
-
-
Isolation and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Collect the white precipitate by vacuum filtration.
-
Wash the precipitate with cold deionized water to remove any unreacted starting materials and soluble impurities.
-
Further wash the precipitate with a small amount of cold ethanol to aid in drying.
-
-
Drying:
-
Dry the collected this compound in a drying oven at a suitable temperature (e.g., 80-100°C) until a constant weight is achieved.
-
-
Characterization:
-
The final product can be characterized by techniques such as Fourier-Transform Infrared (FTIR) spectroscopy to confirm the presence of the benzoate carboxylate group and the absence of the starting materials, and by elemental analysis to determine the barium content.
-
Caption: A generalized workflow for the synthesis of this compound.
Analytical Methods
The characterization and quantification of this compound are crucial for quality control and research purposes.
Table 3: Analytical Techniques for this compound Characterization
| Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the benzoate component. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of the carboxylate functional group and confirmation of salt formation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the benzoate moiety. |
| Atomic Absorption Spectroscopy (AAS) / Inductively Coupled Plasma (ICP) | Quantification of the barium content. |
| Thermogravimetric Analysis (TGA) | To study the thermal decomposition of the compound. |
Experimental Protocol: HPLC Analysis of Benzoate
This protocol is adapted from methods for analyzing benzoate in various matrices and would require optimization for specific applications.
Objective: To quantify the benzoate content in a sample.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable buffer
-
This compound standard
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water). Perform serial dilutions to create a series of calibration standards.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase and filter through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 10-20 µL.
-
-
Analysis: Inject the standards and samples onto the HPLC system. Construct a calibration curve from the peak areas of the standards and use it to determine the concentration of benzoate in the samples.
Industrial Applications
This compound has several niche industrial applications, primarily leveraging its properties as a metal soap.
-
Polymer Stabilizer: It is used as a heat stabilizer in polyvinyl chloride (PVC) and its blends. It acts as an acid scavenger, neutralizing the hydrochloric acid that is released during the thermal degradation of PVC.
-
Catalyst: this compound can function as a transesterification catalyst. It has also been investigated as a catalyst for the methyl esterification of benzoic acid.
-
Pyrotechnics: In pyrotechnic compositions, this compound is used as a green colorant and an oxidizer. It is valued for its good combustion behavior, producing low smoke and residues.
Biological Activity and Toxicological Profile
The biological effects of this compound are not well-documented. However, an understanding of its potential impact can be inferred from the known activities of its constituent ions: the barium ion (Ba²⁺) and the benzoate anion.
Pharmacokinetics
Upon ingestion of soluble barium compounds, barium ions are rapidly absorbed from the gastrointestinal tract. The absorbed barium is primarily deposited in the bones and teeth and is excreted mainly through feces and urine. Benzoate is metabolized in the liver and kidneys, where it is conjugated with glycine (B1666218) to form hippurate, which is then excreted in the urine.
Potential Mechanism of Action and Signaling Pathways
The toxicity of soluble barium compounds is primarily attributed to the Ba²⁺ ion. Barium ions are known to block potassium channels, which can lead to a profound decrease in serum potassium levels (hypokalemia). This disruption of potassium homeostasis can have significant effects on excitable tissues, such as muscle and nerve cells.
Barium ions can also interfere with calcium signaling pathways. Due to their similar ionic radius and charge, Ba²⁺ can compete with Ca²⁺ for binding sites on various proteins and channels. For instance, barium has been shown to activate large-conductance calcium-activated potassium (BK) channels, albeit with a lower affinity than calcium.
The benzoate anion, on the other hand, is generally considered to have low toxicity. Its metabolism is a detoxification pathway that can be utilized for the elimination of waste nitrogen.
Caption: A hypothetical signaling and metabolic pathway for the components of this compound.
Toxicity
Relevance to Drug Development
The direct application of this compound in drug development is not established. While barium sulfate (B86663) is widely used as a non-toxic, insoluble contrast agent for gastrointestinal imaging, the soluble nature and toxicity of this compound preclude its use in this context.
However, the study of this compound and similar compounds could be of interest to drug development professionals for several reasons:
-
Toxicological Research: Understanding the mechanisms of barium toxicity is important for public health and for developing treatments for barium poisoning.
-
Ion Channel Research: The ability of barium ions to block specific potassium channels makes them a useful tool in electrophysiological research to study the function of these channels.
-
Drug Delivery: While not currently in use, the development of novel, non-toxic organometallic compounds for therapeutic or diagnostic purposes is an active area of research. The synthesis and characterization of compounds like this compound can provide valuable insights into the chemistry of metal-organic complexes.
Conclusion
This compound is a well-defined chemical compound with several important industrial applications. Its synonyms and physicochemical properties are well-documented. While detailed experimental protocols for its synthesis and analysis are not always readily available in the public domain, general methods can be adapted for research and quality control purposes. The biological activity and toxicology of this compound are largely inferred from the known effects of its constituent ions, with the barium ion being the primary mediator of toxicity through its effects on potassium and calcium channels. For drug development professionals, while this compound itself does not have a direct therapeutic application, the study of its properties and biological effects can contribute to the broader understanding of metal-ion toxicology and ion channel pharmacology. Further research is needed to fully elucidate the specific biological profile of this compound.
Methodological & Application
Application Notes and Protocols: Barium Benzoate as a Stabilizer in Polyvinyl Chloride (PVC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of barium benzoate (B1203000) as a heat stabilizer in Polyvinyl Chloride (PVC) formulations. The information detailed below, including experimental protocols and performance data, is intended to guide researchers and professionals in the evaluation and application of this stabilizer system. While barium benzoate can be used alone, it is most commonly employed in synergistic combination with other metal soaps, such as zinc benzoate, to achieve an optimal balance of initial color stability and long-term heat resistance.
Introduction to PVC Degradation and Stabilization
Polyvinyl Chloride (PVC) is a versatile and widely used thermoplastic polymer. However, it is inherently susceptible to thermal degradation at typical processing temperatures (above 170°C).[1] This degradation process, known as dehydrochlorination, involves the autocatalytic elimination of hydrogen chloride (HCl) gas from the polymer backbone.[1] This leads to the formation of conjugated polyene sequences, which cause severe discoloration (yellowing to blackening), and a significant deterioration of the material's mechanical and electrical properties, rendering it brittle and unsuitable for its intended use.[1]
Heat stabilizers are essential additives incorporated into PVC formulations to counteract this degradation during processing and throughout the product's service life. They primarily function through two main mechanisms:
-
HCl Scavenging: Neutralizing the liberated hydrogen chloride, thereby preventing its catalytic effect on further degradation.[1]
-
Substitution of Labile Chlorine Atoms: Replacing unstable chlorine atoms (e.g., at allylic sites) on the PVC chain with more stable functional groups to inhibit the initiation of the "zipper" dehydrochlorination reaction.[1]
Mechanism of Action of this compound Stabilizers
This compound falls under the category of metal carboxylate stabilizers.[1] Its primary role is to act as an effective HCl scavenger. The benzoate anion reacts with the released HCl to form benzoic acid and barium chloride (BaCl₂), a relatively weak Lewis acid that is less detrimental to PVC stability compared to other metal chlorides like zinc chloride (ZnCl₂).
Synergistic Effect with Zinc Benzoate:
This compound is often used in conjunction with zinc-based stabilizers, such as zinc benzoate. In these Ba/Zn systems, a synergistic effect is observed:
-
Primary Stabilization by Zinc: Zinc benzoate provides excellent initial color stability by rapidly scavenging HCl and replacing labile chlorine atoms on the PVC chain. However, this reaction produces zinc chloride (ZnCl₂).
-
"Zinc Burning": ZnCl₂ is a strong Lewis acid that can catastrophically accelerate PVC degradation, a phenomenon known as "zinc burning".[1]
-
Role of this compound: this compound reacts with the aggressive ZnCl₂ to regenerate the active zinc stabilizer and form the less harmful BaCl₂.[1] This action mitigates "zinc burning" and provides excellent long-term thermal stability.[1]
This synergistic relationship allows for a stabilizer system with good initial color and robust long-term heat resistance.
Data Presentation
While specific quantitative data for this compound as a standalone stabilizer is limited in publicly available literature, the following tables present illustrative performance data for a typical Ba/Zn benzoate stabilizer system in a flexible PVC formulation. This data is representative of the performance that can be expected and is intended for comparative purposes.
Table 1: Thermal Stability Performance
| Stabilizer System (2.0 phr*) | Congo Red Test (minutes at 180°C) | TGA Onset Temperature (°C) |
| Unstabilized PVC | < 5 | ~275 |
| This compound (alone) | 15 - 25 | ~290 |
| Zinc Benzoate (alone) | 20 - 30 (with rapid blackening) | ~295 |
| Ba/Zn Benzoate System (1:1 ratio) | 45 - 60 | ~305 |
| Commercial Ca/Zn Stabilizer | 35 - 50 | ~300 |
| Organotin Stabilizer | > 75 | ~320 |
*phr = parts per hundred resin
Table 2: Dynamic Performance and Color Stability
| Stabilizer System (2.0 phr) | Torque Rheometer Stability Time (minutes at 190°C) | Yellowness Index (after 30 min at 180°C) |
| Unstabilized PVC | < 3 | > 80 |
| This compound (alone) | 8 - 12 | 40 - 50 |
| Zinc Benzoate (alone) | 5 - 8 (sudden torque increase) | 15 - 25 (followed by rapid darkening) |
| Ba/Zn Benzoate System (1:1 ratio) | 15 - 25 | 20 - 30 |
| Commercial Ca/Zn Stabilizer | 12 - 20 | 25 - 35 |
| Organotin Stabilizer | > 30 | < 15 |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the performance of PVC heat stabilizers.
Protocol 1: Static Thermal Stability by Congo Red Test
Objective: To determine the static thermal stability time of a PVC compound by detecting the evolution of hydrogen chloride gas.[1]
Materials:
-
PVC resin
-
This compound and/or other stabilizers
-
Plasticizer (e.g., DOP)
-
Two-roll mill or laboratory mixer
-
Test tubes (e.g., 18x150 mm)
-
Congo Red indicator paper
-
Thermostatically controlled oil bath or heating block
-
Timer
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Prepare a PVC compound by mixing the resin, stabilizer(s), and plasticizer in a laboratory mixer or on a two-roll mill at 160-170°C for 5-10 minutes until a homogeneous sheet is formed.
-
A typical formulation for flexible PVC could be: 100 parts PVC, 50 parts DOP, 2.0 parts stabilizer.
-
Cut the milled sheet into small pieces (approx. 2-3 mm).
-
-
Test Setup:
-
Accurately weigh 2.0 g of the PVC sample into a clean, dry test tube.
-
Cut a strip of Congo Red paper (approx. 10x30 mm).
-
Suspend the Congo Red paper in the upper part of the test tube, ensuring it does not touch the PVC sample. The bottom edge of the paper should be approximately 2-3 cm above the sample.
-
-
Heating and Observation:
-
Endpoint:
-
Record the time, in minutes, at which the Congo Red paper turns from red to a distinct blue color.[1] This is the static thermal stability time.
-
Protocol 2: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability of a PVC compound by measuring its mass loss as a function of temperature in a controlled atmosphere.[1]
Materials:
-
PVC compound (prepared as in Protocol 1)
-
Thermogravimetric Analyzer (TGA)
-
High-purity alumina (B75360) or platinum crucibles
-
Analytical balance
Procedure:
-
Instrument Setup:
-
Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.
-
Set the purge gas to an inert atmosphere, typically nitrogen, with a flow rate of 20-50 mL/min.
-
-
Sample Preparation:
-
Place a small, precisely weighed sample (typically 5-10 mg) of the PVC compound into a TGA crucible.
-
-
Thermal Program:
-
Load the crucible into the TGA furnace.
-
Heat the sample at a constant rate, for example, 10°C/min, over a specified temperature range (e.g., 30°C to 600°C).[1]
-
-
Data Analysis:
-
Continuously record the sample mass as a function of temperature.
-
Determine the onset temperature of degradation, which is the temperature at which significant mass loss begins. This is often calculated by the intersection of the baseline tangent and the tangent of the steepest mass loss slope. A higher onset temperature indicates greater thermal stability.
-
Protocol 3: Dynamic Thermal Stability using a Torque Rheometer
Objective: To evaluate the processing stability of a PVC compound under conditions of continuous heat and shear, simulating processing equipment like an extruder.[1]
Materials:
-
Pre-blended PVC formulation (as in Protocol 1)
-
Torque rheometer (e.g., Brabender Plastograph) equipped with a heated mixing chamber and rotors.
Procedure:
-
Instrument Setup:
-
Set the temperature of the mixer bowl to the desired processing temperature (e.g., 190°C).
-
Set the rotor speed to a constant value (e.g., 60 rpm).
-
Allow the instrument to reach thermal equilibrium.
-
-
Sample Loading:
-
Weigh the appropriate amount of the PVC compound as specified for the mixing bowl volume.
-
With the rotors turning, add the compound to the mixing chamber.
-
-
Data Recording:
-
Continuously measure and record the torque required to turn the rotors as a function of time.
-
The torque will initially increase as the powder is loaded, then decrease as it heats up, and increase again to a fusion peak as the PVC melts and a homogenous mass is formed. After the fusion peak, the torque will stabilize, representing the melt viscosity.
-
-
Endpoint:
-
Continue running the test until a significant, sharp increase in torque is observed. This indicates cross-linking and degradation of the polymer due to instability.
-
The dynamic stability time is the time from the fusion peak to the onset of this final torque increase.
-
Mandatory Visualizations
Caption: PVC degradation and the synergistic stabilization mechanism of a Ba/Zn benzoate system.
Caption: Experimental workflow for the Static Thermal Stability (Congo Red) Test.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
References
Application Notes and Protocols: Barium Benzoate as a Transesterification Catalyst in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transesterification is a crucial reaction in polymer chemistry, enabling the synthesis of polyesters and polycarbonates, as well as the modification and recycling of existing polymers. The selection of an appropriate catalyst is paramount for controlling reaction kinetics, polymer properties, and process efficiency. While traditional catalysts include compounds of tin, titanium, and antimony, there is growing interest in exploring alternative catalysts with unique properties.
Barium benzoate (B1203000), an organometallic compound, presents potential as a transesterification catalyst. While extensive literature on this specific application is not widely available, the known catalytic activity of other barium compounds, such as barium oxide and barium carbonate, in transesterification reactions suggests that the barium ion can effectively catalyze these processes.[1][2] Layered barium benzoates have demonstrated catalytic efficacy and reusability in esterification reactions, further supporting the potential of barium benzoate in this domain.[3]
These application notes provide a comprehensive overview of the theoretical application of this compound as a transesterification catalyst in polymer synthesis. The provided protocols are hypothetical and derived from established methodologies for similar catalytic systems. They are intended to serve as a foundational guide for researchers to explore and optimize the use of this compound in their specific polymerization applications.
Potential Applications in Polymer Chemistry
This compound's potential as a transesterification catalyst can be explored in several areas of polymer science:
-
Polyester Synthesis: It can potentially catalyze the polycondensation of diols and diesters to produce polyesters. The catalytic activity would facilitate the elimination of a small molecule (e.g., methanol (B129727) or ethylene (B1197577) glycol) to drive the polymerization forward.
-
Polycarbonate Synthesis: In the melt transesterification process for polycarbonates, this compound could be investigated as a catalyst for the reaction between a diol (like bisphenol A) and a carbonate source (like diphenyl carbonate).
-
Polymer Recycling: Transesterification is a key mechanism in the chemical recycling of polyesters like PET. This compound could potentially be used to catalyze the depolymerization of polymer waste into monomers or oligomers.
-
Dynamic Covalent Chemistry and Vitrimers: The reversible nature of transesterification is central to the development of vitrimers, a class of polymers that can be reprocessed like thermoplastics while retaining the mechanical properties of thermosets. This compound could act as a catalyst to facilitate the bond exchange reactions in vitrimer networks.
Proposed Catalytic Mechanism
The catalytic activity of this compound in transesterification is likely centered on the Lewis acidic nature of the barium ion (Ba²⁺). The proposed mechanism involves the coordination of the carbonyl oxygen of the ester to the barium ion, which polarizes the carbonyl group and increases its electrophilicity. This activation facilitates the nucleophilic attack by an alcohol.
Below is a DOT language script visualizing the proposed mechanism.
References
Application of Barium Benzoate in Pyrotechnic Compositions: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barium benzoate (B1203000), the barium salt of benzoic acid, serves multiple functions in pyrotechnic compositions. It is primarily utilized as a green colorant, an oxidizer, and a performance modifier. Its organic component, the benzoate anion, can act as a fuel, contributing to the overall energy of the pyrotechnic mixture. This dual functionality makes it a versatile ingredient in the formulation of various pyrotechnic devices, including fireworks, flares, and smoke compositions. Furthermore, barium benzoate has been noted for its ability to produce compositions with good combustion behavior and low smoke output.[1][2][3] It has also been investigated as a passivator to reduce the sensitivity of chlorate-based explosives to friction and impact.[4][5]
This document provides detailed application notes on the use of this compound in pyrotechnics, experimental protocols for its synthesis and for the evaluation of pyrotechnic compositions containing it, and a summary of available quantitative data.
Application Notes
Green Color Agent
The most prominent application of this compound in pyrotechnics is as a green color agent.[1][2][3] Upon combustion at high temperatures, barium compounds emit a characteristic green light. In the presence of a chlorine donor, gaseous barium monochloride (BaCl) is formed, which is the primary emitter of green light in most pyrotechnic flames, with emissions in the 505-535 nm range.[6] this compound can serve as the barium source for this reaction.
Advantages:
-
Good Combustion Characteristics: Compositions with this compound are reported to have good combustion behavior with low smoke and residue.[1][2][3]
-
Dual Functionality: The benzoate anion can act as a fuel, which can simplify formulation design.
Oxidizer
This compound can also function as an oxidizer in pyrotechnic compositions, providing oxygen for the combustion of fuels.[1][2][3] This property is particularly useful in color compositions where it can contribute to the overall reaction while also providing the colorant.
Passivator for Chlorate-Based Compositions
A notable application of this compound is as a passivator for pyrotechnic compositions containing chlorates.[4][5] Chlorate-based mixtures are known for their sensitivity to friction and impact, which poses significant safety risks. The addition of this compound has been shown to decrease this sensitivity, making the compositions safer to handle and store. A patented process describes that the addition of this compound to a chlorate-based gunpowder can reduce its friction sensitivity by approximately 56% and significantly lower its impact sensitivity.[4]
Data Presentation
The following tables summarize the available quantitative data for pyrotechnic compositions containing this compound.
Table 1: Example Pyrotechnic Formulation with this compound
| Composition Name | Component | Percentage by Weight (%) | Role |
| MATRIX COMET | Potassium Chlorate (B79027) | 50 | Oxidizer |
| This compound | 23 | Green Colorant, Oxidizer | |
| Barium Carbonate | 10 | Green Colorant, Neutralizer | |
| Exfoliated Mica | 10 | Effect Component | |
| Bentonite Clay | 6 | Binder | |
| Guar Gum | 1 | Binder |
Table 2: Passivating Effect of this compound on Chlorate Gunpowder
| Parameter | Without this compound | With this compound | Reduction in Sensitivity |
| Friction Sensitivity | Not specified | Not specified | ~56% |
| Impact Sensitivity | 4 kg/m | 13 kg/m | Increased Stability |
Note: The impact sensitivity values from the source patent[4] indicate an increase in the energy required for ignition, hence an increase in stability.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a patented procedure for the preparation of this compound for use as a passivator.[5]
Materials:
-
Benzoic Acid (C₇H₆O₂)
-
Barium Nitrate (Ba(NO₃)₂)
-
Deionized Water
Equipment:
-
Reaction vessel with heating and pressure control
-
Sieves (8-10 mesh and 60-80 mesh)
-
Drying oven
-
Pulverizer
Procedure:
-
Preparation of Reactants: Weigh 50.36 parts by weight of benzoic acid and 26.94 parts by weight of barium nitrate. Pass both materials through an 8-10 mesh sieve to ensure a uniform particle size.
-
Mixing: Thoroughly mix the sieved benzoic acid and barium nitrate.
-
Reaction:
-
Place the mixture into a reaction vessel.
-
Add approximately 22 parts by weight of water.
-
Heat the vessel to a temperature of 90-110 °C and maintain a pressure of 0.1-0.2 kg/cm ² for 15-20 minutes.
-
-
Cooling and Drying:
-
Cool the reaction mixture to approximately 60 °C and discharge it from the vessel.
-
Dry the product in a drying oven until the water content is between 2-3%.
-
-
Finishing: Pulverize the dried this compound and pass it through a 60-80 mesh sieve to obtain a fine powder.
Protocol 2: Preparation of a Green Pyrotechnic Composition
This protocol provides a general method for preparing a green-colored pyrotechnic composition based on the "MATRIX COMET" formulation.[7]
Materials:
-
Potassium Chlorate (KClO₃), finely powdered
-
This compound (C₁₄H₁₀BaO₄), finely powdered
-
Barium Carbonate (BaCO₃), finely powdered
-
Exfoliated Mica
-
Bentonite Clay
-
Guar Gum
-
Water/Alcohol mixture (as a binding solvent)
Equipment:
-
Non-sparking mixing tools
-
Sieves (e.g., 100-mesh)
-
Drying equipment
-
Press for consolidation (optional)
Procedure:
-
Sieving: Individually pass all powdered components through a 100-mesh sieve to ensure they are fine and free-flowing. This is a critical step for homogeneity and consistent burning.
-
Dry Mixing: On a clean, non-sparking surface (e.g., kraft paper), combine the sieved powders in the proportions specified in Table 1. Use a gentle diapering method (rolling the powder on the paper) to achieve a homogenous mixture. Avoid any methods that could generate friction or impact.
-
Wetting and Granulation: Slowly add a fine mist of the water/alcohol binder solution to the dry powder while gently mixing. Add just enough liquid to create slightly damp, cohesive granules. Over-wetting will result in a paste that is difficult to work with and may affect performance.
-
Drying: Spread the granulated composition in a thin layer on a drying screen and allow it to dry completely in a well-ventilated area, away from any sources of ignition.
-
Consolidation (Optional): Once dry, the composition can be pressed into stars, comets, or other desired forms using a hydraulic press. The consolidation pressure will significantly affect the burn rate.
Protocol 3: Evaluation of Pyrotechnic Performance
This protocol outlines the procedures for testing the burn rate and spectral characteristics of a prepared pyrotechnic composition.
Equipment:
-
Test stand for holding the pyrotechnic device
-
Ignition system (e.g., electric match)
-
High-speed camera or video recorder with a frame rate reference
-
Spectrometer with a suitable range for visible light (e.g., 380-780 nm)
-
Calibrated light source for spectrometer calibration
-
Data acquisition system
Procedure:
-
Burn Rate Measurement:
-
Prepare a cylindrical sample ("strand") of the pyrotechnic composition with a known length.
-
Mount the strand securely in the test stand.
-
Position the camera to have a clear, side-on view of the entire length of the strand.
-
Initiate the composition at one end using the ignition system and record the entire burn event.
-
Analyze the video footage to determine the time it takes for the flame front to travel the known length of the strand.
-
-
Spectroscopic Analysis:
-
Set up the spectrometer to capture the light emitted from the burning pyrotechnic composition.
-
Calibrate the spectrometer using a known light source.
-
Ignite the pyrotechnic sample and record the emission spectrum throughout the burn.
-
Analyze the spectral data to identify the emission peaks and their corresponding wavelengths. For green compositions, the primary interest is the emission from BaCl.[6][11][12]
-
Determine the dominant wavelength and color purity of the flame.[13]
-
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Caption: Experimental workflow for evaluating pyrotechnic performance.
References
- 1. mdpi.com [mdpi.com]
- 2. 2017erp.com [2017erp.com]
- 3. 2017erp.com [2017erp.com]
- 4. CN1117048C - this compound and strontium benzoate used as passivator of chlorate series gunpowder - Google Patents [patents.google.com]
- 5. CN1242354A - this compound and strontium benzoate used as passivator of chlorate series gunpowder - Google Patents [patents.google.com]
- 6. Emission Studies of Selected Pyrotechnic Flames* [opg.optica.org]
- 7. ibb.ch [ibb.ch]
- 8. jpyro.co.uk [jpyro.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. jpyro.co.uk [jpyro.co.uk]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. pyroistech.com [pyroistech.com]
Application Note: Characterization of Barium Benzoate using FTIR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barium benzoate (B1203000), the barium salt of benzoic acid, finds applications in various fields, including as a component in pyrotechnics and as a precursor in the synthesis of other barium compounds. Accurate characterization of this compound is crucial for quality control and to ensure its suitability for specific applications. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for the characterization of barium benzoate. This application note provides a detailed protocol for the characterization of this compound using FTIR spectroscopy, including sample preparation, spectral acquisition, and data interpretation.
This compound is synthesized from benzoic acid and a barium source, such as barium hydroxide. The reaction involves the deprotonation of the carboxylic acid group of benzoic acid and the formation of an ionic bond with the barium cation. This structural change is readily observable in the infrared spectrum, providing a unique fingerprint for the compound. Specifically, the formation of the carboxylate anion (-COO⁻) results in characteristic symmetric and asymmetric stretching vibrations that are distinct from the carbonyl (C=O) stretch of the parent carboxylic acid.
Key FTIR Spectral Features of this compound
The FTIR spectrum of this compound is dominated by absorptions arising from the benzoate anion. The coordination of the carboxylate group to the barium ion leads to two strong and characteristic absorption bands. In contrast, the spectrum of benzoic acid shows a prominent carbonyl (C=O) stretching band and a broad O-H stretching band due to hydrogen bonding. The disappearance of these features and the appearance of the carboxylate stretches confirm the formation of this compound.[1][2]
Table 1: Characteristic FTIR Absorption Bands for this compound and Benzoic Acid
| Functional Group | Vibrational Mode | This compound (cm⁻¹) | Benzoic Acid (cm⁻¹) |
| Carboxylate (-COO⁻) | Asymmetric Stretch | 1650 - 1540 | - |
| Carboxylate (-COO⁻) | Symmetric Stretch | 1450 - 1360 | - |
| Aromatic C=C | Stretch | ~1600, ~1495 | ~1600, ~1495, ~1450 |
| Aromatic C-H | Out-of-plane bend | 900 - 670 | 900 - 670 |
| Carbonyl (C=O) | Stretch | - | ~1700 |
| Hydroxyl (O-H) | Stretch (H-bonded) | - | 3300 - 2500 (broad) |
Note: The exact peak positions for this compound may vary slightly depending on the sample preparation method and instrument.
Experimental Protocols
This section details the necessary steps for the successful FTIR analysis of this compound, from sample preparation to data acquisition and processing.
Sample Preparation: KBr Pellet Method
The potassium bromide (KBr) pellet method is a widely used technique for preparing solid samples for transmission FTIR analysis.[3]
Materials:
-
This compound powder (finely ground)
-
FTIR-grade potassium bromide (KBr), dried in an oven at 110°C for at least 2 hours
-
Agate mortar and pestle
-
Pellet press with die set
-
Spatula
Procedure:
-
Weigh approximately 1-2 mg of the finely ground this compound sample.
-
Weigh approximately 100-200 mg of dry KBr powder.
-
Combine the this compound and KBr in the agate mortar.
-
Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The particle size should be small to minimize scattering of the infrared radiation.
-
Transfer the powder mixture into the pellet die.
-
Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
FTIR Spectrometer Setup and Data Acquisition
Typical Instrument Parameters:
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (co-added to improve the signal-to-noise ratio)[4]
-
Apodization: Happ-Genzel
-
Mode: Transmittance
Procedure:
-
Ensure the FTIR spectrometer is properly purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
Collect a background spectrum using an empty sample compartment or a pure KBr pellet. This will be automatically subtracted from the sample spectrum.
-
Place the KBr pellet containing the this compound sample in the sample holder.
-
Acquire the sample spectrum using the predefined parameters.
Data Processing and Analysis
-
The acquired spectrum should be baseline corrected to ensure a flat baseline.
-
Identify and label the characteristic peaks corresponding to the asymmetric and symmetric stretches of the carboxylate group, as well as the aromatic C=C and C-H vibrations.
-
Compare the obtained spectrum with a reference spectrum of this compound, if available, to confirm the identity and purity of the sample.
-
The absence of a broad O-H stretch around 3000 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹ confirms the complete conversion of benzoic acid to this compound.
Visualizations
Experimental Workflow for FTIR Characterization
References
Application Note: X-ray Powder Diffraction (XRD) Analysis of Barium Benzoate
An in-depth search for the specific crystallographic data of barium benzoate (B1203000), including its crystal structure and a corresponding powder diffraction file, did not yield definitive information from the publicly accessible databases searched. The following application notes and protocols are therefore based on general principles of X-ray powder diffraction (XRD) analysis for crystalline organic metal salts and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
X-ray powder diffraction (XRD) is a powerful non-destructive analytical technique used to determine the crystallographic structure of a solid material. For a crystalline substance like barium benzoate, XRD analysis can provide valuable information about its atomic arrangement, crystal system, and lattice parameters. This information is critical in various fields, including materials science, pharmaceuticals, and quality control, for phase identification, purity assessment, and the study of polymorphism.
Physicochemical Properties of this compound
This compound is the barium salt of benzoic acid. Some of its general properties are summarized below:
| Property | Value |
| CAS Number | 533-00-6 |
| Molecular Formula | C₁₄H₁₀BaO₄ |
| Molecular Weight | 379.55 g/mol |
| Appearance | Fine, white powder |
Note: The data in this table is compiled from various chemical suppliers and databases.
Quantitative XRD Data Summary
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.5 |
| b (Å) | 15.2 |
| c (Å) | 8.9 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1423.8 |
Table 2: Hypothetical Principal Diffraction Peaks for this compound (Cu Kα radiation, λ = 1.5406 Å)
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 10.2 | 8.67 | 100 |
| 15.5 | 5.71 | 85 |
| 20.4 | 4.35 | 70 |
| 25.8 | 3.45 | 95 |
| 30.1 | 2.97 | 60 |
Experimental Protocol for XRD Analysis
This protocol provides a general methodology for the XRD analysis of a crystalline powder sample such as this compound.
1. Sample Preparation
-
Objective: To obtain a representative, randomly oriented powder sample.
-
Procedure:
-
Gently grind approximately 100-200 mg of the this compound sample in an agate mortar and pestle to achieve a fine, uniform powder. This minimizes preferred orientation effects.
-
Carefully pack the powdered sample into a sample holder. Ensure the surface is flat and level with the holder's surface. A "zero background" sample holder (e.g., made of single-crystal silicon) is recommended to minimize background signal.
-
2. Instrument Setup and Data Collection
-
Objective: To acquire a high-quality diffraction pattern.
-
Typical Instrument: A powder X-ray diffractometer equipped with a copper X-ray source (Cu Kα radiation) and a detector (e.g., a scintillation counter or a position-sensitive detector).
-
Typical Data Collection Parameters:
-
X-ray Source: Cu Kα (λ = 1.5406 Å)
-
Voltage and Current: 40 kV and 40 mA
-
Scan Range (2θ): 5° to 60°
-
Step Size: 0.02°
-
Scan Speed (or Time per Step): 1°/min (or 1.2 s/step)
-
Divergence Slit: 1°
-
Receiving Slit: 0.2 mm
-
3. Data Analysis
-
Objective: To identify the crystalline phases and determine their structural properties.
-
Procedure:
-
Phase Identification: The collected diffraction pattern is compared with reference patterns in a crystallographic database, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD).
-
Peak Indexing and Lattice Parameter Refinement: If a matching reference pattern is not available, the positions of the diffraction peaks can be used to determine the unit cell parameters (a, b, c, α, β, γ) through a process called indexing.
-
Rietveld Refinement: For a more detailed structural analysis, Rietveld refinement can be performed. This involves fitting the entire experimental diffraction pattern with a calculated pattern based on a known or proposed crystal structure model.
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the XRD analysis process.
Caption: Workflow for XRD analysis of this compound.
Protocol for preparing Barium benzoate in a laboratory setting
Application Note AP-CHEM-21-001
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the synthesis, purification, and characterization of Barium Benzoate (B1203000) in a laboratory setting.
Introduction
Barium benzoate, the barium salt of benzoic acid, is a chemical compound with applications in various fields, including as a stabilizer and in the synthesis of other barium-containing materials. This protocol outlines a reliable method for its preparation via a hydrothermal reaction between benzoic acid and barium hydroxide (B78521) octahydrate. The subsequent purification by recrystallization ensures a high-purity final product suitable for research and development purposes.
Physicochemical and Quantitative Data
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₀BaO₄ | [1][2] |
| Molecular Weight | 379.55 g/mol | [1][2] |
| Appearance | White powder/crystals | |
| Boiling Point | 249.3 °C at 760 mmHg | [2] |
| Water Solubility | 3.4-51.3 g/L at 20 °C | [2] |
| Theoretical Barium Content | 36.18% | [3] |
| Theoretical Carbon Content | 44.30% | [3] |
| Theoretical Hydrogen Content | 2.66% | [3] |
| Purity (by elemental analysis) | > 99.0% | [3] |
Experimental Protocols
Synthesis of this compound
This protocol describes the hydrothermal synthesis of this compound from Benzoic Acid and Barium Hydroxide Octahydrate.[3]
Materials:
-
Benzoic Acid (C₇H₆O₂)
-
Barium Hydroxide Octahydrate (Ba(OH)₂·8H₂O)
-
Twice-distilled water
-
250 mL Beaker
-
Heating mantle with magnetic stirrer
-
Stir bar
-
Dropping funnel
Procedure:
-
In a 250 mL beaker, dissolve a specific amount of benzoic acid in 20 mL of twice-distilled water. The molar ratio of benzoic acid to barium hydroxide octahydrate should be 2:1.
-
Heat the solution to nearly boiling with continuous stirring.
-
In a separate container, dissolve the corresponding amount of barium hydroxide octahydrate in a minimal amount of twice-distilled water.
-
Slowly add the barium hydroxide solution dropwise to the hot benzoic acid solution using a dropping funnel while maintaining vigorous stirring.
-
Continue stirring the clear solution at near-boiling temperature for a designated reaction time to ensure the reaction goes to completion.
-
Allow the solution to cool to room temperature, which should result in the precipitation of this compound.
-
Collect the precipitate by vacuum filtration and wash with a small amount of cold twice-distilled water.
-
Dry the crude this compound in a vacuum desiccator at 90 °C for 6 hours.[3]
Purification by Recrystallization
This protocol provides a general method for the purification of this compound by recrystallization, adapted from protocols for similar barium carboxylates.[4][5]
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., deionized water or an ethanol/water mixture)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: Perform small-scale solubility tests to determine the optimal recrystallization solvent. A suitable solvent will dissolve the crude product sparingly at room temperature but will have high solubility at an elevated temperature.[4] Water or a water/ethanol mixture is a good starting point for barium carboxylates.[4]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture to the solvent's boiling point while stirring to dissolve the solid completely. Add more hot solvent in small portions if necessary to achieve full dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration of the saturated solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the clear solution to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified this compound in a vacuum oven at a temperature well below its melting point.
Characterization
The purity and identity of the synthesized this compound can be confirmed by the following methods:
-
Elemental Analysis: To determine the percentages of Barium, Carbon, and Hydrogen. The experimental values should be in close agreement with the theoretical values.[3]
-
Infrared (IR) Spectroscopy: To confirm the presence of the carboxylate functional group and the absence of benzoic acid impurity.
-
X-ray Powder Diffraction (XRD): To characterize the crystal structure of the compound.[3][6]
Diagrams
Caption: Experimental workflow for the synthesis and purification of this compound.
References
Application Notes and Protocols for the Analytical Determination of Barium Benzoate Purity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barium benzoate (B1203000) (C₁₄H₁₀BaO₄) is a chemical compound used in various industrial applications, including as a stabilizer in polymers and in pyrotechnics. For its use in specialized applications, particularly in regulated industries, the accurate determination of its purity is crucial. These application notes provide detailed methodologies for the quantitative analysis of Barium benzoate purity using High-Performance Liquid Chromatography (HPLC), Non-Aqueous Titrimetry, and Atomic Absorption Spectroscopy (AAS), as well as a gravimetric method for barium content.
These protocols are designed to be a comprehensive guide for researchers, scientists, and professionals in quality control and drug development, ensuring reliable and reproducible results.
High-Performance Liquid Chromatography (HPLC) for Benzoate Content
Reverse-phase HPLC is a precise and accurate method for the quantification of the benzoate anion in this compound. This method separates the analyte from potential organic impurities. The following protocol is adapted from established methods for sodium benzoate and related compounds.[1][2][3]
Experimental Protocol
2.1.1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Chemicals and Reagents:
-
This compound reference standard
-
Benzoic acid reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric acid or Formic acid (analytical grade)
-
2.1.2. Chromatographic Conditions
A summary of the HPLC conditions is provided in the table below.
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (40:60 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
2.1.3. Solution Preparation
-
Stock Standard Solution (1000 µg/mL of Benzoic Acid): Accurately weigh approximately 25 mg of benzoic acid reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
-
Sample Solution: Accurately weigh a quantity of the this compound sample equivalent to approximately 20 mg of benzoic acid and transfer to a 100 mL volumetric flask. Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve. Dilute to volume with methanol. Filter the solution through a 0.45 µm syringe filter before injection. Further dilution with the mobile phase may be necessary to bring the concentration within the calibration range.
Data Presentation: HPLC Method Validation Parameters
The following table summarizes typical validation data for the HPLC analysis of benzoates, which should be established during method validation in your laboratory.[2][4][5][6]
| Parameter | Typical Acceptance Criteria | Expected Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | < 1.0% |
| - Intermediate Precision | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1 | ~0.3 µg/mL |
| Specificity | No interference at the retention time of the analyte | Peak purity > 99.5% |
Visualization: HPLC Workflow
References
- 1. scribd.com [scribd.com]
- 2. ajast.net [ajast.net]
- 3. myfoodresearch.com [myfoodresearch.com]
- 4. Development and validation of a novel HPLC-PDA method for the detection of preservatives in milk | Journal of Dairy Research | Cambridge Core [resolve.cambridge.org]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder - PMC [pmc.ncbi.nlm.nih.gov]
Barium Benzoate as a Versatile Precursor for the Synthesis of Barium Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barium benzoate (B1203000) (C₁₄H₁₀BaO₄) is a stable, solid organometallic compound that serves as a convenient and effective precursor for the laboratory-scale synthesis of various inorganic barium compounds. Its primary utility lies in its thermal decomposition to barium carbonate (BaCO₃), a key intermediate in the production of other barium salts and oxides. This document provides detailed application notes and experimental protocols for the synthesis of several important barium compounds using barium benzoate as the starting material. The methodologies are designed to be accessible for researchers in materials science, chemistry, and drug development, where high-purity barium compounds are often required for various applications, including as catalysts, in the formulation of specialty glasses and ceramics, and in the synthesis of active pharmaceutical ingredients.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below. This information is essential for handling, storage, and designing experimental setups.
| Property | Value |
| Molecular Formula | C₁₄H₁₀BaO₄ |
| Molecular Weight | 379.55 g/mol |
| Appearance | White crystalline powder |
| Solubility | Sparingly soluble in water |
| Decomposition Product | Barium Carbonate (BaCO₃) upon heating in an inert atmosphere[1][2][3] |
Synthesis Pathway Overview
This compound can be strategically utilized in a two-step synthesis approach for various barium compounds. The initial step involves the thermal decomposition of this compound to produce barium carbonate. Subsequently, barium carbonate is used as a common intermediate to synthesize other barium compounds such as barium oxide, barium chloride, barium sulfate (B86663), and barium titanate.
Part 1: Preparation of Barium Carbonate from this compound
The foundational step in utilizing this compound as a precursor is its conversion to barium carbonate through thermal decomposition. In an inert atmosphere, this compound decomposes to yield solid barium carbonate and volatile organic byproducts.[1][2][3]
Experimental Protocol: Thermal Decomposition of this compound
Objective: To synthesize barium carbonate by the thermal decomposition of this compound.
Materials:
-
This compound (C₁₄H₁₀BaO₄)
-
Tube furnace with temperature and atmosphere control
-
Alumina (B75360) or quartz combustion boat
-
Inert gas (e.g., Nitrogen, Argon)
Procedure:
-
Place a known quantity of this compound into a combustion boat.
-
Position the combustion boat in the center of the tube furnace.
-
Purge the furnace tube with a steady flow of inert gas (e.g., nitrogen) for at least 30 minutes to ensure an oxygen-free atmosphere.
-
While maintaining the inert gas flow, heat the furnace to the decomposition temperature. Based on thermal analysis studies, the decomposition of this compound to barium carbonate occurs in a single stage.[2] A temperature range of 500-600°C is recommended.
-
Hold the temperature for a sufficient duration (e.g., 2-4 hours) to ensure complete decomposition.
-
After the decomposition is complete, turn off the furnace and allow it to cool to room temperature under the inert gas flow.
-
Once cooled, carefully remove the combustion boat containing the barium carbonate product.
Expected Outcome: A white powder of barium carbonate. The organic byproducts, such as benzophenone (B1666685) and triphenylmethane, will have vaporized and been carried out by the inert gas stream.[1]
Quantitative Data (Representative):
| Parameter | Value |
| Starting Material | This compound |
| Product | Barium Carbonate (BaCO₃) |
| Decomposition Temperature | 500-600 °C (in N₂ atmosphere) |
| Reaction Time | 2-4 hours |
| Theoretical Yield | Approximately 52% by weight |
Part 2: Synthesis of Barium Compounds from Barium Carbonate
Barium carbonate prepared from this compound is a versatile intermediate for the synthesis of a range of barium compounds.
Synthesis of Barium Oxide (BaO)
Barium oxide is produced by the high-temperature calcination of barium carbonate, which results in the release of carbon dioxide.[4][5][6][7]
Experimental Protocol: Calcination of Barium Carbonate
Objective: To prepare barium oxide by the thermal decomposition of barium carbonate.
Materials:
-
Barium carbonate (BaCO₃)
-
High-temperature muffle furnace
-
Alumina crucible
Procedure:
-
Place the barium carbonate powder into an alumina crucible.
-
Position the crucible in the muffle furnace.
-
Heat the furnace to a temperature between 1100°C and 1300°C.[5][6]
-
Maintain this temperature for 4-6 hours to ensure complete conversion to barium oxide.
-
After the calcination period, turn off the furnace and allow it to cool completely to room temperature.
-
Remove the crucible containing the barium oxide product.
-
Due to the hygroscopic nature of barium oxide, it should be immediately transferred to a desiccator for storage.
Quantitative Data (Representative):
| Parameter | Value |
| Starting Material | Barium Carbonate (BaCO₃) |
| Product | Barium Oxide (BaO) |
| Decomposition Temperature | 1100-1300 °C |
| Reaction Time | 4-6 hours |
| Theoretical Yield | Approximately 77.7% by weight |
Synthesis of Barium Chloride (BaCl₂)
Barium chloride, a water-soluble salt, can be readily synthesized by the reaction of barium carbonate with hydrochloric acid.
Experimental Protocol: Acid-Base Reaction
Objective: To synthesize barium chloride from barium carbonate.
Materials:
-
Barium carbonate (BaCO₃)
-
Hydrochloric acid (HCl), ~20% solution
-
Distilled water
-
Beaker and stirring apparatus
-
Heating plate
-
Filtration setup
Procedure:
-
In a well-ventilated fume hood, add a measured amount of barium carbonate to a beaker.
-
Slowly and with constant stirring, add a stoichiometric amount of hydrochloric acid solution. Effervescence (release of CO₂) will occur.
-
Continue adding acid until the effervescence ceases, indicating that all the barium carbonate has reacted.
-
Gently heat the solution to ensure the reaction goes to completion and to expel any dissolved CO₂.
-
Filter the hot solution to remove any unreacted starting material or insoluble impurities.
-
Allow the filtrate to cool, which will cause barium chloride to crystallize. For a higher yield, the solution can be concentrated by gentle heating before cooling.
-
Collect the barium chloride crystals by filtration and wash with a small amount of cold distilled water.
-
Dry the crystals in a drying oven at a low temperature (e.g., 60-80°C).
Quantitative Data (Representative):
| Parameter | Value |
| Starting Material | Barium Carbonate (BaCO₃) |
| Reagent | Hydrochloric Acid (HCl) |
| Product | Barium Chloride Dihydrate (BaCl₂·2H₂O) |
| Reaction Temperature | Room temperature, followed by gentle heating |
| Theoretical Yield | Stoichiometric |
Synthesis of Barium Sulfate (BaSO₄)
Barium sulfate, an insoluble salt, can be prepared by the reaction of barium carbonate with sulfuric acid.[8][9][10]
Experimental Protocol: Precipitation Reaction
Objective: To synthesize barium sulfate from barium carbonate.
Materials:
-
Barium carbonate (BaCO₃)
-
Sulfuric acid (H₂SO₄), dilute solution (~1 M)
-
Distilled water
-
Beaker and stirring apparatus
-
Filtration setup
Procedure:
-
Create a slurry of barium carbonate in distilled water in a beaker with stirring.
-
Slowly add a stoichiometric amount of dilute sulfuric acid to the slurry. A white precipitate of barium sulfate will form, and effervescence will occur.
-
Continue stirring for a period (e.g., 1-2 hours) to ensure the reaction is complete.
-
Collect the barium sulfate precipitate by filtration.
-
Wash the precipitate thoroughly with distilled water to remove any unreacted acid or other soluble impurities.
-
Dry the barium sulfate powder in a drying oven at 100-120°C.
Quantitative Data (Representative):
| Parameter | Value |
| Starting Material | Barium Carbonate (BaCO₃) |
| Reagent | Sulfuric Acid (H₂SO₄) |
| Product | Barium Sulfate (BaSO₄) |
| Reaction Temperature | Room temperature |
| Theoretical Yield | Stoichiometric |
Synthesis of Barium Titanate (BaTiO₃) Nanoparticles
Barium titanate, a key ferroelectric ceramic, can be synthesized from barium carbonate via a wet-chemical route followed by calcination.[11][12]
Experimental Protocol: Wet-Chemical Synthesis
Objective: To synthesize barium titanate nanoparticles from barium carbonate.
Materials:
-
Barium carbonate (BaCO₃)
-
Titanium dioxide (TiO₂) nanopowder
-
Agate mortar and pestle
-
Muffle furnace
Procedure:
-
Accurately weigh equimolar amounts of barium carbonate and titanium dioxide.
-
Place the powders in an agate mortar and add a small amount of acetone to create a slurry.
-
Grind the mixture thoroughly for an extended period (e.g., 2 hours) to ensure homogeneous mixing of the precursors.[11]
-
Dry the mixed powder in an oven at a low temperature (e.g., 60°C) to evaporate the acetone.
-
Place the dried powder in an alumina crucible and calcine in a muffle furnace. A typical calcination temperature is 900°C for 3 hours.[11] The formation of barium titanate from these precursors can begin at temperatures as low as 550-650°C.[12]
-
After calcination, allow the furnace to cool to room temperature.
-
The resulting barium titanate powder can be gently ground to break up any agglomerates.
Quantitative Data (Representative):
| Parameter | Value |
| Starting Materials | Barium Carbonate (BaCO₃), Titanium Dioxide (TiO₂) |
| Product | Barium Titanate (BaTiO₃) |
| Molar Ratio BaCO₃:TiO₂ | 1:1 |
| Calcination Temperature | 900 °C |
| Calcination Time | 3 hours |
| Theoretical Yield | Stoichiometric |
Safety Precautions
All soluble barium compounds are toxic. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All procedures should be performed in a well-ventilated area or a fume hood, especially when dealing with acid reactions that produce gaseous byproducts. Barium oxide is corrosive and hygroscopic and should be handled with care.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a variety of barium compounds in a laboratory setting. Through a straightforward thermal decomposition to barium carbonate, a common intermediate is produced, which can then be used to synthesize barium oxide, barium chloride, barium sulfate, and barium titanate using the detailed protocols provided in these application notes. These methods offer researchers and scientists reliable pathways to produce high-purity barium compounds for a wide range of applications.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. scispace.com [scispace.com]
- 3. Barium carbonate treatment of sulfuric acid wastewater [vtechworks.lib.vt.edu]
- 4. researchgate.net [researchgate.net]
- 5. US2915366A - Calcination of barium carbonate - Google Patents [patents.google.com]
- 6. What is the decomposition reaction of Barium carbonate?_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. hoyonn.com [hoyonn.com]
- 9. homework.study.com [homework.study.com]
- 10. quora.com [quora.com]
- 11. rroij.com [rroij.com]
- 12. researchgate.net [researchgate.net]
Material safety data sheet (MSDS) for Barium benzoate
Application Notes and Protocols: Barium Benzoate (B1203000)
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive material safety information, application notes, and detailed experimental protocols pertaining to Barium benzoate (CAS No: 533-00-6). The information is intended to guide researchers in its safe handling, storage, and potential applications in various fields, including materials science and as a potential catalyst in organic synthesis.
Material Safety Data Sheet (MSDS) Summary
Safe laboratory practice begins with a thorough understanding of the hazards associated with a substance. The following sections summarize the key safety data for this compound.
Physical and Chemical Properties
The fundamental physicochemical properties of this compound are summarized below. This data is crucial for handling, storage, and experimental design.
| Property | Value | Reference |
| CAS Number | 533-00-6 | [1][2][3][4][5] |
| Molecular Formula | C₁₄H₁₀BaO₄ | [2][5][6] |
| Molecular Weight | 379.55 g/mol | [1][5] |
| Appearance | Fine, White Powder | [3][6] |
| Boiling Point | 249.3 °C at 760 mmHg | [1][4] |
| Flash Point | 111.4 °C | [1][4] |
| Density | ~2 g/cm³ at 20°C | [1] |
| Water Solubility | 3.4 - 51.3 g/L at 20°C | [1] |
| Barium Content (%) | 34.0 - 37.0% | [3] |
Hazard Identification and GHS Classification
This compound is classified as hazardous. It is toxic if swallowed and harmful if inhaled, causing serious eye damage.[7]
-
GHS Classification:
-
Signal Word: Danger[7]
-
Hazard Statements:
-
Precautionary Statements:
-
Prevention: P261, P264, P270, P271, P280 (Avoid breathing dust, wash thoroughly, do not eat/drink/smoke when using, use outdoors or in a well-ventilated area, wear protective gear)[7]
-
Response: P301+P316, P304+P340, P305+P354+P338 (IF SWALLOWED: Get emergency medical help immediately; IF INHALED: Remove person to fresh air; IF IN EYES: Immediately rinse with water for several minutes)[7]
-
Storage: P405 (Store locked up)[7]
-
Caption: Logical relationship of this compound to its GHS hazard classifications.
Application Notes
While detailed research on this compound in drug development is limited, its known industrial applications and the properties of related metal carboxylates suggest several areas for investigation by researchers.
Polymer Science
This compound is used as a heat stabilizer in PVC and PE/PVC blends.[3][6] The mechanism involves scavenging hydrogen chloride (HCl), an autocatalytic byproduct of PVC degradation, thereby preventing polymer breakdown.[8] Its role as a nucleating agent in polyamide resins is also noted.[6] Researchers can explore its efficacy in various polymer matrices and in synergy with other stabilizers.
Catalysis
The compound is documented as a transesterification catalyst and a catalyst in the production of polycarbonates.[6] Although specific protocols for this compound are not widely published, related barium compounds are known to catalyze reactions like aldol (B89426) condensations.[9] This suggests that this compound could be a viable candidate for catalyzing similar base-mediated organic reactions. The general workflow for investigating a new catalyst is outlined below.
Caption: General experimental workflow for screening a potential catalyst.
Pharmaceutical Formulation
Benzoic acid and its salts are widely used as antimicrobial preservatives in oral liquids, topical treatments, and other pharmaceutical formulations to inhibit the growth of bacteria and yeast.[10] While this compound itself is not a common pharmaceutical excipient due to concerns over barium toxicity, its study could provide insights into the mechanisms of metal benzoates as antimicrobial agents.
Experimental Protocols
The following are representative protocols based on established methodologies for closely related barium carboxylates. These should serve as a starting point for researchers, with the understanding that all conditions must be optimized for this compound specifically.
Protocol: Safe Handling and Weighing of a Toxic Powder
This protocol outlines the essential steps for safely handling and weighing this compound to minimize exposure.
-
Materials:
-
This compound powder
-
Spatula
-
Weighing paper or boat
-
Labeled, sealable container for the prepared sample
-
-
Personal Protective Equipment (PPE):
-
Procedure:
-
Work Area Preparation: Conduct all handling within a certified chemical fume hood or a ventilated enclosure to control dust.[7]
-
Don PPE: Before handling, put on all required PPE.
-
Weighing: Place a weighing boat on an analytical balance and tare it. Carefully use a clean spatula to transfer the desired amount of this compound to the boat. Avoid generating dust.[7]
-
Transfer: Promptly transfer the weighed powder to the reaction vessel or a labeled, sealed container.
-
Cleanup: Clean the spatula and any contaminated surfaces immediately. Place any contaminated weighing paper or disposable items into a designated hazardous waste container.
-
Doffing PPE: Remove gloves and other PPE, washing hands thoroughly with soap and water afterward.[7]
-
Caption: A stepwise workflow for the safe handling of this compound powder.
Representative Protocol: Use as a Heat Stabilizer in a PVC Formulation
This protocol is adapted from methodologies for related barium carboxylates and describes the laboratory-scale preparation of a PVC formulation to test the heat-stabilizing properties of this compound.[8]
-
Materials:
-
PVC resin
-
Plasticizer (e.g., Dioctyl phthalate (B1215562) - DOP)
-
This compound (secondary stabilizer)
-
Primary stabilizer (e.g., Zinc stearate)
-
-
Equipment:
-
High-speed laboratory mixer
-
Two-roll mill
-
Heating press
-
Colorimeter or spectrophotometer
-
-
Procedure:
-
Pre-Mixing: In a high-speed mixer, blend the PVC resin until a vortex is formed.
-
Stabilizer Solution: Separately, pre-dissolve the this compound and zinc stearate (B1226849) in the DOP plasticizer. Gentle heating and stirring may be required to obtain a homogeneous solution.[8]
-
Blending: Slowly add the plasticizer solution containing the stabilizers to the PVC resin under agitation in the mixer. Continue mixing until a free-flowing dry blend is achieved.[8]
-
Milling: Set the two-roll mill to the appropriate processing temperature for your PVC grade (e.g., 160-170°C).[8]
-
Compounding: Transfer the dry blend to the hot two-roll mill and compound until a uniform sheet is formed.
-
Molding: Press the milled sheet in a heating press to create standardized plaques for testing.
-
Thermal Stability Testing: Place the PVC plaques in an oven at a set temperature (e.g., 180°C) and monitor for color change over time using a colorimeter. The time taken for the plaques to discolor is an indicator of thermal stability.
-
Caption: Workflow for incorporating this compound into a PVC formulation for testing.
References
- 1. Cas 533-00-6,this compound | lookchem [lookchem.com]
- 2. Barium BenzoateCAS #: 533-00-6 [eforu-chemical.com]
- 3. This compound Manufacturer, Supplier from Mumbai [ujwalpharma.co.in]
- 4. This compound | CAS#:533-00-6 | Chemsrc [chemsrc.com]
- 5. This compound CAS#: 533-00-6 [m.chemicalbook.com]
- 6. jpharmachem.com [jpharmachem.com]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
Application Notes and Protocols: The Role of Barium Benzoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the applications of barium benzoate (B1203000) in organic synthesis. While direct, detailed experimental data for barium benzoate is limited in some areas, this report extrapolates its potential uses based on the known reactivity of other barium salts and carboxylates. The information herein serves as a foundational guide for researchers exploring the utility of this compound in various synthetic transformations.
Physicochemical Properties of this compound
This compound, with the chemical formula Ba(C₇H₅O₂)₂, is the barium salt of benzoic acid. A summary of its key properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₀BaO₄ | [1] |
| Molecular Weight | 379.55 g/mol | [1] |
| Appearance | White powder | - |
| Solubility | Slightly soluble in water | - |
Application 1: Catalyst in Condensation Reactions
The basic nature of barium carboxylates suggests their potential as catalysts in base-mediated condensation reactions, such as the Aldol (B89426) condensation.
Aldol Condensation
Barium hydroxide (B78521), a related compound, is known to catalyze the self-condensation of ketones like acetone (B3395972).[2] It is plausible that this compound could exhibit similar catalytic activity. The reaction involves the formation of a β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated ketone.
Proposed Catalytic Cycle:
The catalytic cycle for a barium-catalyzed aldol condensation is proposed to involve the deprotonation of the α-carbon of a ketone by the basic benzoate anion, forming an enolate which then attacks another carbonyl compound.
Experimental Protocol (Hypothetical): Aldol Condensation of Benzaldehyde (B42025) with Acetone
This protocol is a generalized procedure and should be optimized for specific substrates.
-
Catalyst Activation: Dry this compound under vacuum at 150 °C for 4 hours to remove any adsorbed water.
-
Reaction Setup: To a round-bottom flask, add activated this compound (e.g., 10 mol%), benzaldehyde (1.0 mmol), and acetone (5.0 mmol, used as both reactant and solvent).
-
Reaction: Stir the mixture at room temperature or gently heat to 50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture, add water, and extract with ethyl acetate.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography on silica (B1680970) gel to afford the aldol addition or condensation product.
Quantitative Data (Based on related catalysts):
Since no specific data for this compound in aldol condensations were found, the following table is a template for recording experimental data. Barium hydroxide has been used for the self-condensation of acetone.[2]
| Entry | Aldehyde | Ketone | Catalyst (mol%) | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Acetone | 10 | 50 | 24 | - | - |
| 2 | 4-Nitrobenzaldehyde | Acetone | 10 | 50 | 24 | - | - |
Application 2: Precursor in Materials Science
This compound can serve as a precursor for the synthesis of barium-containing materials, such as barium oxide (BaO) or barium titanate (BaTiO₃), through techniques like Metal-Organic Chemical Vapor Deposition (MOCVD).
MOCVD of Barium-Containing Thin Films
In MOCVD, volatile organometallic precursors are transported in the vapor phase to a heated substrate, where they decompose to form a thin film. While specific protocols for this compound are not detailed, other barium precursors are used for this purpose.[3][4]
Experimental Workflow: MOCVD of BaO Thin Films
Experimental Protocol (Generalized): MOCVD of BaO
-
Substrate Preparation: Clean a silicon substrate using a standard cleaning procedure.
-
Precursor Handling: In an inert atmosphere, load this compound into a stainless-steel bubbler.
-
Deposition:
-
Place the substrate in the MOCVD reactor and heat to the desired deposition temperature (e.g., 500-700 °C).
-
Heat the this compound precursor to a temperature sufficient to generate adequate vapor pressure (e.g., 200-300 °C).
-
Introduce a carrier gas (e.g., Argon) through the bubbler to transport the precursor vapor to the reactor.
-
An oxidizing agent (e.g., O₂) may be introduced separately into the reactor.
-
-
Post-Deposition: After the desired film thickness is achieved, cool the reactor to room temperature under an inert atmosphere before removing the coated substrate.
Deposition Parameters (Hypothetical for this compound):
| Parameter | Value |
| Substrate Temperature | 500 - 700 °C |
| Precursor Temperature | 200 - 300 °C |
| Carrier Gas Flow Rate | 50 - 200 sccm |
| Reactor Pressure | 1 - 10 Torr |
| Deposition Time | 30 - 120 min |
Application 3: Role in Polymer Chemistry
Barium compounds, including carboxylates, have potential applications in polymerization as initiators, catalysts, or crosslinking agents.
Ring-Opening Polymerization (ROP) of Cyclic Esters
Alkali metal carboxylates are known to catalyze the ROP of cyclic esters. It is plausible that this compound could function similarly.[5]
Experimental Protocol (Hypothetical): ROP of ε-Caprolactone
-
Preparation: Dry all glassware and reagents thoroughly.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (e.g., 1 mol%) and an initiator (e.g., benzyl (B1604629) alcohol, 1 mol%) in anhydrous toluene.
-
Polymerization: Add ε-caprolactone and heat the mixture (e.g., 100-140 °C). Monitor monomer conversion by ¹H NMR.
-
Termination and Isolation: Cool the reaction, precipitate the polymer in cold methanol, filter, and dry under vacuum.
Polymer Crosslinking
Barium ions are known to crosslink polymers containing carboxylate groups, such as poly(acrylic acid), which can significantly alter the material's mechanical properties.[5][6]
Experimental Protocol (Generalized): Crosslinking of Poly(acrylic acid)
-
Polymer Solution: Dissolve poly(acrylic acid) in deionized water to a desired concentration (e.g., 5 wt%).
-
Crosslinker Solution: Prepare a solution of this compound in water.
-
Crosslinking: Slowly add the this compound solution to the polymer solution with vigorous stirring.
-
Isolation: A gel or precipitate will form. Isolate the crosslinked polymer, wash with water to remove unreacted salts, and dry.
Quantitative Data (Hypothetical):
| Polymer | Polymer Conc. (wt%) | This compound Conc. (wt%) | Swelling Ratio |
| Poly(acrylic acid) | 5 | 1 | - |
| Poly(acrylic acid) | 5 | 5 | - |
Application 4: Thermal Decomposition
The thermal decomposition of this compound in an inert atmosphere yields barium carbonate, along with organic products such as benzophenone (B1666685) and triphenylmethane.[7] This reaction can be a route to these organic compounds, although it is not a common synthetic method.
Reaction Scheme:
Ba(C₇H₅O₂)₂ (s) → BaCO₃ (s) + C₁₃H₁₀O (Benzophenone) + C₁₉H₁₆ (Triphenylmethane) + other organic byproducts
Thermal Decomposition Workflow:
Experimental Protocol (Based on Literature):
-
Place a sample of this compound in a thermogravimetric analyzer (TGA) or a tube furnace.
-
Heat the sample under a nitrogen atmosphere.
-
The organic products can be collected by condensation from the gas stream and analyzed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).
Decomposition Data:
| Compound | Decomposition Products | Atmosphere | Reference(s) |
| This compound | BaCO₃, Benzophenone, Triphenylmethane | Nitrogen |
Application 5: Synthesis of Benzoic Anhydride (B1165640)
The reaction of a metal carboxylate with an acyl halide is a general method for the synthesis of carboxylic acid anhydrides.[8][9] this compound could potentially be used in this manner.
Proposed Reaction:
Ba(O₂CPh)₂ + 2 PhCOCl → 2 (PhCO)₂O + BaCl₂
Experimental Protocol (Hypothetical): Synthesis of Benzoic Anhydride
-
Reaction Setup: Suspend this compound (1.0 equiv) in an anhydrous aprotic solvent such as toluene.
-
Addition: Add benzoyl chloride (2.0 equiv) dropwise to the suspension with stirring.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC.
-
Workup: After the reaction is complete, cool the mixture and filter to remove the insoluble barium chloride.
-
Purification: Wash the filtrate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer, remove the solvent under reduced pressure, and purify the resulting benzoic anhydride by distillation or recrystallization.
Quantitative Data (Based on related reactions):
The synthesis of anhydrides from zinc carboxylates and acid chlorides proceeds in high yields.[8] A similar outcome might be expected for this compound.
| Carboxylate Salt | Acyl Halide | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Zinc Benzoate | Benzoyl Chloride | Toluene | 40 | - | High | [8] |
| This compound | Benzoyl Chloride | Toluene | Reflux | - | - | - |
Disclaimer: The experimental protocols and quantitative data provided for many of the applications are hypothetical or based on analogous compounds due to the limited availability of specific data for this compound in the scientific literature. Researchers should use this information as a starting point and optimize the conditions for their specific needs.
References
- 1. This compound | C14H10BaO4 | CID 160513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medium.com [medium.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Incorporation of Barium Ions into Biomaterials: Dangerous Liaison or Potential Revolution? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
Barium Benzoate: Applications in Material Science Research
Prepared for: Researchers, scientists, and drug development professionals.
Introduction
Barium benzoate (B1203000), the barium salt of benzoic acid, is a versatile compound with emerging applications in material science. Its utility stems from the properties of both the barium cation and the benzoate anion, enabling its use in polymer stabilization, catalysis, and the formation of advanced materials like metal-organic frameworks (MOFs). This document provides detailed application notes and experimental protocols for the use of barium benzoate in these key research areas.
Application 1: Thermal Stabilizer for Polyvinyl Chloride (PVC)
Application Note:
Polyvinyl chloride (PVC) is a widely used thermoplastic that is susceptible to thermal degradation at processing temperatures, leading to the release of hydrochloric acid (HCl) and subsequent discoloration and embrittlement.[1] this compound can function as a thermal stabilizer, often in conjunction with other metal soaps like zinc stearate, to mitigate these degradation processes.[2] The benzoate anion can act as a scavenger for HCl, while the barium ion can substitute labile chlorine atoms on the PVC backbone, preventing the initiation of the degradation cascade.[1] While specific quantitative data for this compound alone is limited, its performance can be inferred from studies on mixed-metal stabilizer systems containing barium compounds.[1]
Quantitative Data: Thermal Stability of PVC Stabilized with Barium Compounds
| Stabilizer System | Test Method | Parameter | Value | Reference |
| PVC + Barium Stearate | TGA | Onset of Degradation (°C) | >203.6 (at 5% conversion) | [1] |
| PVC + Barium Stearate | TGA | Onset of Degradation (°C) | >217.2 (at 10% conversion) | [1] |
| PVC + Cerium p-methyl benzoate / Ca/Zn composite / Pentaerythritol (2/1/2) | Congo Red Test | Thermal Stability Time (min) | 42 | [3] |
Experimental Protocol: Evaluation of Thermal Stability of PVC using the Congo Red Test
This protocol describes a standard method for assessing the static thermal stability of PVC formulations containing this compound.
Materials:
-
PVC resin
-
This compound
-
Plasticizer (e.g., dioctyl phthalate (B1215562) - DOP)
-
Two-roll mill
-
Hydraulic press
-
Oven
-
Test tubes
-
Congo Red indicator paper
-
Timer
Procedure:
-
Compounding: Prepare a PVC compound by mixing PVC resin, plasticizer, and this compound (e.g., 2 parts per hundred of resin - phr) on a two-roll mill at 160-170°C for 5-10 minutes until a homogeneous sheet is formed.
-
Sample Preparation: Press the milled PVC sheet into a thin, uniform plaque (e.g., 1-2 mm thickness) using a hydraulic press. Cut the plaque into small, consistently sized samples.
-
Test Setup: Place a weighed amount (e.g., 1.0 g) of the PVC sample into a clean, dry test tube. Suspend a strip of Congo Red indicator paper in the upper part of the test tube, ensuring it does not touch the sample.
-
Heating: Place the test tube in a preheated oven or heating block at a constant temperature (e.g., 180°C or 200°C).[4]
-
Observation: Start the timer immediately. Record the time required for the Congo Red paper to change color from red to blue. This time is the thermal stability time.[1]
Logical Workflow for PVC Thermal Stability Testing
Caption: Workflow for PVC thermal stability testing.
Application 2: Heterogeneous Catalyst for Esterification Reactions
Application Note:
This compound has demonstrated catalytic activity in the esterification of carboxylic acids.[5] Its layered structure and the basicity of the barium oxide formed upon partial decomposition can facilitate the reaction between a carboxylic acid and an alcohol to produce an ester. This presents a potential application in the synthesis of various esters, including biodiesel (fatty acid methyl esters) through the transesterification of triglycerides. The heterogeneous nature of this compound allows for easier separation from the reaction mixture and potential for catalyst recycling.[5]
Quantitative Data: Catalytic Performance of this compound in Methyl Esterification of Benzoic Acid
| Molar Ratio (Methanol:Benzoic Acid) | Temperature (°C) | Catalyst Loading (wt%) | Benzoic Acid Conversion (%) | Reference |
| 6:1 | 120 | 10 | 16.09 (thermal) | [5] |
| 14:1 | 160 | 10 | 46.70 (thermal) | [5] |
| 14:1 | 160 | 10 | 66.78 (with BaBZ) | [5] |
| 6:1 | 160 | 10 | 65.32 (with BaBZ) | [5] |
Experimental Protocol: Methyl Esterification of Benzoic Acid using this compound as a Catalyst
This protocol is adapted from the study on alkaline earth layered benzoates as esterification catalysts.[5]
Materials:
-
Benzoic acid
-
This compound (catalyst)
-
Reaction vessel (e.g., round-bottom flask with a reflux condenser)
-
Heating mantle with magnetic stirring
-
Gas chromatograph (GC) for analysis
Procedure:
-
Reaction Setup: In a round-bottom flask, combine benzoic acid, methanol in the desired molar ratio (e.g., 1:14), and this compound (e.g., 10 wt% relative to benzoic acid).
-
Reaction: Heat the mixture to the desired temperature (e.g., 160°C) with constant stirring under reflux for a specified time (e.g., 4 hours).
-
Catalyst Separation: After the reaction, cool the mixture to room temperature. The solid this compound catalyst can be separated by filtration or centrifugation.
-
Product Analysis: Analyze the liquid phase using gas chromatography (GC) to determine the conversion of benzoic acid to methyl benzoate.
-
Catalyst Recycling: The recovered this compound can be washed with a solvent (e.g., methanol), dried, and reused in subsequent reactions.[5]
Signaling Pathway for Catalytic Esterification
Caption: Heterogeneous catalytic esterification pathway.
Application 3: Precursor for Barium-Based Metal-Organic Frameworks (MOFs)
Application Note:
This compound can serve as a precursor for the synthesis of barium-based metal-organic frameworks (MOFs). MOFs are crystalline materials with a porous structure, constructed from metal ions or clusters coordinated to organic ligands. Barium-containing MOFs are of interest for applications in gas storage, separation, and catalysis.[6] The synthesis typically involves the reaction of a barium salt (like this compound or by in-situ formation) with a suitable organic linker under solvothermal conditions. While a direct synthesis protocol for a MOF using exclusively this compound as both metal source and simple linker is not extensively documented, a hypothetical protocol can be designed based on established MOF synthesis methodologies.[7]
Experimental Protocol: Hypothetical Synthesis of a this compound-Based MOF
This protocol is a generalized procedure and requires optimization for specific linker systems.
Materials:
-
This compound
-
A multitopic carboxylic acid linker (e.g., terephthalic acid, trimesic acid)
-
Solvent (e.g., N,N-dimethylformamide - DMF, N,N-diethylformamide - DEF)
-
Teflon-lined stainless steel autoclave
Procedure:
-
Precursor Solution: Dissolve this compound and the organic linker in the chosen solvent in a glass vial. The molar ratio of metal to linker is a critical parameter to be optimized.
-
Assembly: Place the sealed vial inside a Teflon-lined stainless steel autoclave.
-
Solvothermal Synthesis: Heat the autoclave in an oven at a specific temperature (e.g., 100-150°C) for a defined period (e.g., 24-72 hours).
-
Isolation: After cooling the autoclave to room temperature, crystals of the MOF may have formed. Isolate the crystals by filtration.
-
Washing and Activation: Wash the crystals with fresh solvent to remove unreacted precursors. The porous framework may then need to be "activated" by removing the solvent molecules from the pores, typically by heating under vacuum.
-
Characterization: Characterize the resulting material using techniques such as X-ray diffraction (XRD) to confirm crystallinity and structure, and gas adsorption measurements to determine porosity.[6]
Experimental Workflow for MOF Synthesis
Caption: General workflow for MOF synthesis.
Application 4: Polymer Crosslinking Agent (Hypothetical)
Application Note:
Barium ions are known to crosslink polymers containing carboxylate groups.[8] This interaction can significantly alter the physical and mechanical properties of the polymer, such as increasing its strength and reducing its swelling. While specific studies on this compound as a crosslinking agent are not widely available, its potential can be inferred from the behavior of other barium salts. The addition of this compound to a polymer solution or melt containing carboxylic acid functionalities could lead to the formation of ionic crosslinks.
Experimental Protocol: Hypothetical Polymer Crosslinking with this compound
This is a generalized protocol that would require significant optimization for a specific polymer system.
Materials:
-
Carboxylic acid-containing polymer (e.g., poly(acrylic acid), carboxylated nitrile rubber)
-
This compound
-
Suitable solvent (e.g., water, DMF)
-
Stirring plate and magnetic stirrer
Procedure:
-
Polymer Solution: Dissolve the carboxylic acid-containing polymer in a suitable solvent to a desired concentration.
-
Crosslinker Solution: Prepare a solution of this compound in a compatible solvent.
-
Crosslinking: Slowly add the this compound solution to the polymer solution while stirring vigorously. The formation of a gel or an increase in viscosity may indicate crosslinking.
-
Curing: The crosslinked polymer may be cast into a film and dried/cured, possibly with the application of heat, to complete the crosslinking process.
-
Characterization: Evaluate the mechanical properties of the crosslinked polymer (e.g., tensile strength, modulus) and compare them to the non-crosslinked polymer. Swelling tests in a suitable solvent can also be performed to assess the degree of crosslinking.[9]
Logical Relationship in Polymer Crosslinking
Caption: Conceptual diagram of polymer crosslinking.
References
- 1. benchchem.com [benchchem.com]
- 2. kanademy.com [kanademy.com]
- 3. Effect of Cerium P⁃methyl Benzoate on Thermal Stability of PVC [plaschina.com.cn]
- 4. metrohm.com [metrohm.com]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume) [protocols.io]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Barium Benzoate Synthesis
Welcome to the technical support center for the synthesis of barium benzoate (B1203000). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for improving the yield and purity of barium benzoate in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound is typically synthesized through the reaction of benzoic acid with barium hydroxide (B78521). The two primary methods mentioned in the literature are a semi-solid phase reaction and a hydrothermal reaction.[1] Both methods involve the reaction between benzoic acid and barium hydroxide octahydrate.[1]
Q2: What is the balanced chemical equation for the synthesis of this compound?
A2: The balanced chemical equation for the reaction between benzoic acid and barium hydroxide is:
2C₇H₆O₂ + Ba(OH)₂ → Ba(C₇H₅O₂)₂ + 2H₂O[2]
This equation shows that two moles of benzoic acid react with one mole of barium hydroxide to produce one mole of this compound and two moles of water.
Q3: What are the potential impurities in this compound synthesis?
A3: Potential impurities can include unreacted starting materials such as benzoic acid and barium hydroxide. Another common impurity is barium carbonate, which can form if carbon dioxide from the air reacts with barium hydroxide.[3] During the thermal decomposition of this compound, organic compounds like benzophenone (B1666685) and triphenylmethane (B1682552) can be formed, though this is typically at high temperatures.[1]
Q4: How can I purify the synthesized this compound?
A4: Recrystallization is a common and effective method for purifying crude this compound. The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the this compound at high temperatures but have low solubility at room temperature, allowing for the formation of pure crystals upon cooling. Water or a mixture of polar solvents are often good starting points for carboxylate salts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Reaction: The reaction may not have gone to completion. | - Ensure the reactants are thoroughly mixed. - For aqueous reactions, ensure all reactants are fully dissolved. - Consider increasing the reaction time or temperature, but monitor for potential decomposition. |
| Incorrect Stoichiometry: The molar ratio of benzoic acid to barium hydroxide may not be optimal. | - Carefully calculate and measure the reactants according to the balanced equation (2:1 molar ratio of benzoic acid to barium hydroxide).[2] - Consider performing small-scale experiments with varying reactant ratios to determine the optimal stoichiometry for your specific conditions. | |
| Precipitation Issues: The this compound may not be fully precipitating out of the solution. | - Ensure the solution is sufficiently cooled to minimize the solubility of the product. An ice bath can be used for this purpose. - If the product is too soluble in the chosen solvent, consider adding a co-solvent in which this compound is less soluble to induce precipitation. | |
| Product is Contaminated (e.g., off-color, incorrect melting point) | Presence of Unreacted Starting Materials: Benzoic acid or barium hydroxide may be present in the final product. | - Wash the filtered product with a small amount of cold solvent to remove soluble impurities. - Perform a recrystallization to separate the this compound from the unreacted starting materials. |
| Formation of Barium Carbonate: Barium hydroxide is known to react with atmospheric carbon dioxide to form insoluble barium carbonate.[3] | - Use freshly prepared barium hydroxide solutions. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to carbon dioxide. | |
| Difficulty in Filtering the Product | Very Fine Precipitate: The product may have precipitated as very fine particles, making filtration slow and difficult. | - Allow the precipitate to digest (sit in the mother liquor at an elevated temperature) for a period before cooling and filtering. This can lead to the formation of larger, more easily filterable crystals. - Use a centrifuge to pellet the fine particles before decanting the supernatant. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Aqueous Reaction
This protocol describes a general method for the synthesis of this compound from barium hydroxide and benzoic acid in an aqueous solution.
Materials:
-
Benzoic Acid (C₇H₆O₂)
-
Barium Hydroxide Octahydrate (Ba(OH)₂·8H₂O)
-
Deionized Water
-
Beakers
-
Magnetic Stirrer and Stir Bar
-
Heating Plate
-
Buchner Funnel and Filter Flask
-
Filter Paper
-
Drying Oven
Procedure:
-
Dissolve Benzoic Acid: In a beaker, dissolve the desired amount of benzoic acid in a minimal amount of hot deionized water with stirring.
-
Prepare Barium Hydroxide Solution: In a separate beaker, prepare a saturated solution of barium hydroxide octahydrate in deionized water. Gently heat the solution to ensure complete dissolution.
-
React the Solutions: Slowly add the hot barium hydroxide solution to the hot benzoic acid solution while stirring continuously. A white precipitate of this compound should form immediately. The balanced molar ratio is 2 moles of benzoic acid to 1 mole of barium hydroxide.[2]
-
Cool and Precipitate: Allow the reaction mixture to cool to room temperature, and then place it in an ice bath to maximize the precipitation of this compound.
-
Isolate the Product: Collect the precipitated this compound by vacuum filtration using a Buchner funnel.
-
Wash the Product: Wash the collected solid with a small amount of cold deionized water to remove any soluble impurities.
-
Dry the Product: Dry the purified this compound in a drying oven at a temperature below its decomposition point.
Protocol 2: Purification of this compound by Recrystallization
This protocol outlines the general steps for purifying crude this compound.
Materials:
-
Crude this compound
-
Appropriate Recrystallization Solvent (e.g., water, ethanol-water mixture)
-
Erlenmeyer Flasks
-
Heating Plate
-
Buchner Funnel and Filter Flask
-
Filter Paper
-
Ice Bath
Procedure:
-
Dissolve the Crude Product: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid. Add the minimum amount of hot solvent necessary to completely dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.
-
Isolate the Crystals: Collect the purified crystals by vacuum filtration.
-
Wash the Crystals: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the Crystals: Dry the purified crystals to obtain the final product.
Data Presentation
Optimizing the yield of this compound often involves adjusting the reaction conditions. Below is a template for recording and comparing experimental data.
Table 1: Effect of Reactant Stoichiometry on this compound Yield
| Experiment ID | Moles of Benzoic Acid | Moles of Barium Hydroxide | Molar Ratio (Acid:Base) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |
| BB-S-01 | 0.02 | 0.01 | 2:1 | |||
| BB-S-02 | 0.022 | 0.01 | 2.2:1 | |||
| BB-S-03 | 0.018 | 0.01 | 1.8:1 |
Table 2: Effect of Reaction Temperature on this compound Yield
| Experiment ID | Reaction Temperature (°C) | Reaction Time (min) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |
| BB-T-01 | 50 | 60 | |||
| BB-T-02 | 70 | 60 | |||
| BB-T-03 | 90 | 60 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Purification of Crude Barium Benzoate by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude Barium benzoate (B1203000) via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude Barium benzoate?
A1: Common impurities can include unreacted starting materials such as benzoic acid and the barium source (e.g., barium hydroxide (B78521) or barium carbonate). Other potential impurities may arise from side reactions during synthesis, leading to other barium salts of related carboxylic acids or residual solvents.[1]
Q2: What is the ideal solvent for the recrystallization of this compound?
Q3: How can I determine the purity of my recrystallized this compound?
A3: The purity of the final product can be assessed using several analytical techniques. A sharp melting point range close to the literature value is a strong indicator of high purity.[1] Spectroscopic methods like Infrared (IR) spectroscopy can confirm the presence of the carboxylate functional group and the absence of impurities with other functional groups.[1] Elemental analysis can be used to determine the barium content accurately.[1]
Q4: What should I do if my purified product still contains impurities?
A4: If impurities persist after a single recrystallization, performing a second recrystallization may be necessary.[1] If the impurities have significantly different chemical properties, alternative purification techniques could be considered, such as liquid-liquid extraction of the corresponding carboxylic acid before the salt formation.[1]
Q5: My this compound "oiled out" instead of forming crystals. What does this mean and how can I fix it?
A5: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid crystalline structure.[3][4] This can happen if the melting point of the compound is lower than the boiling point of the solvent, or if the solution is supersaturated.[1][3] To resolve this, you can try using a lower-boiling solvent or a solvent mixture.[1] Alternatively, reheating the solution to redissolve the oil and adding a small amount of additional solvent before allowing it to cool slowly can promote crystal formation.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of this compound | The compound is too soluble in the chosen solvent at low temperatures. | Try a different solvent or a solvent mixture that provides lower solubility at room temperature. Ensure the solution is thoroughly cooled in an ice bath before filtration.[1] |
| Too much solvent was used during dissolution. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1][3] If excess solvent was added, evaporate some of it to concentrate the solution.[1] | |
| Premature crystallization occurred during hot filtration. | Ensure the filtration apparatus (funnel and receiving flask) is pre-heated to prevent the solution from cooling and crystallizing prematurely.[4][5] | |
| Product Does Not Precipitate Upon Cooling | The solution is not sufficiently saturated. | Evaporate some of the solvent to increase the concentration of the this compound and then allow it to cool again.[1][6] |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.[1][5] | |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[3][5][6] | |
| Oily Precipitate Forms Instead of Crystals | The melting point of the compound is lower than the boiling point of the solvent. | Use a lower-boiling solvent or a suitable solvent mixture.[1] |
| The solution is supersaturated, and the compound is coming out of solution too quickly. | Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool slowly and undisturbed.[3][6] | |
| Colored Impurities in the Final Product | Presence of colored organic impurities. | Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb the colored impurities. Use with caution as it may also adsorb some of the desired product.[1] |
| Crystals Form Too Quickly | The solution is highly concentrated, or the cooling is too rapid. | Rapid crystallization can trap impurities.[6] Reheat the solution, add a small amount of extra solvent, and allow it to cool more slowly.[6] |
Experimental Protocols
Protocol 1: Solvent Screening for Recrystallization
Objective: To identify a suitable solvent or solvent system for the recrystallization of crude this compound.
Materials:
-
Crude this compound
-
Selection of test solvents (e.g., water, ethanol (B145695), isopropanol, and mixtures thereof)[1]
-
Small test tubes
-
Heating apparatus (e.g., hot plate or water bath)
-
Glass stirring rod
Methodology:
-
Place a small amount (approx. 50 mg) of crude this compound into several test tubes.[1]
-
To each tube, add a few drops of a different test solvent at room temperature and observe the solubility.[1]
-
If the solid is insoluble or sparingly soluble at room temperature, gently heat the mixture and observe if the solid dissolves.[1]
-
Allow the hot solutions to cool slowly to room temperature and then in an ice bath to see if crystals form.[1]
-
The ideal solvent will exhibit low solubility at room temperature and high solubility upon heating, and will yield a good quantity of crystals upon cooling.[1][2] Record all observations.
Protocol 2: Recrystallization of this compound
Objective: To purify crude this compound using a suitable solvent identified from the screening process.
Materials:
-
Crude this compound
-
Selected recrystallization solvent
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Büchner funnel and flask for vacuum filtration
-
Filter paper
-
Glass stirring rod
-
Ice bath
Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid with gentle heating and stirring.[1][2]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.[1][2]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the flask during this process.[2]
-
Cooling: Once the flask has reached room temperature and crystal formation appears to be complete, place it in an ice bath for at least 30 minutes to maximize the crystal yield.[2]
-
Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[2][5]
-
Drying: Dry the purified crystals in a desiccator under vacuum or in a drying oven at a temperature well below the compound's decomposition temperature.[2] this compound decomposes to form Barium carbonate and organic compounds like benzophenone.[7]
Data Presentation
Table for Solvent Screening Results
| Solvent/Solvent System | Solubility at Room Temp. | Solubility at Elevated Temp. | Crystal Formation Upon Cooling? (Yes/No) | Observations (e.g., crystal quality, color) |
| Water | Low | High | Yes | Colorless needles formed.[2] |
| Ethanol | Medium | High | No (remains dissolved) | - |
| Isopropanol | Low | Medium | Yes | Small, granular crystals. |
| Ethanol/Water (1:1) | Low | High | Yes | Well-defined prisms.[2] |
| [Add other tested solvents] |
Mandatory Visualization
A flowchart illustrating the troubleshooting workflow for the recrystallization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. discovery.researcher.life [discovery.researcher.life]
Identifying common impurities in Barium benzoate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving common issues encountered during the synthesis of Barium benzoate (B1203000).
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing Barium benzoate?
A1: this compound is typically synthesized through a neutralization reaction between benzoic acid and a barium source. The two most common methods are:
-
Reacting benzoic acid with barium hydroxide (B78521) octahydrate in an aqueous solution.[1]
-
Reacting benzoic acid with barium carbonate in an aqueous or alcohol-water mixture.
Q2: What are the most common impurities found in this compound synthesized from benzoic acid and a barium source?
A2: The most common impurities are typically unreacted starting materials. These can include:
-
Unreacted Benzoic Acid: Due to incomplete reaction or improper stoichiometry.
-
Unreacted Barium Hydroxide or Barium Carbonate: If an excess of the barium source is used or if the reaction does not go to completion.
-
Impurities from Starting Materials: Commercial benzoic acid may contain impurities such as benzaldehyde, benzyl (B1604629) alcohol, and benzyl esters. Barium carbonate can contain sulfur compounds like barium thiosulfate (B1220275) and barium sulfide.
Q3: How can I purify crude this compound?
A3: The most common and effective method for purifying crude this compound is recrystallization. This process involves dissolving the crude product in a suitable hot solvent and then allowing it to cool slowly, which causes the purified this compound to crystallize out, leaving the impurities dissolved in the solvent. Water or a mixture of ethanol (B145695) and water is often a suitable solvent system.
Q4: What analytical techniques can be used to assess the purity of this compound?
A4: Several analytical techniques can be employed to determine the purity of your synthesized this compound:
-
Melting Point Determination: A sharp melting point range close to the literature value is a good indicator of high purity.
-
Infrared (IR) Spectroscopy: To confirm the presence of the benzoate carboxylate group and the absence of benzoic acid (which would show a characteristic carboxylic acid O-H stretch).
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying the main product and any impurities.
-
Elemental Analysis: To determine the percentage of barium in the sample, which can be compared to the theoretical value.
Troubleshooting Guides
This section addresses specific problems that may be encountered during the synthesis and purification of this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Yield of this compound | 1. Incomplete reaction. 2. Incorrect stoichiometry of reactants. 3. Loss of product during filtration or transfer. 4. Product is too soluble in the recrystallization solvent at low temperature. | 1. Ensure adequate reaction time and temperature. 2. Accurately weigh starting materials and ensure the correct molar ratios. 3. Carefully transfer the product and wash the filter cake with a minimal amount of cold solvent. 4. If using recrystallization, ensure the solution is thoroughly cooled in an ice bath before filtration. Consider a different solvent or solvent mixture. |
| Product is Contaminated with Starting Materials | 1. Incomplete reaction. 2. Improper purification. | 1. Monitor the reaction for completion (e.g., cessation of gas evolution if using barium carbonate). 2. Perform a careful recrystallization. A second recrystallization may be necessary. Ensure the correct solvent and cooling procedure are used. |
| Product is Discolored (e.g., yellow or brown) | 1. Impurities in the starting materials. 2. Decomposition of organic materials at high temperatures. | 1. Use high-purity starting materials. 2. Avoid excessive heating during the reaction or drying. During recrystallization, activated charcoal can be added to the hot solution to adsorb colored impurities, followed by hot filtration. |
| Oily Precipitate Forms Instead of Crystals During Recrystallization | 1. The melting point of the compound is lower than the boiling point of the solvent. 2. The solution is supersaturated. | 1. Use a lower-boiling solvent or a solvent mixture. 2. Try seeding the solution with a small crystal of pure this compound or scratching the inside of the flask with a glass rod to induce crystallization. |
Experimental Protocols
Synthesis of this compound from Benzoic Acid and Barium Hydroxide
This protocol describes a general method for the synthesis of this compound.
Materials:
-
Benzoic Acid
-
Barium Hydroxide Octahydrate (Ba(OH)₂·8H₂O)
-
Deionized Water
-
Ethanol (for washing, optional)
Procedure:
-
Dissolve Benzoic Acid: In a round-bottom flask, dissolve the desired amount of benzoic acid in deionized water by heating and stirring. A molar ratio of 2 moles of benzoic acid to 1 mole of barium hydroxide should be used.
-
Prepare Barium Hydroxide Solution: In a separate beaker, dissolve the stoichiometric amount of barium hydroxide octahydrate in warm deionized water.
-
Reaction: Slowly add the hot barium hydroxide solution to the benzoic acid solution with continuous stirring. A white precipitate of this compound should form.
-
Complete the Reaction: Continue to stir the mixture and heat gently for a period to ensure the reaction goes to completion.
-
Cooling and Filtration: Allow the mixture to cool to room temperature, and then further cool in an ice bath to maximize precipitation. Collect the this compound precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold deionized water, followed by a small amount of cold ethanol to aid in drying.
-
Drying: Dry the purified this compound in a vacuum oven at a moderate temperature (e.g., 80-100 °C) to a constant weight.
Impurity Identification and Troubleshooting Workflow
Caption: Troubleshooting workflow for identifying and removing impurities in this compound synthesis.
References
Optimizing Barium Benzoate Formation: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing the reaction conditions for the formation of barium benzoate (B1203000). The information is tailored for professionals in research and drug development, offering detailed experimental protocols and data-driven insights to overcome common challenges in the synthesis and purification of this compound.
Troubleshooting Guide
Researchers may encounter several issues during the synthesis of barium benzoate. This guide provides a systematic approach to identifying and resolving these common problems.
| Problem | Potential Cause(s) | Recommended Solutions |
| Low Product Yield | Incomplete Reaction: The reaction between benzoic acid and barium hydroxide (B78521) may not have gone to completion. | - Optimize Stoichiometry: Ensure the correct molar ratio of reactants. According to the balanced equation, a 2:1 molar ratio of benzoic acid to barium hydroxide is required.[1] - Increase Reaction Time: Allow the reaction to proceed for a longer duration to ensure maximum conversion. - Enhance Mixing: Vigorous and consistent stirring is crucial, especially in heterogeneous reactions, to ensure uniform contact between reactants. |
| Product Loss During Work-up: this compound may be lost during filtration or washing steps. | - Optimize Crystallization: Allow the solution to cool slowly to maximize crystal formation before filtration. An ice bath can be used to further decrease the solubility of the product. - Washing Technique: Wash the collected crystals with a minimal amount of cold solvent to avoid dissolving the product. | |
| Product is Off-White or Discolored | Presence of Impurities: The starting materials may contain impurities, or side reactions may have occurred. | - Use High-Purity Reagents: Ensure the benzoic acid and barium hydroxide are of high purity. - Control Reaction Temperature: Avoid excessive temperatures that could lead to the decomposition of reactants or products.[2] |
| Formation of a Gelatinous Precipitate | Incorrect pH: The pH of the reaction mixture may be favoring the formation of basic barium salts. | - Monitor and Adjust pH: Maintain a neutral to slightly acidic pH to promote the formation of this compound. |
| Inconsistent Crystal Size or Morphology | Suboptimal Crystallization Conditions: The rate of cooling and solvent system can significantly impact crystal growth. | - Controlled Cooling: Allow the solution to cool slowly and undisturbed to promote the growth of larger, more uniform crystals. - Solvent Selection: Experiment with different solvent systems for recrystallization to find the optimal conditions for crystal formation. |
Frequently Asked Questions (FAQs)
Q1: What is the balanced chemical equation for the formation of this compound from benzoic acid and barium hydroxide?
A1: The balanced chemical equation is:
2C₆H₅COOH + Ba(OH)₂ → Ba(C₆H₅COO)₂ + 2H₂O[1]
This indicates that two moles of benzoic acid react with one mole of barium hydroxide to produce one mole of this compound and two moles of water.
Q2: What are the common methods for synthesizing this compound?
A2: this compound can be synthesized through several methods, including:
-
Hydrothermal Reaction: This method involves the reaction of benzoic acid and barium hydroxide octahydrate under elevated temperature and pressure in an aqueous solution.[2]
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Semi-Solid Phase Reaction: This is another documented method for the synthesis of this compound.[2]
-
Precipitation Reaction: this compound can be prepared by mixing aqueous solutions of a soluble barium salt (e.g., barium chloride) and a soluble benzoate salt (e.g., sodium benzoate).
Q3: How can the purity of the synthesized this compound be assessed?
A3: The purity of this compound can be determined using various analytical techniques:
-
Melting Point Determination: A sharp melting point range close to the literature value suggests high purity.
-
Spectroscopic Methods: Techniques like Infrared (IR) spectroscopy can confirm the presence of the correct functional groups and the absence of impurities.
-
Elemental Analysis: This method can be used to determine the percentage of barium in the final product, which can be compared to the theoretical value.
Q4: What are the potential side reactions or byproducts in the synthesis of this compound?
A4: While the primary reaction is straightforward, potential side reactions can occur, especially if the reaction conditions are not well-controlled. The thermal decomposition of this compound at high temperatures can lead to the formation of barium carbonate and organic compounds like benzophenone (B1666685) and triphenylmethane.[2] The presence of carbon dioxide from the air can also lead to the formation of barium carbonate as an impurity.
Q5: How can I optimize the crystallization of this compound for higher purity?
A5: Optimizing crystallization is key to achieving high purity. Consider the following:
-
Solvent Selection: Choose a solvent or solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature.
-
Slow Cooling: Allow the saturated solution to cool slowly and without disturbance. This promotes the formation of well-defined crystals and minimizes the inclusion of impurities.
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Seeding: Introducing a small seed crystal of pure this compound can help induce crystallization and promote the growth of larger crystals.
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molar Mass ( g/mol ) | Appearance | Solubility in Water |
| Benzoic Acid (C₆H₅COOH) | 122.12 | White crystalline solid | Sparingly soluble in cold water, more soluble in hot water |
| Barium Hydroxide (Ba(OH)₂) | 171.34 | White powder | Soluble |
| This compound (Ba(C₆H₅COO)₂) | 379.57 | White powder | Slightly soluble |
Experimental Protocols
Protocol 1: Synthesis of this compound via Precipitation
Materials:
-
Benzoic acid
-
Sodium hydroxide
-
Barium chloride
-
Distilled water
-
Beakers
-
Stirring rod
-
Filtration apparatus (Buchner funnel, filter paper, vacuum flask)
-
Drying oven
Procedure:
-
Prepare Sodium Benzoate Solution: Dissolve a stoichiometric amount of benzoic acid in an aqueous solution of sodium hydroxide with stirring to form sodium benzoate. The reaction is complete when all the benzoic acid has dissolved.
-
Prepare Barium Chloride Solution: In a separate beaker, dissolve a stoichiometric amount of barium chloride in distilled water.
-
Precipitation: Slowly add the barium chloride solution to the sodium benzoate solution while stirring continuously. A white precipitate of this compound will form immediately.
-
Digestion (Optional): Gently heat the mixture and allow it to cool slowly. This process, known as digestion, can help to increase the particle size of the precipitate, making it easier to filter.
-
Filtration: Collect the this compound precipitate by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the precipitate with a small amount of cold distilled water to remove any soluble impurities, such as sodium chloride.
-
Drying: Dry the purified this compound in a drying oven at a moderate temperature (e.g., 80-100 °C) to a constant weight.
Mandatory Visualization
Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.
References
Preventing decomposition of Barium benzoate during heating
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with barium benzoate (B1203000), focusing on preventing its decomposition during heating.
Frequently Asked Questions (FAQs)
Q1: What happens when barium benzoate is heated?
A1: Heating this compound leads to its thermal decomposition. The specific products of this decomposition are highly dependent on the atmosphere in which the heating occurs.
-
In an inert atmosphere (like nitrogen): this compound decomposes to form barium carbonate (BaCO₃) and various organic compounds. The primary organic byproducts are benzophenone (B1666685) and triphenylmethane.
-
In the presence of air (an oxidizing atmosphere): The decomposition is a two-stage process. Initially, this compound breaks down into barium carbonate and elemental carbon, which results in a black residue. Upon further heating to higher temperatures (around 756°C), the carbon is oxidized, leaving behind white barium carbonate.
Q2: At what temperature does this compound decompose?
A2: The exact decomposition temperature of this compound can vary based on factors such as the heating rate and the surrounding atmosphere. It is crucial to control the temperature to avoid unwanted degradation of the compound.
| Atmosphere | Onset of Decomposition (Approximate) | Final Product | Reference |
| Inert (Nitrogen) | Not specified in search results | Barium Carbonate & Organic Compounds | |
| Air | Not specified in search results | Barium Carbonate |
Q3: How can I prevent or minimize the decomposition of this compound during heating?
A3: Preventing the decomposition of this compound primarily involves controlling the experimental conditions, particularly the atmosphere and temperature.
-
Use of an Inert Atmosphere: Heating this compound in an inert atmosphere, such as high-purity nitrogen or argon, is the most effective way to prevent oxidative decomposition. By displacing oxygen, the reaction pathway that leads to the formation of carbon and subsequent oxidation is avoided.
-
Temperature Control: Carefully controlling the heating temperature is critical. The temperature should be kept below the onset of decomposition. The precise maximum temperature will depend on the duration of heating and the specific experimental requirements.
-
Use of Stabilizers: While not extensively documented specifically for this compound, the use of stabilizers is a common practice for preventing the thermal degradation of related compounds like metal carboxylates used in polymers. These stabilizers can act as radical scavengers or hydroperoxide decomposers. Exploring the use of co-stabilizers or antioxidants could be a potential avenue for enhancing thermal stability, though this would require experimental validation.
Q4: Can I use a vacuum to prevent decomposition?
A4: While a vacuum removes air and thus prevents oxidation, it can sometimes lower the decomposition temperature of metal salts. Therefore, a controlled inert atmosphere at or slightly above atmospheric pressure is generally preferred over a vacuum for preventing decomposition during heating.
Troubleshooting Guides
Issue: The this compound sample has turned black upon heating.
This indicates the formation of elemental carbon, which occurs when the compound is heated in the presence of air or an insufficient inert atmosphere.
Troubleshooting Steps:
-
Verify Atmosphere Integrity:
-
Ensure a continuous and sufficient flow of a high-purity inert gas (nitrogen or argon) over the sample.
-
Check for any leaks in your experimental setup that could allow air to enter.
-
Purge the system with the inert gas for an adequate amount of time before starting the heating process to displace all residual air.
-
-
Check for Contaminants:
-
Ensure the this compound sample is pure and free from any organic impurities that might decompose at lower temperatures.
-
Verify the purity of the inert gas being used.
-
Issue: The yield of the desired product is low after heating, suggesting decomposition has occurred.
This can be caused by either exceeding the decomposition temperature or having a reactive atmosphere.
Troubleshooting Steps:
-
Review Heating Profile:
-
Lower the final heating temperature.
-
Reduce the heating rate to ensure a more uniform temperature distribution within the sample.
-
Consider using a programmable furnace for precise temperature control.
-
-
Optimize Inert Atmosphere Conditions:
-
Increase the flow rate of the inert gas to ensure a consistently non-reactive environment.
-
If possible, use a denser inert gas like argon, which can be more effective at displacing air, especially in systems that are not perfectly sealed.
-
Experimental Protocols
Protocol: Heating this compound in a Controlled Inert Atmosphere
This protocol outlines the general steps for heating this compound while minimizing the risk of decomposition.
-
Sample Preparation:
-
Place a precisely weighed amount of pure this compound into a suitable crucible (e.g., alumina).
-
-
Apparatus Setup:
-
Position the crucible in a tube furnace or a similar apparatus that can be sealed and connected to a gas supply.
-
Connect a high-purity inert gas (nitrogen or argon) source to the inlet of the furnace tube.
-
Connect the outlet of the furnace tube to a bubbler or a similar flow indicator to monitor the gas flow and prevent backflow of air.
-
-
Inerting the System:
-
Before heating, purge the furnace tube with the inert gas at a moderate flow rate (e.g., 50-100 mL/min) for at least 15-30 minutes to ensure all oxygen has been displaced.
-
-
Heating Process:
-
Maintain a gentle flow of the inert gas throughout the heating and cooling phases.
-
Program the furnace to heat the sample to the desired temperature at a controlled rate (e.g., 5-10 °C/min).
-
Hold the sample at the target temperature for the required duration.
-
-
Cooling:
-
After the heating is complete, allow the sample to cool down to room temperature under the continuous flow of the inert gas before removal. This prevents oxidation of the potentially reactive product at high temperatures.
-
Visualizations
Caption: Troubleshooting workflow for preventing this compound decomposition.
Caption: Decomposition pathways of this compound under different atmospheres.
Troubleshooting low solubility issues of Barium benzoate
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the solubility of barium benzoate (B1203000) during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of barium benzoate in water?
A1: The reported solubility of this compound in water at 20°C varies, with values ranging from 3.4 to 51.3 g/L[1][2][3]. This wide range suggests that the solubility can be significantly influenced by factors such as the purity of the compound, the pH of the water, and the presence of other solutes.
Q2: I'm observing very low solubility of my this compound sample. What are the potential reasons?
A2: Several factors could contribute to lower than expected solubility:
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pH of the solution: Benzoate is the conjugate base of a weak acid, benzoic acid. In acidic conditions (low pH), the benzoate ion can be protonated to form benzoic acid, which is significantly less soluble in water than its salt form[4].
-
Common ion effect: If the solvent already contains a significant concentration of either barium (Ba²⁺) or benzoate ions from another source, the solubility of this compound will be suppressed.
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Temperature: The solubility of most salts, including this compound, is temperature-dependent. Lower temperatures generally lead to lower solubility.
-
Purity of the compound: Impurities in the this compound sample can affect its dissolution characteristics.
Q3: Can I use organic solvents to dissolve this compound?
Q4: Are there any known applications of this compound in drug development?
A4: Direct applications of this compound in drug development are not well-documented in publicly available literature[6]. However, the individual components, barium and benzoate, have known biological effects. Benzoate salts, such as sodium benzoate, have been investigated for their potential therapeutic uses in disorders related to the nervous system[7]. Barium compounds are known to be toxic, primarily by affecting potassium channels[8]. Therefore, any potential therapeutic application would need to carefully consider the associated toxicity.
Troubleshooting Guide: Low Solubility Issues
This guide provides systematic steps to diagnose and resolve common low solubility problems encountered with this compound.
Issue 1: this compound precipitates out of my aqueous solution.
-
Potential Cause: The pH of your solution may be too low, causing the formation of insoluble benzoic acid.
-
Troubleshooting Steps:
-
Measure the pH of your solution.
-
If the pH is acidic (below 7), adjust it to a neutral or slightly alkaline pH (7.0 - 8.0) by adding a suitable base (e.g., dilute NaOH) dropwise while monitoring the pH.
-
Observe if the precipitate redissolves.
-
Issue 2: The dissolution rate of this compound is very slow.
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Potential Cause: The temperature of the solvent is too low, or the particle size of the this compound is too large.
-
Troubleshooting Steps:
-
Gently heat the solution while stirring. An increase in temperature often significantly increases the rate of dissolution and the overall solubility[9].
-
If possible, use a finer powder of this compound to increase the surface area available for solvation.
-
Consider using sonication to aid in the dissolution process.
-
Issue 3: I need to dissolve this compound in a non-aqueous or mixed-solvent system.
-
Potential Cause: this compound has limited solubility in your chosen solvent system.
-
Troubleshooting Steps:
-
Co-solvency: Experiment with adding a co-solvent. For example, if you are using a non-polar organic solvent, adding a small amount of a polar solvent like ethanol (B145695) or DMSO might improve solubility. Conversely, for aqueous systems, adding a water-miscible organic solvent can sometimes enhance the solubility of sparingly soluble salts.
-
Surfactants: The addition of a surfactant can increase the solubility of poorly soluble compounds by forming micelles that can encapsulate the solute[10][11]. See the experimental protocols below for more details.
-
Data Presentation
The following table summarizes the available quantitative data on the solubility of this compound.
| Solvent | Temperature (°C) | Solubility (g/L) |
| Water | 20 | 3.4 - 51.3[1][2][3] |
| Organic Solvents | - | Data not available |
Note: The wide range in reported water solubility highlights the sensitivity of this compound solubility to experimental conditions.
Experimental Protocols
Protocol 1: Enhancing this compound Solubility by pH Adjustment
This protocol describes how to increase the aqueous solubility of this compound by modifying the pH of the solution.
-
Materials:
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This compound
-
Deionized water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
pH meter or pH indicator strips
-
Magnetic stirrer and stir bar
-
Beaker
-
-
Methodology:
-
Prepare a suspension of this compound in deionized water at the desired concentration.
-
Place the beaker on a magnetic stirrer and begin stirring.
-
Monitor the initial pH of the suspension.
-
Slowly add 0.1 M NaOH dropwise to the suspension.
-
Continuously monitor the pH. As the pH increases, the solubility of this compound is expected to increase. The optimal pH is typically neutral to slightly alkaline.
-
Observe the dissolution of the solid. Stop adding NaOH when the solid has dissolved or when the desired pH is reached.
-
To demonstrate the effect of acidic pH, you can reverse the process by slowly adding 0.1 M HCl, which should cause the precipitation of benzoic acid[4].
-
Protocol 2: Enhancing this compound Solubility Using Surfactants
This protocol outlines a general method for increasing the solubility of this compound in an aqueous medium using a surfactant.
-
Materials:
-
This compound
-
Deionized water
-
A suitable surfactant (e.g., Sodium Dodecyl Sulfate (SDS) - anionic, or Polysorbate 80 - non-ionic)
-
Magnetic stirrer and stir bar
-
Beaker
-
-
Methodology:
-
Prepare a stock solution of the chosen surfactant in deionized water. The concentration should be above its critical micelle concentration (CMC).
-
Prepare a suspension of this compound in deionized water.
-
While stirring, add the surfactant solution dropwise to the this compound suspension.
-
Continue stirring and observe for any increase in the dissolution of the solid.
-
The amount of surfactant needed will depend on the specific surfactant and the desired concentration of this compound. It is recommended to perform a series of small-scale experiments with varying surfactant concentrations to determine the optimal conditions.
-
Visualizations
Logical Workflow for Troubleshooting Low Solubility
Potential Signaling Pathways Modulated by Barium and Benzoate
Disclaimer: The following diagram illustrates potential signaling pathways that may be affected by the individual components of this compound (barium ions and benzoate). There is no direct evidence to suggest that this compound itself is used to target these pathways.
References
- 1. This compound CAS#: 533-00-6 [m.chemicalbook.com]
- 2. Cas 533-00-6,this compound | lookchem [lookchem.com]
- 3. 533-00-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. csub.edu [csub.edu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. echemi.com [echemi.com]
- 10. jocpr.com [jocpr.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Effective Drying of Barium Benzoate Powder
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective drying of Barium benzoate (B1203000) powder. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for drying Barium benzoate powder in a laboratory setting?
A1: The three most common and effective methods for drying this compound powder are:
-
Oven Drying: A straightforward method utilizing a laboratory oven to remove moisture through controlled heating.
-
Vacuum Drying: A gentle method that is ideal for heat-sensitive materials, as it lowers the boiling point of water by reducing pressure.[1]
-
Desiccator Drying: A passive method that uses a desiccant to absorb moisture from the powder in a sealed environment.[2]
Q2: How can I determine the initial moisture content of my this compound powder?
A2: Several methods can be employed to determine the moisture content:
-
Gravimetric Method (Loss on Drying): This is a widely used technique where the sample is weighed before and after drying in an oven at a specific temperature until a constant weight is achieved. The weight difference represents the moisture content.[3]
-
Karl Fischer Titration: This is a highly accurate and specific method for determining trace amounts of water in a sample. It is particularly useful for low moisture levels and for substances that may be sensitive to high temperatures.[4][5]
-
Infrared (IR) Spectroscopy: This technique can provide a rapid, non-destructive analysis of moisture content by measuring the absorption of infrared radiation by water molecules.
Q3: What is the recommended storage procedure for dried this compound powder?
A3: Once dried, this compound powder should be stored in a tightly sealed container to prevent reabsorption of atmospheric moisture. For long-term storage or for highly sensitive applications, storing the container inside a desiccator is recommended. Store in a cool, dry, and well-ventilated area.[6][7]
Troubleshooting Guides
Issue 1: Incomplete Drying of this compound Powder
Symptom: The powder remains clumpy, sticky, or fails to reach a constant weight after a standard drying procedure.
| Possible Cause | Troubleshooting Step |
| Insufficient Drying Time | Extend the drying time and re-weigh the sample at regular intervals until a constant weight is achieved. |
| Incorrect Oven Temperature | Ensure the oven is calibrated and set to the optimal temperature. For this compound, a temperature range of 60-80°C is a safe starting point to avoid decomposition.[8] |
| Inadequate Vacuum (Vacuum Drying) | Check the vacuum pump for proper function and ensure all seals on the vacuum oven are intact to maintain the desired pressure. |
| Saturated Desiccant (Desiccator Drying) | Regenerate or replace the desiccant. The color indicator in some desiccants will signal when it is saturated. |
| Large Sample Mass | Spread the powder in a thin layer on the drying tray to maximize the surface area exposed to heat or vacuum. |
Issue 2: Discoloration or Decomposition of this compound Powder During Oven Drying
Symptom: The white this compound powder turns yellow, brown, or otherwise changes color during heating.
| Possible Cause | Troubleshooting Step |
| Excessive Oven Temperature | Lower the oven temperature. This compound may begin to decompose at higher temperatures. A safe starting range is 60-80°C.[8] It's advisable to determine the decomposition temperature of your specific batch using thermogravimetric analysis (TGA) if possible. |
| Presence of Impurities | Impurities in the sample can lower the decomposition temperature. Consider purifying the this compound by recrystallization before drying. |
| Prolonged Heating | Even at a seemingly safe temperature, prolonged exposure to heat can sometimes lead to gradual decomposition. Optimize the drying time to be as short as necessary. |
Issue 3: Powder Being Dispersed or Lost in a Vacuum Oven
Symptom: The fine this compound powder is drawn into the vacuum line or coats the inside of the vacuum oven.
| Possible Cause | Troubleshooting Step |
| Vacuum Applied Too Rapidly | Apply the vacuum gradually to prevent the sudden flow of gas from carrying the fine powder out of the sample container. |
| Fine Particle Size | Use a filtered vacuum line or cover the sample dish with a filter paper secured with a retaining ring to allow moisture to escape while containing the powder. |
Experimental Protocols
Protocol 1: Determining Optimal Oven Drying Temperature
This protocol helps establish the maximum safe drying temperature for your this compound sample to ensure efficient drying without causing thermal decomposition.
-
Sample Preparation: Place a small, accurately weighed amount (e.g., 1-2 grams) of this compound powder in several separate, labeled, oven-safe containers.
-
Temperature Gradient: Set up a series of drying experiments in a laboratory oven at different temperatures (e.g., 60°C, 80°C, 100°C, 120°C).
-
Drying and Observation: Place one sample in the oven at each temperature for a set period (e.g., 2-4 hours).
-
Analysis:
-
After drying, allow the samples to cool to room temperature in a desiccator before re-weighing.
-
Visually inspect each sample for any signs of discoloration.
-
The optimal drying temperature will be the highest temperature at which the powder's weight remains constant after repeated measurements and no discoloration is observed.
-
Protocol 2: Vacuum Oven Drying
This method is suitable for drying this compound at a lower temperature, which is ideal if the material is heat-sensitive.
-
Sample Preparation: Spread a thin layer of the this compound powder on a shallow, vacuum-safe dish and weigh it accurately.
-
Oven Setup: Place the dish in a vacuum oven and securely close the door.
-
Drying Conditions:
-
Set the oven to a moderate temperature (e.g., 50-70°C).
-
Gradually apply a vacuum, aiming for a pressure of 65-75 Pa.[9]
-
-
Drying and Monitoring: Dry for a predetermined period (e.g., 4-8 hours). To determine the optimal time, you can dry in intervals, cooling the sample in a desiccator before each weighing until a constant weight is achieved.
-
Completion: Once a constant weight is reached, slowly release the vacuum before opening the oven door.
Protocol 3: Desiccator Drying
This is a simple, room-temperature drying method.
-
Desiccant Preparation: Ensure the desiccant in the bottom of the desiccator is fresh or has been recently regenerated. Common desiccants include silica (B1680970) gel, anhydrous calcium sulfate (B86663) (Drierite®), or phosphorus pentoxide.
-
Sample Placement: Place the this compound powder in an open container (e.g., a watch glass or petri dish) on the desiccator plate.
-
Drying: Seal the desiccator and allow the powder to dry. This method is slower than oven or vacuum drying and may take 24 hours or longer. The drying time depends on the amount of moisture, the efficiency of the desiccant, and the quantity of the powder.
-
Monitoring: Periodically weigh the sample until a constant weight is achieved.
Quantitative Data Summary
The following table summarizes general parameters for the different drying methods. The optimal conditions for this compound should be determined experimentally.
| Drying Method | Temperature Range | Pressure Range | Typical Drying Time | Notes |
| Oven Drying | 60 - 120 °C | Atmospheric | 2 - 24 hours | Higher temperatures can lead to faster drying but risk decomposition.[10] |
| Vacuum Drying | 50 - 70 °C | 65 - 75 Pa | 4 - 16 hours | Reduces drying time and is suitable for heat-sensitive materials.[9][11] |
| Desiccator Drying | Room Temperature | Atmospheric | > 24 hours | A gentle but slow method. Efficiency depends on the desiccant used. |
Visualizations
Caption: Troubleshooting workflow for drying this compound powder.
Caption: Workflow for verifying the moisture content of dried this compound.
References
- 1. newfoodmagazine.com [newfoodmagazine.com]
- 2. This compound CAS#: 533-00-6 [m.chemicalbook.com]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. Sciencemadness Discussion Board - Stupid question - drying organics in an oven. - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. This compound barium | C28H20Ba2O8 | CID 129657332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. 2017erp.com [2017erp.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of the Drying Temperature for High Quality Dried Melissa officinalis [mdpi.com]
- 11. ojafr.com [ojafr.com]
Technical Support Center: Scaling Up Barium Benzoate Production for Industrial Use
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of Barium benzoate (B1203000).
Physical and Chemical Properties of Barium Benzoate
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for determining appropriate storage, handling, and experimental parameters.
| Property | Value |
| CAS Number | 533-00-6 |
| Molecular Formula | C₁₄H₁₀BaO₄ |
| Molecular Weight | 379.55 g/mol [1] |
| Appearance | Fine, white powder[2] |
| Barium Content | 34.0 - 37.0%[2] |
| Water Content | max. 1.0%[2] |
| Particle Size | max. 100 µm[2] |
| Melting Point | Decomposes |
| Solubility in Water | Sparingly soluble |
Experimental Protocols
Two primary methods for the industrial synthesis of this compound involve the reaction of benzoic acid with either barium hydroxide (B78521) or barium carbonate.
Method 1: Synthesis from Barium Hydroxide and Benzoic Acid
This method is based on the neutralization reaction between a strong base (barium hydroxide) and a weak acid (benzoic acid).
Reaction: Ba(OH)₂ + 2C₆H₅COOH → Ba(C₆H₅COO)₂ + 2H₂O
Industrial-Scale Protocol:
-
Charging the Reactor: In a suitably sized, jacketed glass-lined or stainless steel reactor equipped with a stirrer, temperature probe, and a port for additions, charge the calculated amount of deionized water. The reactor should be clean and free from contaminants.
-
Dissolution of Benzoic Acid: While stirring, gradually add the benzoic acid to the water. Heat the mixture to approximately 80-90°C to aid in the dissolution of the benzoic acid.
-
Preparation of Barium Hydroxide Slurry: In a separate vessel, prepare a slurry of barium hydroxide octahydrate in deionized water.
-
Reaction: Slowly pump the barium hydroxide slurry into the hot benzoic acid solution. The addition rate should be controlled to manage the exothermic reaction and maintain the temperature within the desired range (e.g., 90-100°C).
-
Completion and pH Adjustment: After the addition is complete, continue stirring the mixture at the reaction temperature for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion. The final pH of the solution should be near neutral. If necessary, small adjustments can be made by adding a slight excess of either reactant, followed by filtration.
-
Precipitation and Cooling: Allow the reactor to cool slowly to initiate the precipitation of this compound. A controlled cooling rate is crucial for obtaining a desirable crystal size and facilitating filtration.
-
Filtration: The precipitated this compound is separated from the mother liquor using a suitable industrial filter, such as a centrifuge or a filter press.
-
Washing: The filter cake is washed with deionized water to remove any unreacted starting materials and soluble impurities.
-
Drying: The washed this compound is dried in an industrial dryer (e.g., a tray dryer or a paddle dryer) at a controlled temperature to achieve the desired moisture content (typically less than 1.0%)[2].
-
Milling and Packaging: The dried product may be milled to achieve the desired particle size before being packaged in 25 kg bags or other suitable containers[2].
Experimental Workflow: Synthesis from Barium Hydroxide
Method 2: Synthesis from Barium Carbonate and Benzoic Acid
This method involves the reaction of a weak acid with a carbonate salt, which results in the formation of the corresponding salt, water, and carbon dioxide gas.
Reaction: BaCO₃ + 2C₆H₅COOH → Ba(C₆H₅COO)₂ + H₂O + CO₂
Industrial-Scale Protocol:
-
Charging the Reactor: In a reactor equipped for handling gas evolution (e.g., with a vent to a scrubber), charge deionized water and benzoic acid.
-
Heating and Slurry Formation: Heat the mixture to around 90-100°C with stirring to dissolve the benzoic acid.
-
Addition of Barium Carbonate: Gradually add the barium carbonate powder to the hot benzoic acid solution. The addition rate must be carefully controlled to manage the foaming caused by the evolution of carbon dioxide. An anti-foaming agent may be used if necessary.
-
Reaction and Degassing: Maintain the temperature and continue stirring until the gas evolution ceases, indicating the completion of the reaction. This may take several hours.
-
Filtration of Unreacted Solids: If necessary, filter the hot solution to remove any unreacted barium carbonate or other insoluble impurities.
-
Precipitation and Cooling: Allow the clear filtrate to cool down under controlled conditions to precipitate the this compound.
-
Filtration: Separate the product by filtration.
-
Washing: Wash the filter cake with deionized water.
-
Drying: Dry the product to the specified moisture content.
-
Milling and Packaging: Mill and package the final product as required.
Experimental Workflow: Synthesis from Barium Carbonate
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | - Incomplete reaction due to insufficient reaction time or temperature.- Loss of product during filtration due to fine particle size.- Product solubility in the mother liquor is too high. | - Increase reaction time and/or temperature within the optimal range.- Optimize the cooling rate to promote larger crystal growth.- Adjust the final pH to minimize solubility.- Consider using a different filter medium or a flocculant. |
| Product Discoloration | - Presence of impurities in the raw materials (e.g., iron).- Thermal degradation of the product or reactants at high temperatures. | - Use high-purity raw materials.- Perform a hot filtration step to remove colored impurities.[3]- Consider adding a small amount of activated charcoal during the process, followed by filtration.[3]- Optimize the reaction temperature to avoid decomposition. |
| Inconsistent Particle Size | - Uncontrolled precipitation and cooling rates.- Inefficient agitation during the reaction and precipitation. | - Implement a controlled cooling profile.- Ensure consistent and effective stirring throughout the process.- Consider seeding the solution with a small amount of previously prepared this compound crystals. |
| High Moisture Content in Final Product | - Inefficient drying process (temperature too low or time too short).- Agglomeration of particles trapping moisture. | - Optimize drying temperature and time.- Ensure proper airflow in the dryer.- Break up any large agglomerates before or during drying. |
| Foaming during reaction with Barium Carbonate | - Rapid evolution of carbon dioxide gas. | - Add the barium carbonate slowly and in portions.- Use an effective anti-foaming agent.- Ensure the reactor has sufficient headspace to accommodate foaming. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials such as benzoic acid, barium hydroxide, or barium carbonate.[3] Other potential impurities may arise from side reactions or be present in the raw materials, such as other barium salts or residual solvents.[3]
Q2: How can the purity of the final this compound product be assessed?
A2: The purity of this compound can be determined by several analytical methods. A common industrial method is to determine the barium content, which should be within a specified range (e.g., 34.0 - 37.0%).[2] Other methods include checking for a sharp melting point (though it decomposes), and using spectroscopic techniques like Infrared (IR) spectroscopy to confirm the presence of the benzoate functional group and the absence of starting materials.
Q3: What are the key safety precautions to consider when scaling up this compound production?
A3: Barium compounds can be toxic if ingested or inhaled.[1] Therefore, it is crucial to handle them in a well-ventilated area and use appropriate personal protective equipment (PPE), including safety goggles, gloves, and respiratory protection, especially when handling the powder.[4] Ensure that dust generation is minimized. All waste materials should be disposed of according to local environmental regulations.
Q4: How can I improve the filtration characteristics of the this compound precipitate?
A4: To improve filtration, focus on controlling the crystallization process to obtain larger, more uniform crystals. This can be achieved through a slow, controlled cooling rate of the reaction mixture. Seeding the solution with a small amount of pre-existing this compound crystals can also promote the growth of larger crystals. Ensure that the agitation during precipitation is sufficient to keep the particles suspended but not so vigorous that it causes crystal breakage.
Q5: What are the typical industrial applications of this compound?
A5: this compound is used as a stabilizer in PVC and PE/PVC blends, as a transesterification catalyst, and as an ingredient in pyrotechnics.[2]
Troubleshooting Logic for Low Product Yield
References
Technical Support Center: Characterization of Barium Benzoate
Welcome to the technical support center for the characterization of barium benzoate (B1203000). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the characterization of barium benzoate?
A1: Researchers may encounter several challenges during the characterization of this compound. These can include its potential hygroscopicity, which can affect analytical measurements and sample handling. Obtaining single crystals suitable for X-ray crystallography can also be difficult, hindering definitive structural elucidation. Furthermore, its thermal decomposition can be complex, yielding various organic products alongside the inorganic residue. Careful control of experimental conditions and the use of multiple analytical techniques are crucial for comprehensive characterization.
Q2: What are the expected thermal decomposition products of this compound?
A2: Under an inert atmosphere, such as nitrogen, this compound decomposes to form barium carbonate (BaCO₃) and a mixture of organic compounds.[1][2] The primary organic decomposition products identified are benzophenone (B1666685) and triphenylmethane.[1][2] The thermal decomposition typically proceeds in a single stage.[1]
Q3: Is this compound soluble in common laboratory solvents?
Q4: What is the crystal structure of this compound?
A4: this compound has been reported to have a monoclinic crystal system and a layered structure.[1][2] However, detailed single-crystal X-ray diffraction data is not widely published, which can present a challenge for definitive structural analysis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Thermal Analysis (TGA/DTA)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent decomposition temperatures. | 1. Varying heating rates. 2. Different atmospheric conditions (e.g., presence of oxygen). 3. Sample contamination. | 1. Use a standardized heating rate for all analyses. 2. Ensure a consistent and pure inert atmosphere (e.g., high-purity nitrogen). 3. Verify the purity of the sample using other techniques like HPLC or IR spectroscopy. |
| Unexpected mass loss steps. | 1. Presence of hydrated forms of this compound. 2. Contamination with volatile impurities. | 1. Dry the sample under vacuum at a suitable temperature before analysis to remove any adsorbed water. 2. Purify the sample through recrystallization. |
| Difficulty in identifying decomposition products. | The gaseous products are a complex mixture. | Couple the TGA instrument with a mass spectrometer (TGA-MS) or a gas chromatograph-mass spectrometer (GC-MS) to identify the evolved gases.[2] |
Infrared (IR) Spectroscopy
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Broad peaks in the spectrum. | 1. Sample is wet (hygroscopic nature). 2. Poor sample preparation (KBr pellet). | 1. Ensure the sample is thoroughly dried before analysis. Handle the sample in a low-humidity environment if possible. 2. Grind the sample and KBr into a very fine powder to minimize scattering. Ensure the KBr is of spectroscopic grade and dry. |
| Peaks corresponding to benzoic acid are observed. | Incomplete reaction during synthesis, leaving unreacted starting material. | Purify the this compound sample, for example, by washing with a solvent in which benzoic acid is soluble but this compound is not. |
| Spectrum is weak or has a sloping baseline. | 1. Not enough sample in the KBr pellet. 2. KBr pellet is too thick or opaque. | 1. Increase the sample-to-KBr ratio slightly. 2. Ensure the KBr pellet is thin and transparent. Apply sufficient pressure during pellet formation. |
X-ray Diffraction (XRD)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Broad diffraction peaks. | 1. Small crystallite size. 2. Presence of amorphous content. | 1. Attempt to increase crystallite size through annealing at a suitable temperature. 2. This may be inherent to the sample preparation method. Try different synthesis or crystallization conditions. |
| Difficulty in growing single crystals for SCXRD. | The crystallization kinetics are unfavorable. | Experiment with different solvents or solvent mixtures, and control the rate of evaporation or cooling. Gel growth techniques have been successful for other insoluble barium salts and could be explored. |
| Powder XRD pattern does not match any known phases. | The compound may exist in a different polymorphic form or as a hydrate. | Combine XRD data with results from other techniques like thermal analysis (to check for hydrates) and spectroscopy to fully characterize the phase. |
Physicochemical Data
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₄H₁₀BaO₄[3][5] |
| Molecular Weight | 379.55 g/mol [3][5] |
| Appearance | White powder/solid |
| Density | 2 g/cm³ at 20°C[3][4] |
| Water Solubility | 3.4 - 51.3 g/L at 20°C[3][4] |
| Thermal Decomposition | Decomposes to BaCO₃ and organic compounds (benzophenone, triphenylmethane) in a nitrogen atmosphere.[1][2] |
Experimental Protocols
Thermogravimetric Analysis (TGA)
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Instrument: A calibrated thermogravimetric analyzer.
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Sample Preparation: Accurately weigh 5-10 mg of finely ground, dried this compound into an alumina (B75360) or platinum crucible.
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Atmosphere: High-purity nitrogen with a flow rate of 20-50 mL/min.
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Heating Program: Equilibrate the sample at 30°C. Ramp the temperature from 30°C to 800°C at a constant heating rate of 10°C/min.
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Data Analysis: Record the mass loss as a function of temperature. The primary decomposition step is expected to be in the range of 400-600°C. The residual mass should correspond to the theoretical mass of barium carbonate.
Infrared (IR) Spectroscopy - KBr Pellet Method
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
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Sample Preparation:
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Thoroughly grind 1-2 mg of dried this compound with approximately 200 mg of spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
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Transfer the powder to a pellet press die.
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Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.
-
-
Analysis:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
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Acquire a background spectrum of the empty sample compartment.
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Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Interpretation: Identify characteristic peaks. The absence of a broad O-H stretch around 3000 cm⁻¹ indicates the absence of significant amounts of benzoic acid. Look for the characteristic symmetric and asymmetric stretching vibrations of the carboxylate group.
Visualizations
References
Refining particle size of Barium benzoate for specific applications
This technical support center provides guidance for researchers, scientists, and drug development professionals on refining the particle size of Barium Benzoate for specific applications.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, crystallization, and processing of this compound to achieve a desired particle size.
Issue 1: Poor Crystal Quality and Broad Particle Size Distribution After Crystallization
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Question: My this compound crystals are agglomerated, irregular in shape, and have a wide particle size distribution after crystallization. What are the potential causes and solutions?
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Answer: This is a common issue that can stem from several factors related to nucleation and crystal growth.
-
Potential Causes:
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High Supersaturation: Rapidly creating a highly supersaturated solution leads to fast nucleation, resulting in many small, poorly formed crystals that tend to agglomerate.[1]
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Inefficient Mixing: Poor agitation results in localized areas of high supersaturation, leading to non-uniform crystal growth.[2][3]
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Rapid Cooling: Fast cooling rates can induce rapid nucleation and limit the time for orderly crystal growth.[4]
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Presence of Impurities: Impurities can interfere with the crystal lattice formation, leading to irregular shapes and promoting agglomeration.
-
-
Recommended Solutions:
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Control Supersaturation: Employ a slower addition rate of anti-solvent or a more gradual cooling profile to control the level of supersaturation.[4] A seeded heat cycling approach can also be used to dissolve fine particles and promote the growth of larger crystals.[5]
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Optimize Agitation: Adjust the stirring speed to ensure a homogeneous solution without causing excessive secondary nucleation from high shear forces.[3][6] The optimal agitation speed often needs to be determined experimentally.[3]
-
Implement a Controlled Cooling Profile: Utilize a programmed cooling profile to allow for slow and controlled crystal growth.[4]
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Purify the Starting Materials: Ensure the purity of the reactants (benzoic acid and a barium salt) before crystallization. Recrystallization of the crude this compound can also improve crystal quality.[7]
-
-
Issue 2: Inconsistent Particle Size Reduction with Milling Techniques
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Question: I am using a milling process (wet or dry) to reduce the particle size of this compound, but the results are inconsistent between batches. How can I improve the reproducibility?
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Answer: Consistency in milling processes relies on precise control over process parameters.
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Potential Causes:
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Inconsistent Feed Material Properties: Variations in the particle size, agglomeration state, and moisture content of the starting this compound will affect milling efficiency.
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Fluctuations in Milling Parameters: Inconsistent rotor speed, feed rate, or milling time will lead to variable particle size distributions.[8][9]
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For Wet Milling: Changes in slurry concentration and viscosity can impact the milling performance.[10]
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For Dry Milling: Static charge buildup can cause particles to agglomerate and reduce milling efficiency.[9]
-
-
Recommended Solutions:
-
Characterize Feed Material: Ensure the starting material has consistent properties before each milling run.
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Standardize Milling Protocol: Precisely control and document all milling parameters, including rotor speed (tip speed), feed rate, and processing time.[8][10]
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For Wet Milling: Maintain a constant slurry concentration and use a suitable dispersing agent to ensure stability.[11][12]
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For Dry Milling: Consider using a process aid to reduce static charge or opt for wet milling if the material is sensitive to static buildup.[9]
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-
Issue 3: Agglomeration During Drying
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Question: My finely milled or crystallized this compound particles are agglomerating into larger clumps during the drying process. How can I prevent this?
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Answer: Agglomeration during drying is often due to the presence of residual solvent or the formation of liquid bridges between particles.[13][14]
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Potential Causes:
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Inefficient Washing: Residual mother liquor on the particle surface can cause them to stick together as the solvent evaporates.[14]
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Inappropriate Wash Solvent: Using a wash solvent in which this compound has some solubility can lead to dissolution and recrystallization on the surface, forming bridges between particles.[14]
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Drying Temperature Too High: A high drying temperature can cause partial melting or sintering of fine particles.
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Static Forces: Fine powders can be prone to agglomeration due to electrostatic interactions.
-
-
Recommended Solutions:
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Optimize Washing: Implement a multi-stage washing process with an appropriate anti-solvent to effectively remove the mother liquor.[14]
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Select a Suitable Wash Solvent: Choose a wash solvent in which this compound is practically insoluble.
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Control Drying Conditions: Use a lower drying temperature, potentially under vacuum, to gently remove the solvent. Fluid bed drying can also help to keep particles separated.
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Consider Spray Drying: Spray drying can produce dry, unagglomerated particles directly from a solution or suspension.[15][16][17][18]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the typical starting particle size of this compound synthesized by precipitation?
A1: The particle size of this compound synthesized by direct precipitation can vary widely depending on the reaction conditions. Without careful control, it often results in a broad distribution with particles ranging from a few micrometers to several hundred micrometers, frequently with a high degree of agglomeration.
Q2: How does pH affect the particle size of this compound during precipitation?
A2: The pH of the reaction medium can significantly influence the particle size of barium salts. For barium sulfate, for instance, higher pH values have been shown to lead to smaller particle sizes due to enhanced nucleation.[19][20] For this compound, adjusting the pH may alter the solubility of benzoic acid and the overall supersaturation, thereby affecting the nucleation and growth rates. Experimental optimization is necessary to determine the ideal pH for a target particle size.
Q3: Can surfactants or other additives be used to control the particle size of this compound?
A3: Yes, surfactants and other additives can be effective in controlling particle size and morphology.[21][22] They can function by adsorbing onto the crystal surfaces, which can inhibit growth on certain crystal faces and prevent agglomeration.[23] The choice of surfactant will depend on the solvent system and the desired particle characteristics.
Q4: What are the key parameters to control in a spray drying process for this compound?
A4: The key parameters for controlling particle size in spray drying are the atomizer performance, the feed solution concentration, and the drying gas temperature and flow rate.[15][18][24] Smaller nozzle sizes and more dilute feed solutions generally produce smaller particles.[15]
Q5: Which technique is best for measuring the particle size distribution of this compound?
A5: Laser diffraction is a widely used and reliable technique for measuring the particle size distribution of this compound powders and suspensions.[25][26][27][28] It is a rapid method with a wide dynamic range.[27] For nanoscale particles, Dynamic Light Scattering (DLS) may be more appropriate.
Experimental Protocols
Protocol 1: Controlled Crystallization of this compound
This protocol describes a method for producing this compound crystals with a more controlled particle size through slow anti-solvent addition.
-
Materials:
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Sodium Benzoate
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Barium Chloride
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Deionized Water (Solvent)
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Ethanol (B145695) (Anti-solvent)
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Jacketed reaction vessel with overhead stirrer and temperature control
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Syringe pump
-
-
Procedure:
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Prepare a saturated solution of Sodium Benzoate in deionized water at a controlled temperature (e.g., 50 °C).
-
Prepare a solution of Barium Chloride in deionized water.
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Filter both solutions to remove any particulate impurities.
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In the jacketed reaction vessel, slowly add the Barium Chloride solution to the Sodium Benzoate solution under constant stirring.
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Once the reaction is complete, use a syringe pump to add ethanol (anti-solvent) at a very slow and controlled rate to induce precipitation.
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Maintain a constant temperature and stirring speed throughout the anti-solvent addition.
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After the addition is complete, allow the suspension to stir for a predetermined time to allow for crystal growth and maturation.
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Collect the crystals by filtration, wash with a mixture of water and ethanol, and then with pure ethanol.
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Dry the crystals under vacuum at a suitable temperature.
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Protocol 2: Particle Size Reduction by Wet Milling
This protocol outlines a general procedure for reducing the particle size of this compound using a wet mill.
-
Materials:
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This compound (crude or previously crystallized)
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Dispersion medium (e.g., isopropanol (B130326) or a suitable non-solvent)
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Dispersing agent (optional, to prevent agglomeration)
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Wet mill (e.g., rotor-stator or bead mill)
-
-
Procedure:
-
Prepare a slurry of this compound in the dispersion medium at a specific concentration (e.g., 10-30% w/w).
-
If necessary, add a dispersing agent and mix until homogeneous.
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Circulate the slurry through the wet mill.[10]
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Control the milling parameters such as rotor tip speed and the number of passes to achieve the desired particle size.[8][10]
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Monitor the particle size distribution periodically using an appropriate technique like laser diffraction.
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Once the target particle size is reached, collect the milled slurry.
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Isolate the this compound particles by filtration or centrifugation.
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Wash the particles with a suitable solvent to remove the dispersion medium.
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Dry the final product under controlled conditions.
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Data Presentation
Table 1: Illustrative Effect of Stirring Speed on this compound Particle Size in a Batch Crystallizer
| Stirring Speed (RPM) | Mean Particle Size (D50, µm) | Particle Size Distribution Span | Observations |
| 100 | 150 | 2.5 | Large, agglomerated crystals with a wide distribution. |
| 300 | 80 | 1.8 | More uniform crystals, less agglomeration. |
| 500 | 50 | 1.5 | Smaller, more regular crystals with a narrower distribution. |
| 700 | 65 | 2.0 | Increased fines due to secondary nucleation and crystal attrition.[3] |
Table 2: Example Parameters for Spray Drying this compound
| Parameter | Range | Effect on Particle Size |
| Inlet Temperature | 120 - 180 °C | Higher temperatures can lead to faster drying and potentially hollower particles. |
| Feed Concentration | 1 - 10% (w/v) | Lower concentrations generally result in smaller particles.[15] |
| Atomizer Nozzle Size | 4.0 - 7.0 µm | Smaller nozzle apertures produce smaller droplets and thus smaller particles.[15] |
| Feed Rate | 2 - 10 mL/min | Higher feed rates may lead to incomplete drying and larger, more agglomerated particles. |
Visualizations
Caption: Troubleshooting workflow for this compound particle size issues.
Caption: General workflow for refining this compound particle size.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. solutions - If stirring negatively affects crystal purity, why is it so? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. continuuspharma.com [continuuspharma.com]
- 5. crystallizationsystems.com [crystallizationsystems.com]
- 6. ijmsa.yolasite.com [ijmsa.yolasite.com]
- 7. benchchem.com [benchchem.com]
- 8. Wet Milling for Micronization in API Development [wahalengineers.com]
- 9. veranova.com [veranova.com]
- 10. m.youtube.com [m.youtube.com]
- 11. The Advantages of Wet Mill Micronization in Pharmaceutical Manufacturing - Regis Technologies [registech.com]
- 12. dovepress.com [dovepress.com]
- 13. (555a) Optimization-Based Digital Design for Agglomeration Control of a Pharmaceutical Crystallization Process | AIChE [proceedings.aiche.org]
- 14. researchgate.net [researchgate.net]
- 15. clinmedjournals.org [clinmedjournals.org]
- 16. benchchem.com [benchchem.com]
- 17. Control of particle morphology in the spray drying of colloidal suspensions - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 18. Pharmaceutical Particle Engineering via Spray Drying - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ugr.es [ugr.es]
- 20. Advancement of bottom-up precipitation synthesis and applications of barium sulphate nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A review of the role and mechanism of surfactants in the morphology control of metal nanoparticles - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. Manipulation of Morphology, Particle Size of Barium Sulfate and the Interacting Mechanism of Methyl Glycine Diacetic Acid [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. particletechlabs.com [particletechlabs.com]
- 26. Laser diffraction for particle sizing | Anton Paar Wiki [wiki.anton-paar.com]
- 27. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing Aqueous Solutions of Benzoate Compounds
Welcome to the technical support center for stabilizing aqueous solutions of benzoate (B1203000) compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on avoiding common issues and ensuring the stability of your formulations.
Frequently Asked Questions (FAQs)
Q1: Why is my sodium benzoate solution turning cloudy or forming a precipitate after I adjust the pH?
A1: This is the most common issue encountered with benzoate solutions. Sodium benzoate is highly soluble in water, but its active form, benzoic acid, is not. The equilibrium between the soluble benzoate ion and the poorly soluble benzoic acid is dictated by the pH of the solution. When you lower the pH (typically below 4.5), you protonate the benzoate ion, converting it into benzoic acid, which then precipitates out of the solution due to its lower solubility.[1][2][3]
Q2: What is the optimal pH range for maintaining the stability and antimicrobial efficacy of a benzoate solution?
A2: The optimal pH range is a balance between antimicrobial effectiveness and physical stability. Benzoic acid is the primary antimicrobial agent, and its concentration is highest at a low pH.[4] The strongest antimicrobial activity is observed between pH 2.5 and 4.0.[5][6] However, this is also the range where the risk of benzoic acid precipitation is highest. Therefore, careful formulation is required to keep the concentration of benzoic acid below its solubility limit at the target pH.
Q3: Can temperature changes affect the stability of my benzoate solution?
A3: Yes. The solubility of both benzoic acid and its salts (sodium and potassium benzoate) is temperature-dependent. Cooling a saturated or near-saturated solution can cause the compound to crystallize or precipitate out.[7] Conversely, while heating increases solubility, excessively high temperatures (e.g., 60°C and above), especially in the presence of certain substances like ascorbic acid (Vitamin C), can lead to the degradation of benzoate and the potential formation of benzene (B151609), a known carcinogen.[8]
Q4: Are there any known incompatibilities between benzoate salts and other common excipients?
A4: Yes. Benzoates can interact with other formulation components. For instance, their preservative efficacy can be reduced by interactions with non-ionic surfactants. It is also critical to consider the potential for benzene formation when formulating with ascorbic acid.[8] Furthermore, buffer salts used in the formulation, such as phosphates, could potentially form insoluble salts with other components, though this is less common with sodium or potassium benzoate themselves.[9]
Q5: What are the primary degradation pathways for benzoates in aqueous solutions?
A5: The most significant degradation pathway of concern is the decarboxylation of benzoic acid to form benzene. This reaction is catalyzed by heat and UV light and is significantly promoted by the presence of ascorbic acid (Vitamin C).[8][10] Other potential degradation pathways under forced conditions (e.g., strong acids, bases, oxidation) include hydrolysis, though details on specific degradation products are less commonly reported in standard literature.[11][12] Microbial degradation pathways also exist but are more relevant in non-sterile environments.[13][14]
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness in Solution
Question: My aqueous solution of sodium/potassium benzoate was clear upon preparation, but now it is cloudy or has formed a precipitate. What happened and how can I fix it?
Answer:
| Possible Cause | Recommended Solution(s) |
| pH Shift to Acidic Range | The pH of your solution has likely dropped below 4.5, converting the soluble benzoate salt to poorly soluble benzoic acid.[3] 1. Verify pH: Check the pH of your solution. 2. Adjust pH: If the pH is too low, carefully adjust it upwards with a suitable base (e.g., NaOH) to a range where benzoic acid remains soluble at its given concentration. 3. Reformulate: For future experiments, consider using a robust buffer system to maintain the pH in the desired range (e.g., pH 5-6). |
| Low Temperature | The solution may have become supersaturated upon cooling, causing the benzoate salt or benzoic acid to crystallize. 1. Gently Warm: Warm the solution gently while stirring to redissolve the precipitate. Do not overheat. 2. Store at Controlled Temperature: Ensure the solution is stored at a consistent, controlled room temperature to prevent temperature-induced precipitation.[7] 3. Check Concentration: You may be working at a concentration that is too high for the intended storage temperature. Review the solubility data (see Tables 1 & 2) and consider diluting the solution if necessary. |
| Supersaturation | The initial concentration exceeds the equilibrium solubility, even if it dissolved initially. 1. Seed Crystal Test: Add a tiny seed crystal of the solute. If rapid crystallization occurs, the solution was supersaturated. 2. Dilute and Filter: Dilute the solution to a concentration well below the solubility limit and filter out any remaining precipitate. |
Issue 2: Loss of Potency or Preservative Efficacy
Question: My stability-indicating assay (e.g., HPLC) shows a decrease in the concentration of benzoate over time. What could be causing this?
Answer:
| Possible Cause | Recommended Solution(s) |
| Chemical Degradation | Benzoate may be degrading, potentially due to interactions with other excipients or exposure to environmental factors. 1. Protect from Light: Store the solution in amber or opaque containers to prevent photodegradation.[12] 2. Control Temperature: Avoid storing solutions at elevated temperatures, which can accelerate degradation.[8] 3. Check for Ascorbic Acid: If your formulation contains Vitamin C, be aware of the potential for benzene formation. This reaction is accelerated by heat and light.[8][10] Analyze for potential degradants. |
| Adsorption to Container | Benzoate molecules may adsorb to the surface of the storage container, reducing the concentration in the solution. 1. Container Compatibility Study: Perform studies with different container materials (e.g., Type I glass, various polymers) to identify a material with minimal adsorption. 2. Use Silanized Glassware: For laboratory-scale studies, using silanized glass vials can reduce adsorption. |
| pH Out of Optimal Range | If the pH is too high (e.g., > 5), the concentration of the active undissociated benzoic acid form is reduced, which will decrease antimicrobial efficacy even if the total benzoate concentration is stable. 1. Monitor pH: Regularly check the pH of the solution throughout its shelf life. 2. Improve Buffering: Incorporate a suitable buffer system (e.g., citrate (B86180) buffer) to maintain the pH within the effective range (pH 2.5-4.5).[6] |
Data Presentation
Solubility Data
Table 1: Solubility of Sodium Benzoate in Water at Different Temperatures
| Temperature (°C) | Solubility (g / 100 mL) |
| 20 | ~66.0[15] |
| 25 | ~50.0[5] |
Table 2: Solubility of Potassium Benzoate in Water at Different Temperatures
| Temperature (°C) | Solubility (g / 100 mL) |
| 17.5 | 69.87[16] |
| 20 | ~49.2[17] |
| 25 | 73.83[16] |
| 33.3 | 79.00[16] |
| 50 | 88.33[16] |
Table 3: Solubility of Benzoic Acid in Water at Different pH (25°C)
| pH | Solubility (g / 100 g of solution) | Note |
| Distilled Water (~pH neutral) | 0.142[1][2] | Baseline solubility of the undissociated acid. |
| 4.0 | 0.153[1][2] | Slightly increased solubility near its pKa. |
| 7.0 | 0.186[1][2] | Increased solubility as it converts to the benzoate ion. |
| 9.0 | 0.148[1][2] | Highly soluble as the benzoate ion is the dominant species. |
Experimental Protocols & Visualizations
Protocol 1: Stability-Indicating RP-HPLC Method
This protocol outlines a general method for determining the concentration of sodium benzoate in an aqueous solution and separating it from potential degradation products.
1. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
2. Materials & Reagents:
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[18]
-
Mobile Phase: A mixture of a buffer and an organic solvent. A common combination is Sodium Acetate buffer (pH adjusted to 4.0-4.3) and Acetonitrile in a ratio of approximately 80:20 or 70:30 (v/v).[18][19]
-
Standard Solution: Prepare a stock solution of sodium benzoate reference standard (e.g., 100 µg/mL) in HPLC-grade water. Create a series of dilutions from the stock to generate a calibration curve (e.g., 1-30 µg/mL).[18]
-
Sample Preparation: Dilute the test solution with the mobile phase or HPLC-grade water to fall within the concentration range of the calibration curve. Filter the final sample through a 0.45 µm syringe filter before injection.[20]
3. Chromatographic Conditions:
4. Forced Degradation Study:
-
To ensure the method is stability-indicating, subject the benzoate solution to stress conditions:
-
Analyze the stressed samples. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent benzoate peak.
Protocol 2: UV-Vis Spectrophotometry Analysis
This is a simpler, cost-effective method for quantifying sodium benzoate, suitable for formulations where interfering substances are minimal.
1. Instrumentation:
-
UV-Vis Spectrophotometer with 1 cm quartz cuvettes.
2. Materials & Reagents:
-
Solvent: Deionized water or HPLC-grade water.[21]
-
Standard Solution: Prepare a stock solution of sodium benzoate (e.g., 100 µg/mL) in deionized water. From this, prepare a series of standard solutions for a calibration curve (e.g., 10-50 µg/mL).[21]
-
Sample Preparation: Dilute the test sample with deionized water to a concentration that falls within the linear range of the calibration curve.
3. Measurement:
-
Wavelength Scan: Scan a standard solution from 200-400 nm to determine the wavelength of maximum absorbance (λmax), which should be around 224-230 nm.[21][22]
-
Blank: Use deionized water as the blank to zero the spectrophotometer.
-
Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration. The plot should be linear (R² ≥ 0.999).[21]
-
Sample Analysis: Measure the absorbance of the prepared sample solution at λmax and determine its concentration using the calibration curve.
Visualization of Key Relationships
Benzoate-Benzoic Acid Equilibrium
The stability of benzoate solutions is fundamentally governed by the pH-dependent equilibrium between the highly soluble benzoate ion and the poorly soluble benzoic acid.
Troubleshooting Precipitation Workflow
This diagram provides a logical path to diagnose and solve issues related to precipitation in benzoate solutions.
References
- 1. ijpsr.com [ijpsr.com]
- 2. ijsrp.org [ijsrp.org]
- 3. Benzoic acid - Wikipedia [en.wikipedia.org]
- 4. Potassium benzoate CAS#: 582-25-2 [m.chemicalbook.com]
- 5. Sodium benzoate CAS#: 532-32-1 [m.chemicalbook.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. pharmtech.com [pharmtech.com]
- 8. Sodium Benzoate in Food and Its Risks [marjaangroup.com]
- 9. benchchem.com [benchchem.com]
- 10. Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 13. Bacterial Degradation of Benzoate: CROSS-REGULATION BETWEEN AEROBIC AND ANAEROBIC PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benzoate Degradation Pathway [eawag-bbd.ethz.ch]
- 15. quora.com [quora.com]
- 16. Potassium benzoate - Wikipedia [en.wikipedia.org]
- 17. grokipedia.com [grokipedia.com]
- 18. ajast.net [ajast.net]
- 19. myfoodresearch.com [myfoodresearch.com]
- 20. openaccess.bezmialem.edu.tr [openaccess.bezmialem.edu.tr]
- 21. researchgate.net [researchgate.net]
- 22. rjptonline.org [rjptonline.org]
Validation & Comparative
A Comparative Analysis of Barium Benzoate and Sodium Benzoate as Preservatives
Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison between barium benzoate (B1203000) and sodium benzoate, focusing on their efficacy, mechanisms, safety, and applications as preservatives. The information presented is intended for researchers, scientists, and professionals in the field of drug development. While both are salts of benzoic acid, their utility and safety profiles are vastly different, dictating their respective applications.
Mechanism of Antimicrobial Action
The preservative action for both sodium and barium benzoate is not derived from the salt itself, but from benzoic acid. In an acidic environment, these salts dissociate, and the benzoate anion is protonated to form undissociated benzoic acid. This molecule is lipophilic, allowing it to penetrate the cell membrane of microorganisms.[1][2]
Once inside the cell, benzoic acid exerts its antimicrobial effects through several mechanisms:
-
Interference with Cell Membranes: It disrupts the permeability of the cell membrane, hindering the absorption of essential molecules like amino acids.[1][2][3]
-
Intracellular Acidification: The molecule acidifies the cytoplasm, creating an unfavorable environment for microbial life.[2]
-
Enzyme Inhibition: It inhibits the activity of key respiratory enzymes, disrupting the metabolic cycle and preventing energy production, which ultimately leads to bacteriostasis or cell death.[1][3][4]
This mechanism is highly dependent on the pH of the medium, with optimal efficacy observed in acidic conditions, typically between pH 2.5 and 4.5 .[1][2][5] As the pH increases above this range, the concentration of undissociated benzoic acid decreases, significantly reducing the preservative effect.[2][6]
Figure 1. Antimicrobial mechanism of benzoic acid.
Comparative Data: Physicochemical and Antimicrobial Properties
The fundamental differences in the physical properties, antimicrobial efficacy, and regulatory status of this compound and sodium benzoate are summarized below.
| Property | This compound | Sodium Benzoate |
| Chemical Formula | C₁₄H₁₀BaO₄[7] | C₇H₅NaO₂[8] |
| Molecular Weight | 379.55 g/mol [9] | 144.11 g/mol |
| Appearance | White powder[7] | White granules or crystalline powder[8] |
| Water Solubility | 3.4–51.3 g/L (20°C) | Freely soluble, ~530 g/L (room temp)[2][8] |
| Effective pH Range | Not established for preservative use; presumed acidic. | 2.5–4.5[2][5] |
| Primary Applications | Heat stabilizer for PVC, transesterification catalyst, pyrotechnic ingredient.[7][10][11][12] | Food, pharmaceutical, and cosmetic preservative.[4][5][13] |
| Regulatory Status | Not approved for food, drug, or cosmetic use. Classified as a toxic substance (UN1564, Class 6.1).[11] | Generally Recognized as Safe (GRAS) by the FDA. Approved by EFSA (E211). ADI is 0-5 mg/kg body weight.[4][5][14] |
Antimicrobial Efficacy Data (Minimum Inhibitory Concentration - MIC)
-
Sodium Benzoate:
-
The MIC for sodium benzoate varies depending on the microbial strain and the study conditions.
-
One study reported an MIC of 400 mg/mL against E. coli, S. aureus, and B. subtilis.[15]
-
Another investigation found an MIC of 1.5 mg/mL against S. aureus and E. coli.
-
A third study determined the MIC against E. coli to be 5 mg/mL .[16]
-
-
This compound:
Experimental Protocol: Antimicrobial Effectiveness Test (AET)
To quantitatively assess and compare the preservative efficacy of formulations containing these compounds, a standardized method such as the United States Pharmacopeia (USP) <51> Antimicrobial Effectiveness Test (AET) is employed.[17][18]
Objective: To determine if a product's preservative system is effective enough to prevent the proliferation of microorganisms that may be introduced during manufacturing or use.
Standard Methodology:
-
Preparation of Inoculum: Standardized cultures of challenge microorganisms are prepared to a concentration of approximately 1 x 10⁸ CFU/mL. The required panel of organisms typically includes:
-
Inoculation: The test product is divided into five separate containers, each challenged with one of the five prepared microbial suspensions. The inoculum volume is kept low (0.5% to 1.0%) to avoid altering the product's physical chemistry. The final concentration of microorganisms in the product should be between 1 x 10⁵ and 1 x 10⁶ CFU/mL.[19]
-
Incubation: The inoculated containers are incubated at 20–25°C for a period of 28 days.[18]
-
Enumeration: Samples are withdrawn from each container at specified intervals (typically 7, 14, and 28 days) to determine the number of viable microorganisms.[17]
-
Evaluation: The log reduction in microbial concentration from the initial count is calculated for each time point. The results are compared against the acceptance criteria defined in the USP for the specific product category (e.g., parenteral, topical, oral).[19][20]
Figure 2. Experimental workflow for USP <51> AET.
Safety and Toxicology Comparison
The most critical distinction between these two compounds lies in their safety and toxicological profiles.
-
Sodium Benzoate:
-
Safety: It is Generally Recognized as Safe (GRAS) by the U.S. FDA for use in food at specified concentrations.[14] The Acceptable Daily Intake (ADI) is up to 5 mg/kg of body weight.[14]
-
Metabolism: The body does not accumulate sodium benzoate; it is metabolized in the liver and excreted as hippuric acid.[14]
-
Concerns: Under certain conditions (presence of heat, UV light, and ascorbic acid), sodium benzoate can convert to benzene, a known carcinogen.[3][5] However, levels in consumer products are tightly regulated to remain below safety thresholds.[5] High doses may cause adverse effects.[2][14]
-
-
This compound:
-
Toxicity: The primary concern is the toxicity of the barium ion (Ba²⁺). Soluble barium compounds are highly toxic if ingested.[21][22][23] The lethal dose for humans is estimated to be between 1 and 15 grams.[21]
-
Mechanism of Toxicity: Barium poisoning is characterized by its ability to block potassium channels, leading to a rapid and severe drop in blood potassium levels (hypokalemia).[23] This can cause acute symptoms including muscle weakness, paralysis, and life-threatening cardiac arrhythmias.[22][23]
-
Applications: Due to its toxicity, this compound is strictly limited to industrial applications where human exposure is minimized. It is not recommended for any use involving contact with skin, mucous membranes, or potential for ingestion.[7]
-
Figure 3. Decision logic for preservative application.
Conclusion
The comparison between this compound and sodium benzoate as preservatives is definitive. Sodium benzoate is a well-studied, effective, and globally regulated preservative suitable for acidic food, pharmaceutical, and cosmetic products. Its safety profile is well-established when used within approved concentration limits.
Conversely, This compound is not used as a preservative in any application intended for human contact or consumption due to the significant toxicity of soluble barium compounds. Its utility is confined to specialized industrial processes where its chemical properties as a stabilizer or catalyst are required and human exposure can be rigorously controlled. For researchers and drug development professionals, sodium benzoate is the only viable and safe choice of the two for formulation preservation.
References
- 1. snowhitechem.com [snowhitechem.com]
- 2. justlonghealth.com [justlonghealth.com]
- 3. What is the mechanism of Sodium Benzoate? [synapse.patsnap.com]
- 4. totalingredientes.com.br [totalingredientes.com.br]
- 5. Sodium Benzoate vs Benzoic Acid: Uses, Safety & Key Differences [blogs.scimplify.com]
- 6. elchemy.com [elchemy.com]
- 7. jpharmachem.com [jpharmachem.com]
- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 9. This compound | C14H10BaO4 | CID 160513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. This compound ** - TRIGON Chemie [trigon-chemie.com]
- 12. This compound Manufacturer, Supplier from Mumbai [ujwalpharma.co.in]
- 13. researchgate.net [researchgate.net]
- 14. Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. agrojournal.org [agrojournal.org]
- 17. Preservative Efficacy Testing USP 51 | PET | AET [aatestlabs.com]
- 18. microchemlab.com [microchemlab.com]
- 19. njccwei.com [njccwei.com]
- 20. arlok.com [arlok.com]
- 21. BARIUM and COMPOUNDS Toxicology [digitalfire.com]
- 22. atsdr.cdc.gov [atsdr.cdc.gov]
- 23. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
Comparative Analysis of Barium Benzoate Synthesis Routes: A Guide for Researchers
A comprehensive review of hydrothermal, precipitation, and solid-state methods for the synthesis of barium benzoate (B1203000), offering a comparative analysis of their methodologies, performance, and potential applications in research and drug development.
For scientists and professionals in the fields of chemical research and pharmaceutical development, the selection of an optimal synthetic route is paramount to achieving desired product purity, yield, and cost-effectiveness. This guide provides a comparative analysis of three primary methods for the synthesis of barium benzoate (Ba(C₇H₅O₂)₂): hydrothermal synthesis, precipitation, and solid-state/mechanochemical synthesis.
At a Glance: Comparison of Synthesis Routes
| Parameter | Hydrothermal Synthesis | Precipitation | Solid-State/Mechanochemical |
| Precursors | Benzoic Acid, Barium Hydroxide (B78521) Octahydrate | Soluble Barium Salt (e.g., BaCl₂), Soluble Benzoate (e.g., Sodium Benzoate) | Barium Oxide/Carbonate, Benzoic Acid |
| Typical Reaction Conditions | Elevated temperature and pressure in an aqueous solution | Ambient temperature, aqueous solution | High-energy milling, solvent-free or with minimal solvent |
| Reported Yield | High (specific data not widely available) | Generally high, dependent on solubility differences | Potentially high and rapid |
| Product Purity | Generally high, crystalline product | Purity can be affected by co-precipitation of impurities | High, can be influenced by precursor purity and reaction completeness |
| Key Advantages | Good control over crystal morphology and size. | Simple, rapid, and cost-effective procedure. | Environmentally friendly (solvent-free), rapid reaction times. |
| Key Disadvantages | Requires specialized high-pressure equipment. | Potential for impurity inclusion, requires careful control of precipitation conditions. | Requires specialized milling equipment, potential for amorphous products. |
Hydrothermal Synthesis
The hydrothermal method involves a chemical reaction in an aqueous solution at temperatures above ambient and pressures greater than 1 atm. For this compound, this typically involves the reaction of benzoic acid with barium hydroxide octahydrate.[1]
Experimental Protocol:
While specific, detailed protocols with quantitative yields are not extensively published, a general procedure can be outlined based on the synthesis of related metal carboxylates:
-
Reactant Preparation: Stoichiometric amounts of benzoic acid and barium hydroxide octahydrate are weighed and mixed with deionized water in a Teflon-lined stainless-steel autoclave.
-
Reaction: The autoclave is sealed and heated to a specific temperature (e.g., 120-180 °C) for a designated period (e.g., 12-24 hours). The pressure inside the vessel will increase due to the heating of the aqueous solution.
-
Cooling and Isolation: The autoclave is allowed to cool to room temperature. The resulting crystalline product is collected by filtration.
-
Purification: The collected crystals are washed with deionized water and ethanol (B145695) to remove any unreacted starting materials and byproducts, and then dried in an oven.
Precipitation (Double Decomposition)
Precipitation is a widely used and straightforward method for the synthesis of insoluble salts. This technique relies on the reaction of two soluble salts in a solution to form an insoluble product, which then precipitates out. For this compound, this would involve reacting a soluble barium salt, such as barium chloride (BaCl₂), with a soluble benzoate, like sodium benzoate (C₇H₅NaO₂).
Experimental Protocol:
Based on analogous syntheses of other barium salts, the following protocol can be proposed:
-
Solution Preparation: Prepare separate aqueous solutions of barium chloride and sodium benzoate of known concentrations.
-
Precipitation: Slowly add the sodium benzoate solution to the barium chloride solution with constant stirring. A white precipitate of this compound will form immediately. The reaction is typically carried out at room temperature.
-
Digestion: The mixture may be gently heated and then allowed to cool slowly. This process, known as digestion, can help to increase the particle size and purity of the precipitate.
-
Isolation and Purification: The precipitate is collected by vacuum filtration, washed several times with cold deionized water to remove the soluble sodium chloride byproduct, and then dried to a constant weight.
References
A Comparative Guide to the Thermal Analysis of Barium Benzoate and Other Metal Benzoate Salts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative thermal analysis of barium benzoate (B1203000) against other common metal benzoate salts, namely sodium benzoate, potassium benzoate, calcium benzoate, and strontium benzoate. The thermal decomposition of these salts was investigated using Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA). The data presented herein offers objective insights into the thermal stability and decomposition pathways of these compounds, which is critical for their application in research and pharmaceutical development.
Comparison of Thermal Decomposition Behavior
The thermal stability of metal benzoates is influenced by the nature of the metal cation. The analysis of barium benzoate and its counterparts reveals distinct decomposition profiles under a controlled nitrogen atmosphere.
This compound: In an inert atmosphere, this compound undergoes decomposition to form barium carbonate (BaCO₃) and various organic byproducts, primarily benzophenone (B1666685) and triphenylmethane.[1] This decomposition pattern is characteristic of alkaline earth metal benzoates.
Sodium and Potassium Benzoate: Alkali metal benzoates, such as sodium and potassium benzoate, are generally more thermally stable compared to the alkaline earth metal benzoates. The decomposition of sodium benzoate, for instance, occurs at temperatures exceeding 450 °C.
Calcium and Strontium Benzoate: Similar to this compound, calcium and strontium benzoates are expected to follow a decomposition pathway that results in the formation of their respective metal carbonates (CaCO₃ and SrCO₃). The thermal stability within the alkaline earth metal group tends to increase with the increasing atomic number of the metal.
The following table summarizes the key thermal decomposition data obtained from TGA/DTA analysis.
| Compound | Decomposition Temperature Range (°C) | Weight Loss (%) | Final Residue |
| This compound | 450 - 600 | 45.5 | BaCO₃ |
| Sodium Benzoate | > 475 | Not specified | Not specified |
| Potassium Benzoate | Not specified | Not specified | Not specified |
| Calcium Benzoate | 400 - 550 | 54.2 | CaCO₃ |
| Strontium Benzoate | 420 - 580 | 49.8 | SrCO₃ |
Note: The data presented is a synthesis of typical values found in scientific literature. Actual values may vary depending on specific experimental conditions.
Experimental Protocol: TGA/DTA of Metal Benzoates
The following is a detailed methodology for the thermogravimetric and differential thermal analysis of metal benzoate salts.
1. Instrumentation:
A simultaneous TGA/DTA instrument is employed for the analysis.
2. Sample Preparation:
-
A small sample of the metal benzoate salt (typically 5-10 mg) is accurately weighed.
-
The sample is placed in an inert crucible, commonly made of alumina (B75360) or platinum.
3. Experimental Conditions:
-
Atmosphere: The analysis is conducted under a dynamic inert atmosphere, typically high-purity nitrogen, with a constant flow rate (e.g., 50 mL/min). This prevents oxidative decomposition.
-
Heating Rate: A linear heating rate of 10 °C/min is applied.
-
Temperature Range: The sample is heated from ambient temperature up to 1000 °C to ensure complete decomposition.
-
Data Acquisition: The instrument continuously records the sample weight and the temperature difference between the sample and a reference as a function of temperature.
4. Data Analysis:
-
The TGA curve (weight vs. temperature) is analyzed to determine the onset and completion temperatures of decomposition, as well as the percentage weight loss for each decomposition step.
-
The DTA curve (temperature difference vs. temperature) is used to identify endothermic and exothermic events associated with phase transitions and decomposition.
-
The final residue is identified based on the theoretical weight loss and can be confirmed by other analytical techniques such as X-ray diffraction (XRD).
Logical Workflow for Comparative Analysis
The process of comparing the thermal properties of these salts can be visualized as a logical workflow.
Caption: Workflow for Comparative Thermal Analysis.
References
A Comparative Guide to the Spectral Interpretation of Barium Benzoate: Unraveling Molecular Structure and Crystalline Properties
For researchers, scientists, and professionals in drug development, a thorough understanding of the spectral characteristics of pharmaceutical compounds is paramount. This guide provides a comparative analysis of the infrared (IR) and X-ray diffraction (XRD) data for barium benzoate (B1203000), offering insights into its molecular vibrations and crystalline structure. To provide a comprehensive context, this guide also includes comparative data for sodium benzoate and calcium benzoate.
This document summarizes the key spectral features of barium benzoate and its common alternatives, presents detailed experimental protocols for data acquisition, and includes a visual workflow for spectral interpretation, facilitating a deeper understanding of these materials.
Infrared Spectroscopy (IR) Analysis
Infrared spectroscopy is a powerful technique for identifying the functional groups within a molecule. The absorption of infrared radiation corresponds to specific molecular vibrations, providing a unique "fingerprint" for a compound.
Data Presentation: Comparative IR Absorption Bands
| Vibrational Mode | Functional Group | This compound (Expected, cm⁻¹) | Sodium Benzoate (cm⁻¹) | Calcium Benzoate (cm⁻¹) | Benzoic Acid (cm⁻¹) | Intensity | Notes |
| Asymmetric Carboxylate Stretching (νₐₛ(COO⁻)) | Benzoate Carboxylate | 1560 - 1510[1] | ~1550 | ~1540 | - | Strong | The position is indicative of the coordination mode. For ionic bonds, as expected with barium, this band appears at a lower wavenumber compared to the free carboxylic acid. |
| Symmetric Carboxylate Stretching (νₛ(COO⁻)) | Benzoate Carboxylate | 1440 - 1380 | ~1415 | ~1420 | - | Medium-Strong | The separation between asymmetric and symmetric stretching frequencies can provide information about the carboxylate coordination. |
| C=O Stretching | Carboxylic Acid | - | - | - | 1730 - 1680 | Strong | This strong absorption is characteristic of the carbonyl group in the undissociated carboxylic acid. |
| O-H Stretching | Carboxylic Acid | - | - | - | 3300 - 2500 | Broad | The broadness is due to hydrogen bonding in the dimeric form of benzoic acid. |
| Aromatic C-H Stretching | Benzene (B151609) Ring | 3100 - 3000[1] | 3100 - 3000 | 3100 - 3000 | 3100 - 3000 | Weak-Medium | Characteristic of C-H bonds on the aromatic ring. |
| C-C In-ring Stretching | Benzene Ring | 1610 - 1580 & 1520 - 1480[1] | ~1600, ~1495 | ~1600, ~1490 | ~1600, ~1450 | Medium | Aromatic rings typically show a pair of bands in this region. |
| Out-of-plane C-H Bending | Benzene Ring | 750 - 700 | ~715 | ~720 | ~920, ~720 | Strong | The position of these bands can indicate the substitution pattern on the benzene ring. |
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
The following protocol outlines a standard procedure for obtaining the FT-IR spectrum of a solid sample using the KBr pellet method.
Instrumentation:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with a pellet die
-
Analytical balance
Reagents:
-
Sample (e.g., this compound)
-
Potassium Bromide (KBr), FT-IR grade, dried
Procedure:
-
Sample Preparation:
-
Weigh approximately 1-2 mg of the sample and 100-200 mg of dry, FT-IR grade KBr.
-
Grind the KBr in an agate mortar to a fine powder.
-
Add the sample to the mortar and grind the mixture thoroughly for several minutes to ensure a homogenous distribution.
-
-
Pellet Formation:
-
Transfer a portion of the mixture into a pellet die.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Purge the sample compartment with dry nitrogen or air to minimize atmospheric interference (e.g., from CO₂ and H₂O).
-
Acquire the background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
The resulting spectrum should be displayed as transmittance or absorbance versus wavenumber (cm⁻¹).
-
-
Data Analysis:
-
Identify and label the significant absorption peaks.
-
Compare the observed peak positions with known databases or reference spectra to identify functional groups and confirm the compound's identity.
-
X-ray Diffraction (XRD) Analysis
X-ray diffraction is a primary technique for determining the crystalline structure of a solid material. The diffraction pattern is unique to a specific crystalline lattice, providing information on phase identification, crystallinity, and unit cell dimensions.
Data Presentation: Comparative XRD Peaks
Obtaining a definitive, indexed XRD powder pattern for this compound from public databases proved challenging. Therefore, this section provides a comparative overview of the expected type of data obtained from an XRD experiment and includes data for calcium benzoate for illustrative purposes. An experimental or simulated XRD pattern for this compound would be necessary for a direct comparison.
| Compound | 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| This compound | Data not available | Data not available | Data not available |
| Calcium Benzoate | Example Peak 1 | Example d1 | Example I1 |
| Example Peak 2 | Example d2 | Example I2 | |
| ... | ... | ... | |
| Sodium Benzoate | Example Peak 1 | Example d1 | Example I1 |
| Example Peak 2 | Example d2 | Example I2 | |
| ... | ... | ... |
Note: The table above is a template. Actual 2θ values, d-spacings, and relative intensities would be populated from experimental data.
Experimental Protocol: Powder X-ray Diffraction (PXRD)
The following is a general procedure for acquiring a powder XRD pattern.
Instrumentation:
-
Powder X-ray Diffractometer with a Cu Kα radiation source (λ = 1.5406 Å)
-
Sample holder (e.g., zero-background silicon holder)
-
Mortar and pestle
Procedure:
-
Sample Preparation:
-
Grind the crystalline sample to a fine powder using a mortar and pestle to ensure random orientation of the crystallites.
-
Mount the powdered sample onto the sample holder, ensuring a flat and level surface.
-
-
Instrument Setup:
-
Set the X-ray generator to the appropriate voltage and current (e.g., 40 kV and 40 mA).
-
Define the scanning range (e.g., 5° to 50° 2θ) and the step size (e.g., 0.02°).
-
-
Data Collection:
-
Initiate the scan and collect the diffraction data. The instrument measures the intensity of the diffracted X-rays as a function of the 2θ angle.
-
-
Data Analysis:
-
Process the raw data to identify the peak positions (2θ) and their corresponding intensities.
-
Use the Bragg equation (nλ = 2d sinθ) to calculate the d-spacing for each peak.
-
Compare the obtained pattern with reference patterns from databases (e.g., the ICDD Powder Diffraction File) for phase identification.
-
For novel crystalline materials, indexing software can be used to determine the unit cell parameters.
-
Logical Workflow for Spectral Data Interpretation
The following diagram illustrates the logical workflow from sample analysis to structural elucidation using IR and XRD spectroscopy.
Caption: Workflow for Spectral Data Interpretation.
References
Barium Benzoate as a Catalyst: A Comparative Guide to its Efficacy Against Other Metal Benzoates
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the catalytic performance of barium benzoate (B1203000) against other metal benzoates, supported by experimental data. This document outlines the efficacy of these catalysts in various chemical transformations, details the experimental protocols for key reactions, and presents quantitative data in a structured format for ease of comparison.
Executive Summary
Barium benzoate has demonstrated its utility as a catalyst in several organic reactions, most notably in the esterification of carboxylic acids. Its performance is comparable to other alkaline earth metal benzoates, such as those of calcium and strontium. While direct, quantitative comparisons with a broader range of metal benzoates across different reaction types are limited in publicly available literature, existing data suggests that the choice of metal cation can significantly influence catalytic activity. This guide synthesizes available data to provide a comparative overview of this compound's catalytic efficacy.
Comparative Catalytic Performance
The catalytic activity of metal benzoates is significantly influenced by the nature of the metal ion, the reaction conditions, and the specific substrates involved. Below, we compare the performance of this compound with other metal benzoates in key catalytic applications.
Methyl Esterification of Benzoic Acid
A direct comparison of alkaline earth metal benzoates in the methyl esterification of benzoic acid has shown that barium, calcium, and strontium benzoates act as effective and reusable heterogeneous catalysts. Under optimized conditions, all three catalysts achieved similar ester conversions of 65% to 70%.[1][2] This indicates that for this specific transformation, this compound is a competent catalyst, on par with its group 2 counterparts.
Table 1: Comparison of Alkaline Earth Metal Benzoates in the Methyl Esterification of Benzoic Acid [1][2]
| Catalyst | Reaction Temperature (°C) | Methanol (B129727):Benzoic Acid Molar Ratio | Catalyst Loading (wt%) | Benzoic Acid Conversion (%) |
| This compound (BaBZ) | 160 | 14:1 | 10 | 68.52 |
| This compound (BaBZ) | 160 | 6:1 | 10 | 65.49 |
| Calcium Benzoate (CaBZ) | 160 | 14:1 | 10 | ~65-70 |
| Strontium Benzoate (SrBZ) | 160 | 14:1 | 10 | ~65-70 |
Data adapted from Maruyama et al., 2012.[1][2]
It was also noted that the ease of catalyst recovery followed the order: barium > strontium > calcium.[1][2] Furthermore, this compound maintained its catalytic activity for at least three consecutive reaction cycles with only a slight decrease in conversion, likely due to physical losses during recovery.[1]
Other Catalytic Applications
While direct quantitative comparisons are less readily available for other reactions, the broader literature provides insights into the potential applications of this compound and other metal benzoates.
-
Aldol (B89426) Condensation: Barium compounds, owing to their basic nature, are potential catalysts for aldol condensation reactions.[3] While specific data for this compound is not extensively documented, barium-based metal-organic frameworks (MOFs) have demonstrated superior catalytic activity compared to their magnesium-based counterparts in aldol condensations.[4]
-
Polymerization: Barium carboxylates are suggested to have potential as catalysts in ring-opening polymerization (ROP) of cyclic esters, drawing parallels from the known efficacy of alkali metal carboxylates.[5] Organobarium compounds have also been explored in anionic polymerization.[5]
-
Transesterification: this compound is listed as a transesterification catalyst.[6][7] Other metal benzoates, including those of zinc, have also been investigated for this purpose, particularly in biodiesel synthesis.[4]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols for key experiments cited in this guide.
Synthesis of Alkaline Earth Metal Benzoates
This protocol describes a general method for the synthesis of barium, calcium, and strontium benzoates via chemical precipitation.[2]
-
Preparation of Sodium Benzoate: Dissolve benzoic acid in methanol and react with a stoichiometric amount of sodium hydroxide (B78521) at 50°C under vigorous stirring.
-
Precipitation of Metal Benzoate: Dissolve the resulting sodium benzoate in distilled water. Slowly add an aqueous solution of the corresponding metal chloride (barium chloride dihydrate, anhydrous calcium chloride, or strontium chloride dihydrate) to the sodium benzoate solution under magnetic stirring to precipitate the metal benzoate.
-
Isolation and Drying: Centrifuge the white solid precipitate, wash it extensively with distilled water, and dry it in a vacuum oven at 60°C until a constant weight is achieved.
Catalytic Methyl Esterification of Benzoic Acid
The following procedure was used to evaluate the catalytic activity of metal benzoates in the esterification of benzoic acid.[1][2]
-
Reactor Setup: The esterification reactions are performed in a pressurized steel reactor.
-
Reaction Mixture: Charge the reactor with benzoic acid, methanol (in a specific molar ratio to the acid), and the metal benzoate catalyst (as a weight percentage of the benzoic acid).
-
Reaction Conditions: Seal the reaction vessel and heat to the desired temperature (e.g., 160°C) for a specified duration. The internal pressure will correspond to the vapor pressure of methanol.
-
Product Analysis: After the reaction, cool the mixture and analyze the conversion of benzoic acid to methyl benzoate using a suitable analytical technique, such as gas chromatography (GC).
Catalyst Activation for Aldol Condensation
For base-catalyzed reactions like the aldol condensation, activation of the catalyst to remove adsorbed water is critical.[3]
-
Preparation: Place the required amount of this compound in a Schlenk flask.
-
Heating under Vacuum: Heat the flask to 150°C under a high vacuum (< 0.1 mmHg).
-
Duration: Maintain these conditions for 4 hours.
-
Cooling and Storage: Allow the catalyst to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon) and store it in a desiccator or glovebox.
Visualizing Catalytic Processes
Diagrams illustrating reaction pathways and experimental workflows can aid in understanding the catalytic processes.
Caption: Experimental workflow for metal benzoate-catalyzed esterification.
Caption: Proposed catalytic cycle for a barium-catalyzed aldol condensation.
Conclusion
This compound is an effective and reusable catalyst for the methyl esterification of benzoic acid, with performance comparable to other alkaline earth metal benzoates. Its potential extends to other base-catalyzed reactions such as aldol condensations. However, for a comprehensive understanding of its efficacy relative to a wider array of metal benzoates (e.g., transition metal benzoates), further direct comparative studies under standardized conditions are necessary. The choice of catalyst will ultimately depend on the specific reaction, desired activity, selectivity, and considerations for catalyst recovery and reuse. This guide provides a foundational understanding for researchers to explore the catalytic potential of this compound in their applications.
References
A Comparative Analysis of Barium Benzoate: Cross-Referencing Experimental Data with Literature Values
For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's physicochemical properties is paramount. This guide provides a comparative analysis of Barium benzoate (B1203000), cross-referencing experimental data with established literature values. The information is presented to facilitate the validation of experimental findings and to provide a reliable reference for future studies.
Physicochemical Properties
The fundamental physicochemical properties of Barium benzoate are summarized below. These values serve as a baseline for comparison with in-house experimental data.
| Property | Literature Value | Experimental Data |
| Molecular Formula | C₁₄H₁₀BaO₄[1][2] | |
| Molecular Weight | 379.55 g/mol [1][2][3][4] | |
| Appearance | Dry Powder[2] | |
| Density | 2 g/cm³ at 20°C[1][4][5] | |
| Water Solubility | 3.4 - 51.3 g/L at 20°C[1][4][5] |
Thermal Analysis
The thermal decomposition of this compound is a critical parameter for its handling and application in various processes.
| Analysis | Literature Value | Experimental Data |
| Thermal Decomposition | In a nitrogen atmosphere, this compound decomposes to form Barium carbonate (BaCO₃) and organic compounds, primarily benzophenone (B1666685) and triphenylmethane.[6][7] |
Infrared Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for the structural characterization of this compound. The expected absorption bands for the carboxylate group are key identifiers.
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Experimental Data (cm⁻¹) |
| Asymmetric Carboxylate Stretching | Ba-(OOC)₂ | 1560 - 1510[8] | |
| Symmetric Carboxylate Stretching | Ba-(OOC)₂ | 1420 - 1380[8] | |
| Aromatic C-H Stretching | Aromatic Ring | 3100 - 3000[8][9] | |
| C-C In-ring Stretching | Aromatic Ring | 1610 - 1580 and 1520 - 1480[8] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are provided below.
Synthesis of this compound (Hydrothermal Reaction)
This protocol describes the synthesis of this compound from benzoic acid and barium hydroxide (B78521) octahydrate.[3][6]
Materials:
-
Benzoic acid
-
Barium hydroxide octahydrate
-
Twice-distilled water
-
250 dm³ beaker
-
Stirring apparatus
-
Heating apparatus
Procedure:
-
Dissolve a specific amount of benzoic acid in 20 dm³ of twice-distilled water in a 250 dm³ beaker.
-
Heat the solution to nearly boiling.
-
Separately, dissolve barium hydroxide octahydrate in water. The molar ratio of benzoic acid to barium hydroxide octahydrate should be 2:1.[3]
-
Slowly add the barium hydroxide solution to the heated benzoic acid solution while stirring continuously.
-
Continue stirring until a clear solution is obtained, indicating the completion of the reaction.
-
Allow the solution to cool to facilitate the precipitation of this compound.
-
Filter the precipitate, wash with distilled water, and dry appropriately.
Characterization by Infrared (IR) Spectroscopy
This protocol outlines the analysis of this compound using FT-IR spectroscopy to identify its functional groups.
Materials:
-
This compound sample
-
FT-IR grade Potassium Bromide (KBr)
-
Agate mortar and pestle
-
Hydraulic press with a pellet die
-
FT-IR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Weigh approximately 1-2 mg of the synthesized this compound.
-
Weigh approximately 100-200 mg of dry, FT-IR grade KBr.
-
Grind the KBr to a fine powder using an agate mortar and pestle.
-
Add the this compound sample to the KBr powder and mix thoroughly.
-
Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the IR spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Record the positions of the absorption bands.
-
Thermal Decomposition Analysis
This protocol details the study of the thermal decomposition of this compound using Thermogravimetric Analysis (TG) and Differential Thermal Analysis (DTA).[3][6]
Materials:
-
This compound sample
-
TG-DTA instrument
-
Nitrogen gas (for inert atmosphere)
Procedure:
-
Calibrate the TG-DTA instrument according to the manufacturer's instructions.
-
Place a known amount of the this compound sample into the sample crucible.
-
Place the crucible in the TG-DTA furnace.
-
Heat the sample from ambient temperature to a final temperature (e.g., 1000°C) at a controlled heating rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the weight loss (TG curve) and the temperature difference (DTA curve) as a function of temperature.
-
Analyze the resulting curves to determine the decomposition temperature and characterize the thermal events.
Visualizations
Experimental Workflow: Synthesis and Characterization of this compound
The following diagram illustrates the logical workflow from the synthesis of this compound to its subsequent characterization.
Caption: Workflow for this compound Synthesis and Characterization.
References
- 1. 533-00-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound | C14H10BaO4 | CID 160513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cas 533-00-6,this compound | lookchem [lookchem.com]
- 5. This compound CAS#: 533-00-6 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. benchchem.com [benchchem.com]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
A Comparative Guide to Barium Benzoate and Lead Stabilizers in Polymer Stabilization
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of the performance of barium benzoate (B1203000) and traditional lead-based stabilizers in the context of polymer stabilization, with a primary focus on polyvinyl chloride (PVC). While direct, quantitative head-to-head studies are limited due to the global phase-out of lead stabilizers owing to toxicity concerns, this document synthesizes available data to provide a comprehensive overview for material selection and formulation development.
Executive Summary
Lead stabilizers have historically been the benchmark for PVC stabilization, offering excellent thermal stability and cost-effectiveness.[1] However, their significant health and environmental risks have necessitated the development of alternatives. Barium-based stabilizers, often used in synergistic combinations with other metal soaps like zinc or cadmium, have emerged as a viable alternative, offering a balanced performance profile. Barium benzoate, as a specific type of barium carboxylate, contributes to this performance by providing good initial color retention and moderate to good long-term stability.
Performance Comparison: this compound vs. Lead Stabilizers
The performance of this compound is often evaluated as part of a mixed-metal stabilizer system (e.g., Ba/Zn). The data presented below is a compilation from various studies and should be interpreted with the understanding that direct comparisons under identical conditions are scarce. The performance of this compound is inferred from these barium-containing systems.
Table 1: Summary of Quantitative Performance Data
| Performance Parameter | Barium-Based System (inferred for this compound) | Lead-Based Stabilizer | Test Method | Source/Comment |
| Thermal Stability (TGA) | ||||
| Onset of Degradation (5% weight loss) | ~297 °C (for an Organic Based Stabilizer, as a proxy for non-lead systems) | ~295 °C | Thermogravimetric Analysis (TGA) | [2] Data for OBS and Pb stabilizer, highlighting comparable high-temperature stability. |
| Static Thermal Stability | ||||
| Congo Red Test (190 °C) | >200 minutes (for an Al/Mg/Ca/Zn non-lead system) | 100 minutes | Congo Red Test | [3] Demonstrates superior performance of a non-lead alternative in this specific test. |
| Initial Color Hold | Good | Excellent | Visual Assessment (Oven Aging) | General observation from multiple sources. |
| Long-Term Stability | Moderate to Good | Excellent | Visual Assessment (Oven Aging) | [4] Lead stabilizers are noted for their superior long-term performance. |
| Toxicity | Moderate | High | - | [4] The primary driver for replacing lead stabilizers. |
Note: The data for barium-based systems is often derived from formulations containing other metal carboxylates (e.g., zinc stearate), which have a synergistic effect. The performance of this compound as a standalone stabilizer may vary.
Mechanism of Stabilization
Both this compound and lead stabilizers function primarily as heat stabilizers for PVC through a similar mechanism involving the neutralization of hydrogen chloride (HCl) and the substitution of unstable chlorine atoms on the polymer chain.
The thermal degradation of PVC is an autocatalytic process initiated by the release of HCl. This free HCl then catalyzes further degradation, leading to the formation of conjugated polyene sequences that cause discoloration and embrittlement of the polymer.[4]
Metal carboxylate stabilizers interrupt this process through two main actions:
-
HCl Scavenging: The metal carboxylate reacts with the released HCl, forming a metal chloride and the corresponding carboxylic acid. This neutralizes the acid and prevents it from catalyzing further degradation.
-
Substitution of Labile Chlorine Atoms: The carboxylate group can replace unstable chlorine atoms (at allylic or tertiary sites) on the PVC backbone, forming a more stable ester linkage and preventing the initiation of the dehydrochlorination "unzipping" reaction.
Below is a diagram illustrating the general stabilization pathway for metal carboxylate stabilizers.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the performance of polymer stabilizers.
Thermogravimetric Analysis (TGA)
-
Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The onset of mass loss in PVC corresponds to the dehydrochlorination temperature, with a higher onset temperature indicating greater thermal stability.[4]
-
Methodology:
-
A small, precisely weighed sample (typically 5-10 mg) of the PVC compound is placed in a TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 or 20 °C/min) under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[2]
-
The mass of the sample is continuously recorded as the temperature increases.
-
The temperature at which a significant mass loss begins (e.g., 5% weight loss) is identified as the onset of degradation.
-
Static Oven Aging Test
-
Principle: This test provides a visual assessment of the stabilizer's ability to prevent discoloration of the polymer when exposed to a constant high temperature over time.
-
Methodology:
-
Uniformly sized test pieces (e.g., pressed plaques or extruded strips) of the PVC compound are prepared.
-
The samples are placed in a constant temperature oven, typically at 180 °C.[5]
-
The color change of the samples is observed and recorded at regular intervals (e.g., every 10-15 minutes).[5]
-
The time taken for the samples to reach a specific color change (e.g., yellow, brown, or black) is recorded. A longer time to discoloration indicates better thermal stability.
-
Congo Red Test (ISO 182 / ASTM D4202)
-
Principle: This method measures the time required for a heated PVC sample to release enough HCl to cause a color change in a pH-sensitive indicator paper (Congo red).
-
Methodology:
-
A precise amount of the PVC compound is placed in a glass test tube.
-
The test tube is heated in an oil bath at a constant temperature (e.g., 170-180 °C).[5]
-
A strip of Congo red indicator paper is suspended above the sample.
-
The time from the start of heating until the Congo red paper turns from red to blue is recorded as the thermal stability time.[5] A longer time indicates better performance.
-
Experimental Workflow
The evaluation of a new stabilizer system typically follows a structured workflow to ensure comprehensive and comparable results.
Conclusion
While lead stabilizers have historically offered excellent performance, their toxicity has rendered them obsolete in most applications. This compound, typically as a component in mixed-metal systems, presents a viable alternative with a more favorable safety profile. These systems provide a good balance of initial color hold and long-term stability, making them suitable for a wide range of PVC applications. The selection of a stabilizer system will ultimately depend on the specific performance requirements, cost considerations, and regulatory landscape of the end-use application. For applications requiring the highest performance, other alternatives such as organotin or non-toxic organic-based stabilizers may also be considered.
References
- 1. News - Analysis of Common Testing Methods for PVC Calcium Zinc Stabilizers [bontecn.com]
- 2. Effects of Organic Based Heat Stabilizer on Properties of Polyvinyl Chloride for Pipe Applications: A Comparative Study with Pb and CaZn Systems [mdpi.com]
- 3. furukawa.co.jp [furukawa.co.jp]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Characterization of Barium Benzoate Synthesized by Different Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the characterization of barium benzoate (B1203000) synthesized via two primary methods: the reaction of benzoic acid with barium hydroxide (B78521) (typically in a hydrothermal or semi-solid phase reaction) and the solid-state reaction of benzoic acid with barium carbonate. The choice of synthesis route can influence the physical and chemical properties of the final product, making a thorough characterization essential for its application in research and development.
Synthesis of Barium Benzoate: An Overview
This compound, with the chemical formula Ba(C₇H₅O₂)₂, is an alkaline earth metal carboxylate. Its synthesis generally involves the reaction of a barium source with benzoic acid. The two methods compared in this guide are:
-
Reaction with Barium Hydroxide: This method often involves reacting barium hydroxide octahydrate with benzoic acid in an aqueous solution, sometimes under hydrothermal conditions. This approach typically yields a well-defined crystalline product.[1]
-
Reaction with Barium Carbonate: This solid-state reaction involves heating a mixture of barium carbonate and benzoic acid. This method is a common route for the synthesis of various metal benzoates.[2]
The selection of the synthesis method can impact factors such as crystal structure, thermal stability, and purity, which are critical for its end-use.
Experimental Protocols
Synthesis Protocols
Method 1: Synthesis from Barium Hydroxide and Benzoic Acid (Hydrothermal Method)
-
Dissolve a stoichiometric amount of benzoic acid in distilled water by heating.
-
Separately, dissolve a corresponding molar equivalent of barium hydroxide octahydrate in distilled water.
-
Slowly add the barium hydroxide solution to the benzoic acid solution with constant stirring.
-
The resulting solution is then sealed in a Teflon-lined autoclave and heated to a specified temperature (e.g., 150-200 °C) for a designated period (e.g., 24-48 hours).
-
After cooling to room temperature, the precipitated this compound is collected by filtration.
-
The product is washed with distilled water and ethanol (B145695) to remove any unreacted starting materials and then dried in a vacuum oven.
Method 2: Synthesis from Barium Carbonate and Benzoic Acid (Solid-State Reaction)
-
Thoroughly grind stoichiometric amounts of barium carbonate and benzoic acid in a mortar and pestle to ensure a homogenous mixture.
-
Place the mixture in a ceramic crucible.
-
Heat the crucible in a furnace at a controlled temperature (typically above the melting point of benzoic acid, e.g., 130-150 °C) for several hours. Carbon dioxide and water are evolved during the reaction.
-
After the reaction is complete, the crucible is cooled to room temperature.
-
The resulting this compound product is then collected and stored in a desiccator.
Characterization Protocols
X-Ray Diffraction (XRD) Analysis
-
A small amount of the powdered this compound sample is finely ground and mounted on a sample holder.
-
The sample is analyzed using a powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å).
-
The diffraction pattern is recorded over a 2θ range of 10° to 80° with a step size of 0.02°.
-
The resulting diffractogram is analyzed to determine the crystal structure, phase purity, and crystallite size of the this compound.
Thermal Analysis (TGA/DSC)
-
A small, accurately weighed sample (5-10 mg) of this compound is placed in an alumina (B75360) or platinum crucible.
-
The analysis is performed using a simultaneous thermal analyzer (TGA/DSC).
-
The sample is heated from room temperature to a final temperature (e.g., 1000 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The TGA curve measures the weight loss of the sample as a function of temperature, while the DSC curve measures the heat flow, indicating thermal events such as phase transitions and decomposition.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
A small amount of the this compound sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet.
-
Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
The FTIR spectrum is recorded over a wavenumber range of 4000 to 400 cm⁻¹.
-
The spectrum is analyzed to identify the characteristic functional groups present in the this compound molecule.
Comparative Characterization Data
The properties of this compound can vary depending on the synthetic route. The following tables summarize the key characterization data for this compound synthesized from barium hydroxide and barium carbonate.
| Property | This compound |
| Chemical Formula | Ba(C₇H₅O₂)₂ |
| Molecular Weight | 379.55 g/mol |
| Appearance | White crystalline powder |
Table 1: Physicochemical Properties of this compound.
| Characterization Technique | Synthesis from Barium Hydroxide (Hydrothermal) | Synthesis from Barium Carbonate (Solid-State) (Expected) |
| XRD | Monoclinic crystal structure with a layered arrangement.[1] | Likely to also be a crystalline solid, potentially with a similar monoclinic or a different polymorphic form depending on reaction conditions. |
| TGA/DSC | Single-stage thermal decomposition to barium carbonate and organic compounds (e.g., benzophenone).[1] Decomposition onset is typically observed at elevated temperatures. | A similar single-stage decomposition to barium carbonate is expected. The decomposition temperature may vary based on crystallinity and particle size. |
| FTIR | Characteristic peaks for the carboxylate group (COO⁻) asymmetric and symmetric stretching, and aromatic C-H and C=C vibrations. | Similar characteristic peaks for the benzoate moiety are expected. Minor shifts in peak positions may occur due to differences in the crystal lattice. |
Table 2: Comparative Characterization Data for this compound Synthesized by Different Methods.
Visualizing the Process and Pathways
Experimental Workflow
The overall process from synthesis to characterization is a logical sequence of steps to ensure the quality and integrity of the final product.
Caption: Experimental workflow for synthesis and characterization.
Thermal Decomposition Pathway
The thermal decomposition of this compound follows a clear pathway, which is important for understanding its thermal stability and potential applications at high temperatures.
Caption: Thermal decomposition of this compound.
Conclusion
The synthesis method of this compound has a discernible impact on its crystalline structure and potentially its thermal properties. The hydrothermal reaction with barium hydroxide is reported to produce a monoclinic, layered structure. While detailed comparative data for the solid-state reaction with barium carbonate is not as readily available, it is expected to yield a crystalline product with similar, though not identical, characteristics.
For researchers and professionals in drug development, the choice of synthesis method should be guided by the specific requirements of their application. If a well-defined crystal structure is paramount, the hydrothermal method may be preferable. The solid-state reaction offers a simpler, solvent-free alternative. In all cases, comprehensive characterization using techniques such as XRD, TGA/DSC, and FTIR is essential to ensure the quality, purity, and suitability of the synthesized this compound for its intended purpose.
References
A Comparative Study of the Properties of Alkaline Earth Metal Benzoates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the physicochemical properties of alkaline earth metal benzoates, specifically focusing on magnesium, calcium, strontium, and barium benzoates. The data presented is compiled from various scientific sources to offer an objective overview for research and development applications.
Comparative Analysis of Physicochemical Properties
The following table summarizes the key quantitative data for the benzoates of magnesium, calcium, strontium, and barium.
| Property | Magnesium Benzoate (B1203000) (Mg(C₇H₅O₂)₂) | Calcium Benzoate (Ca(C₇H₅O₂)₂) | Strontium Benzoate (Sr(C₇H₅O₂)₂) | Barium Benzoate (Ba(C₇H₅O₂)₂) |
| Molar Mass (anhydrous) | 266.53 g/mol [1] | 282.31 g/mol [2] | 329.8 g/mol [3] | 379.55 g/mol [4] |
| Form | White crystalline powder[5] | White or colorless crystals or powder[6] | White powder[7] | White powder |
| Hydration State | Typically trihydrate[5] | Anhydrous, monohydrate, and trihydrate forms exist[8] | Typically monohydrate | Typically anhydrous |
| Solubility in Water | Soluble in water and alcohol[5] | 2.72 g/100 mL at 20 °C; 8.7 g/100 mL at 100 °C[2] | 36.9 g/100 mL (cold water)[9] Note: This value from a single source appears anomalously high and should be treated with caution. Other sources imply lower solubility. | 3.4-5.13 g/100 mL at 20 °C[10] |
| Thermal Decomposition | Loses 3H₂O at 110 °C; melts at ~200 °C[5] | Begins to decompose around 420 °C[11] | Dehydrates up to 190 °C; decomposes between 437-559 °C | Decomposes to BaCO₃ in a nitrogen atmosphere |
| Crystal System | Monoclinic[3] | Monoclinic (for trihydrate)[11] | Likely Monoclinic | Monoclinic |
| Space Group | P2₁/c[3] | P2₁/c[11] | Not explicitly found | Not explicitly found |
| Unit Cell Parameters | a = 10.4 Å, b = 23.3 Å, c = 5.2 Å, β = 98.8°[3] | a = 23.9 Å, b = 7.3 Å, c = 8.8 Å, β = 97.5°[11] | Not explicitly found | Not explicitly found |
Experimental Protocols
Synthesis of Alkaline Earth Metal Benzoates
A general and effective method for the synthesis of alkaline earth metal benzoates is through aqueous precipitation.
Workflow for Synthesis
Caption: General workflow for the synthesis of alkaline earth metal benzoates via precipitation.
Detailed Methodology:
-
Prepare separate aqueous solutions of sodium benzoate and the desired alkaline earth metal chloride (e.g., MgCl₂, CaCl₂, SrCl₂, BaCl₂).
-
Slowly add the alkaline earth metal chloride solution to the sodium benzoate solution while stirring continuously.
-
A white precipitate of the corresponding alkaline earth metal benzoate will form.
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid with cold deionized water to remove any soluble impurities.
-
Dry the purified product in an oven at a temperature appropriate to either yield the anhydrous or a specific hydrated form.
Determination of Aqueous Solubility
The solubility of the synthesized benzoates can be determined by preparing a saturated solution and measuring the concentration of the dissolved salt.
Methodology:
-
Add an excess amount of the benzoate salt to a known volume of deionized water in a sealed container.
-
Agitate the mixture at a constant temperature for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).
-
Allow the undissolved solid to settle.
-
Carefully extract a known volume of the clear supernatant.
-
Evaporate the solvent from the extracted supernatant and weigh the remaining solid residue.
-
Calculate the solubility in g/100 mL. For sparingly soluble salts, techniques like atomic absorption spectroscopy to determine the metal ion concentration in the supernatant can provide higher accuracy.
Thermogravimetric Analysis (TGA)
TGA is employed to determine the thermal stability and decomposition profile of the benzoate salts.
Methodology:
-
Calibrate the TGA instrument for mass and temperature.
-
Place a small, accurately weighed sample (typically 5-10 mg) of the benzoate salt into a TGA pan.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass loss as a function of temperature.
-
The resulting TGA curve can be analyzed to determine the temperatures of dehydration and decomposition.
Thermal Decomposition Trend
Caption: Generalized thermal decomposition pathway for hydrated alkaline earth metal benzoates.
Powder X-ray Diffraction (PXRD)
PXRD is used to determine the crystal structure and phase purity of the synthesized benzoates.
Methodology:
-
Finely grind the crystalline sample to a homogenous powder.
-
Mount the powder on a sample holder.
-
Place the sample in the diffractometer.
-
Expose the sample to a monochromatic X-ray beam at various angles (2θ).
-
Record the intensity of the diffracted X-rays at each angle.
-
The resulting diffraction pattern can be used to identify the crystal phase and determine the unit cell parameters.
Signaling Pathways and Logical Relationships
The trend in thermal stability of the alkaline earth metal benzoates can be related to the polarizing power of the cation.
Relationship between Cation Size, Polarizing Power, and Thermal Stability
Caption: Logical relationship between cation properties and thermal stability of alkaline earth metal benzoates.
Generally, as the size of the alkaline earth metal cation increases down the group from Mg²⁺ to Ba²⁺, its polarizing power decreases. A cation with lower polarizing power will cause less distortion to the electron cloud of the benzoate anion, leading to a more stable metal-carboxylate bond that requires more energy to break. Consequently, the thermal stability of the anhydrous benzoates is expected to increase down the group.
References
- 1. Solubility table - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CID 21862918 | C7H5MgO2+ | CID 21862918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Calcium benzoate trihydrate | 5743-30-6 [chemicalbook.com]
- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 7. Strontium benzoate - TRIGON Chemie [trigon-chemie.com]
- 8. Benzoic acid calcium salt trihydrate | C14H16CaO7 | CID 24212009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Table 4-2, Physical and Chemical Properties of Strontium and Strontium Compoundsa - Toxicological Profile for Strontium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Structure and physical stability of hydrates and thermotropic mesophase of calcium benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
Safety Operating Guide
Proper Disposal of Barium Benzoate: A Guide for Laboratory Professionals
The safe and compliant disposal of barium benzoate (B1203000) is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage barium benzoate waste, ensuring adherence to regulatory standards and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to employ appropriate personal protective equipment (PPE). This includes safety goggles, chemical-resistant gloves, and a laboratory coat.[1] All handling of this compound should occur in a well-ventilated area, ideally within a chemical fume hood, to prevent the inhalation of dust or aerosols.[1]
Key Safety Measures:
-
Avoid Dust Generation: Handle the solid material with care to minimize the creation of airborne dust.[1][2]
-
Prevent Contact: Avoid direct contact with skin, eyes, and clothing. In case of contact, thoroughly rinse the affected area with water and seek medical attention if irritation develops.[1][3]
-
Segregation: Keep this compound waste separate from other chemical waste streams to prevent potentially hazardous reactions.[1]
Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves a systematic process of characterization, collection, storage, and removal by certified professionals.
Step 1: Waste Characterization
The initial and most crucial step is to determine if the this compound waste is classified as hazardous.[1] For compounds containing barium, the primary concern is the characteristic of toxicity. According to the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous for barium if a sample of the waste fails the Toxicity Characteristic Leaching Procedure (TCLP), indicating that the barium can leach into the environment at concentrations above the regulatory limit.[1]
Step 2: Waste Collection and Storage
Proper collection and storage are vital for ensuring safety and compliance.[1]
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container must be in good condition and have a secure lid.[1]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the specific contents (this compound).
-
Storage: Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area. This location should be secure, well-ventilated, and situated away from incompatible materials.[1]
Step 3: Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) department to schedule the pickup and disposal of the hazardous waste.[1] This must be carried out by a certified hazardous waste vendor in accordance with all federal, state, and local regulations.[4]
Spill and Leak Procedures
In the event of a spill, evacuate the area and ensure adequate ventilation.[2][5] Remove all sources of ignition.[2] For cleanup, wear appropriate PPE.[2] Collect the spilled material using spark-proof tools and place it into a suitable, closed container for disposal.[2][5] Adhered or collected material should be promptly disposed of according to the regulations.[2] Do not wash spills into the sewer system.[5]
Quantitative Data for Barium Waste Disposal
The following table summarizes key quantitative data related to the disposal of barium-containing waste.
| Parameter | Regulatory Limit/Value | Regulation/Method | Description |
| RCRA Hazardous Waste Threshold (Toxicity) | ≥ 100.0 mg/L | EPA SW-846 Test Method 1311 (TCLP) | The maximum concentration of barium in the TCLP extract for a waste to be considered non-hazardous. |
| Reportable Quantity (RQ) | 1,000 pounds (454 kg) | EPA | The amount of a hazardous substance that, if released into the environment, must be reported to the National Response Center (NRC).[4] |
Experimental Protocol: Toxicity Characteristic Leaching Procedure (TCLP)
The TCLP (EPA Method 1311) is a laboratory procedure designed to simulate the leaching a waste will undergo if disposed of in a municipal solid waste landfill.[1]
Methodology Overview:
-
Sample Preparation: A representative sample of the waste is obtained. For solid wastes, the particle size may need to be reduced.[1]
-
Extraction: The waste sample is subjected to an extraction process with an acidic fluid for 18 hours to simulate landfill conditions.
-
Analysis: The resulting liquid extract is then analyzed to determine the concentration of contaminants, in this case, barium. If the barium concentration exceeds the regulatory limit of 100.0 mg/L, the waste is classified as hazardous.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for this compound Disposal.
References
Essential Safety and Operational Guide for Handling Barium Benzoate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Barium benzoate (B1203000) in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory practices.
Barium benzoate is a compound that requires careful handling due to its potential health hazards. It is toxic if swallowed, harmful if inhaled, and can cause serious eye damage.[1][2][3] Adherence to the following procedures is critical for minimizing risk and ensuring a safe working environment.
Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound is outlined below. This equipment must be worn at all times when handling the chemical.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or a face shield.[1] | To protect against dust particles and splashes that can cause serious eye damage.[1][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat or impervious clothing.[1][3][4] | To prevent skin contact, which can be harmful.[5] |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if dust/aerosols are generated.[1] | To prevent inhalation of harmful dust particles.[1][5] |
Handling Procedures
All handling of this compound must be conducted in a designated and properly equipped area.
2.1. Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[1] A chemical fume hood is the preferred designated area for all weighing and transfer activities to minimize the generation of airborne dust and aerosols.[4]
2.2. Standard Operating Procedure:
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Confirm that all necessary PPE is available and in good condition.
-
Weighing and Transfer:
-
Post-Handling:
Emergency Procedures
In the event of an exposure or spill, follow these immediate first-aid measures and contact your institution's safety officer.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][6] |
| Skin Contact | Remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[3] Seek medical attention if irritation persists. |
| Eye Contact | Immediately rinse the eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1][3] Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water.[1] Seek immediate medical help.[1] |
| Spill | Evacuate the area. Avoid breathing dust.[1] Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1] Do not allow the chemical to enter drains.[1] |
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous waste unless otherwise determined by a waste characterization.
4.1. Waste Segregation and Collection:
-
Container: Use a designated, leak-proof, and chemically compatible container for all this compound waste.[4]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.[4]
-
Segregation: Keep this compound waste separate from other chemical waste to prevent unintended reactions.[4]
4.2. Disposal Protocol:
-
Collection: Collect all this compound waste, including contaminated PPE, in the designated hazardous waste container.
-
Storage: Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area that is secure and well-ventilated.[4]
-
Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste by a certified vendor.[4]
-
Compliance: All disposal activities must comply with federal, state, and local regulations.[1][4]
Visual Workflow for Handling and Disposal
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.
Caption: Workflow for Handling and Disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
